Product packaging for JPS016 TFA(Cat. No.:)

JPS016 TFA

Cat. No.: B15139093
M. Wt: 1012.1 g/mol
InChI Key: BGRMJDPESDCFLV-JRFLAUIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JPS016 TFA is a useful research compound. Its molecular formula is C50H64F3N7O10S and its molecular weight is 1012.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H64F3N7O10S B15139093 JPS016 TFA

Properties

Molecular Formula

C50H64F3N7O10S

Molecular Weight

1012.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H63N7O8S.C2HF3O2/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49;3-2(4,5)1(6)7/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58);(H,6,7)/t37-,40+,44-;/m1./s1

InChI Key

BGRMJDPESDCFLV-JRFLAUIYSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Jps016 (tfa): An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), Jps016 utilizes a novel mechanism of action that involves hijacking the cell's natural protein disposal machinery to eliminate these key epigenetic regulators. This targeted degradation leads to significant downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells, making Jps016 a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the core mechanism of action of Jps016, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: PROTAC-Mediated Degradation

Jps016 is a heterobifunctional molecule composed of three key components: a benzamide-based ligand that binds to the active site of Class I HDACs, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2] This design allows Jps016 to simultaneously engage both an HDAC protein and the VHL E3 ligase, forming a ternary complex.

The formation of this ternary complex is the critical first step in the degradation process. By bringing the E3 ligase in close proximity to the HDAC, Jps016 facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the HDAC protein. This polyubiquitination serves as a molecular tag, marking the HDAC for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1][2] The degradation of HDACs prevents them from carrying out their deacetylase activity, leading to an accumulation of acetylated histones and other proteins, which in turn alters gene expression and cellular function.

Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary_Complex Binds HDAC HDAC1/2/3 HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Adds Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation HDAC Degradation Proteasome->Degradation Mediates

Jps016 Mechanism of Action

Quantitative Data

The efficacy of Jps016 has been quantified through various in vitro assays, primarily in the HCT116 human colon cancer cell line. The following tables summarize the key quantitative data available for Jps016.

ParameterHDAC1HDAC2HDAC3Reference
DC50 (nM) 550-530[3]
Dmax (%) 774566[3]
IC50 (nM) 570820380[3]

Table 1: Degradation and Inhibition Potency of Jps016 against Class I HDACs. DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation observed. IC50 is the concentration required to inhibit 50% of the enzyme's activity.

Downstream Signaling Pathways

The degradation of HDAC1, HDAC2, and HDAC3 by Jps016 initiates a cascade of downstream signaling events, significantly impacting cell survival and proliferation. One of the key pathways affected is the AKT/mTOR signaling axis.

Transcriptomic analysis of HCT116 cells treated with Jps016 revealed a downregulation of components of both mTORC1 and mTORC2 complexes.[4] This leads to a reduction in the phosphorylation of downstream targets of mTOR, ultimately resulting in the inhibition of protein synthesis and cell growth. The decreased activity of the AKT/mTOR pathway is a significant contributor to the pro-apoptotic effects of Jps016.

Jps016 Jps016 (tfa) HDAC_degradation HDAC1/2/3 Degradation Jps016->HDAC_degradation AKT AKT HDAC_degradation->AKT Inhibits Apoptosis Apoptosis HDAC_degradation->Apoptosis Induces mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes mTORC2->Cell_Growth Promotes

Jps016 Effect on AKT/mTOR Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Jps016's mechanism of action.

Western Blotting for HDAC Degradation

This protocol is used to quantify the extent of HDAC protein degradation following treatment with Jps016.

  • Cell Culture and Treatment: HCT116 cells are cultured in a suitable medium and treated with varying concentrations of Jps016 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin). Following primary antibody incubation, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative abundance of each HDAC protein.

Apoptosis Assay by Flow Cytometry

This protocol is used to assess the induction of apoptosis in cells treated with Jps016.

  • Cell Culture and Treatment: HCT116 cells are treated with Jps016 or a vehicle control for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry analysis software.

RNA Sequencing (RNA-Seq)

This protocol is used to analyze the global changes in gene expression following Jps016 treatment.

  • Cell Culture and Treatment: HCT116 cells are treated with Jps016 or a vehicle control.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA-Seq libraries are prepared from the high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed and aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in Jps016-treated cells compared to control cells. Gene ontology (GO) and pathway analysis are then performed to identify the biological processes and signaling pathways that are enriched among the differentially expressed genes.

Conclusion

Jps016 (tfa) represents a novel and promising approach to targeting Class I HDACs in cancer. Its unique mechanism of action, involving the PROTAC-mediated degradation of HDAC1, HDAC2, and HDAC3, leads to potent anti-proliferative and pro-apoptotic effects. The detailed understanding of its molecular mechanism, supported by robust quantitative data and a clear picture of its impact on downstream signaling pathways, provides a strong foundation for its further development as a therapeutic agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to further investigate the biological activities of Jps016 and similar molecules.

References

Jps016 (tfa) PROTAC: A Technical Guide to a Potent HDAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] Specifically, Jps016 has been shown to effectively degrade HDAC1, HDAC2, and HDAC3.[4] This targeted protein degradation is achieved through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The trifluoroacetic acid (TFA) salt form, Jps016 (tfa), is commonly used in research settings.

The degradation of HDACs by Jps016 leads to significant downstream cellular effects. Studies have demonstrated that treatment with Jps016 results in a substantial number of differentially expressed genes and promotes apoptosis in cancer cell lines, such as HCT116 human colon cancer cells.[1][2][3][5] This makes Jps016 a valuable tool for studying the roles of Class I HDACs in cellular processes and a potential starting point for the development of novel therapeutics.

Mechanism of Action

Jps016 functions as a heterobifunctional molecule, simultaneously binding to a target protein (HDAC1, 2, or 3) and an E3 ubiquitin ligase (VHL). This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target HDAC. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.

Jps016_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Jps016 Jps016 (tfa) PROTAC HDAC HDAC (1, 2, or 3) Jps016->HDAC Binds to Target VHL VHL E3 Ligase Jps016->VHL Recruits E3 Ligase Ternary_Complex HDAC-Jps016-VHL Ternary Complex PolyUb_HDAC Polyubiquitinated HDAC Ternary_Complex->PolyUb_HDAC Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer to HDAC E2 E2 Enzyme E2->Ub Carries Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Recognition & Degradation Degraded_Products Degraded Peptides Proteasome->Degraded_Products

Mechanism of action for Jps016 (tfa) PROTAC.

Quantitative Data

The following tables summarize the in vitro degradation and inhibitory activities of Jps016.

Degradation Potency (DC50)
Target HCT116 Cells (nM)
HDAC1550
HDAC3530

DC50 is the concentration of the compound that results in 50% degradation of the target protein.[4][6]

Maximum Degradation (Dmax)
Target HCT116 Cells (%)
HDAC177
HDAC245
HDAC366

Dmax represents the maximum percentage of protein degradation achieved.[4][6]

Inhibitory Potency (IC50)
Target (nM)
HDAC1570
HDAC2820
HDAC3380

IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.[4][6]

Cell Viability (EC50)
Cell Line HCT116 (µM)
Jps0165.2 ± 0.6

EC50 is the concentration of a drug that gives half-maximal response.[7]

Experimental Protocols

Detailed methodologies for key experiments involving Jps016 (tfa) are provided below.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, 2, and 3 in HCT116 cells following treatment with Jps016.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow Cell_Culture 1. Seed HCT116 Cells Treatment 2. Treat with Jps016 (tfa) (0.1, 1.0, 10 µM for 24h) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (HDAC1/2/3, Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging 10. Chemiluminescence Imaging Secondary_Ab->Imaging Analysis 11. Densitometry Analysis Imaging->Analysis

A generalized workflow for Western Blotting.

Materials:

  • HCT116 cells

  • Jps016 (tfa)

  • DMSO (vehicle control)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • PVDF membranes

  • 5% non-fat dry milk in TBST

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Jps016 (tfa) or DMSO for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • HCT116 cells

  • Jps016 (tfa)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Jps016 (tfa) for 48 hours.

  • Assay Protocol: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate EC50 values from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution, specifically the sub-G1 population.

Materials:

  • HCT116 cells

  • Jps016 (tfa)

  • Propidium Iodide (PI) staining solution

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HCT116 cells with Jps016 (tfa) for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content. The sub-G1 peak represents the apoptotic cell population. Quantify the percentage of cells in the sub-G1 phase.

References

Jps016 (tfa): A Technical Guide to a Selective Class I HDAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a synthetic, cell-permeable proteolysis targeting chimera (PROTAC) designed for the targeted degradation of class I histone deacetylases (HDACs). As a potent degrader of HDAC1 and HDAC2, Jps016 (tfa) offers a powerful tool for investigating the cellular functions of these epigenetic regulators and presents a promising therapeutic strategy for cancers and other diseases where HDACs are dysregulated. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Jps016 (tfa), including key quantitative data and experimental methodologies.

Core Compound Characteristics

Jps016 is a benzamide-based molecule that functions as a heterobifunctional degrader. It is comprised of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead that targets class I HDACs. The trifluoroacetic acid (TFA) salt form, Jps016 (tfa), is commonly used for research purposes.

PropertyValueReference
Molecular Formula C48H63N7O8S
Molecular Weight 898.13 g/mol
Purity ≥97%
CAS Number 2669785-77-5[1]
Solubility Soluble to 10 mM in DMSO
Storage Store at -20°C

Mechanism of Action: Targeted Protein Degradation

Jps016 (tfa) operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate target proteins. The molecule forms a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.

PROTAC_Mechanism Mechanism of Action of Jps016 Jps016 Jps016 Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex Binds Ubiquitination Polyubiquitination HDAC->Ubiquitination Substrate VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation HDAC1/2 Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

Mechanism of Action of Jps016

Biological Activity and Potency

Jps016 (tfa) has been demonstrated to be a potent and selective degrader of class I HDACs, particularly HDAC1 and HDAC2. Its activity has been characterized in cellular models, showing dose-dependent degradation of its targets, leading to downstream cellular effects such as apoptosis and cell cycle arrest in cancer cells.[1][2][3]

ParameterHDAC1HDAC2HDAC3Cell LineReference
DC50 550 nM-530 nMHCT116
Dmax 77%45%66%HCT116
IC50 570 nM820 nM380 nM-
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.

Synthesis of Jps016 (tfa)

The synthesis of Jps016 is a multi-step process involving the preparation of a benzamide-linker intermediate followed by coupling to the VHL E3 ligase ligand and subsequent deprotection.[4][5]

Synthesis_Workflow Generalized Synthesis Workflow for Jps016 cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Deprotection cluster_purification Purification Benzamide_Synthesis Synthesis of Substituted Benzamide Benzamide_Linker Benzamide-Linker Intermediate Benzamide_Synthesis->Benzamide_Linker Linker_Synthesis Synthesis of Alkyl Linker Linker_Synthesis->Benzamide_Linker HATU_Coupling HATU-mediated Amide Coupling Benzamide_Linker->HATU_Coupling VHL_Ligand VH_032 Amine (VHL Ligand) VHL_Ligand->HATU_Coupling Protected_PROTAC Boc-Protected Jps016 HATU_Coupling->Protected_PROTAC Deprotection TFA/DCM Deprotection Protected_PROTAC->Deprotection Purification HPLC or Column Chromatography Deprotection->Purification Final_Product Jps016 (tfa) Purification->Final_Product

Generalized Synthesis Workflow for Jps016

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Jps016 (tfa). For detailed, step-by-step instructions, refer to the primary literature by Smalley et al. (2022).[4][5]

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a specified density and allowed to adhere overnight. Jps016 (tfa) is then added to the medium at the desired concentrations for the specified duration (e.g., 24 hours).

Quantitative Western Blotting for Protein Degradation

This protocol is used to quantify the levels of HDAC1, HDAC2, and HDAC3 following treatment with Jps016 (tfa).

Western_Blot_Workflow Quantitative Western Blotting Workflow Cell_Lysis Cell Lysis and Protein Extraction Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., with non-fat milk or BSA) Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-HDAC1, anti-HDAC2, anti-HDAC3) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Densitometry Analysis Detection->Analysis

Quantitative Western Blotting Workflow

Cell Cycle Analysis

This protocol is used to assess the effect of Jps016 (tfa) on cell cycle distribution.

  • Cell Treatment: Treat cells with Jps016 (tfa) as described above.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).

Conclusion

Jps016 (tfa) is a valuable research tool for the selective degradation of class I HDACs. Its well-characterized mechanism of action and potent biological activity make it an ideal probe for studying the roles of HDAC1 and HDAC2 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate Jps016 (tfa) into their studies.

References

Jps016 (tfa): An In-depth Technical Guide to VHL E3 Ligase Recruitment and HDAC Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jps016 (tfa), a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the mechanism of action, quantitative degradation data, and key experimental protocols for the characterization of Jps016 and similar PROTAC molecules.

Core Mechanism: VHL-Mediated HDAC Degradation

Jps016 is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ligase, a linker, and a ligand that binds to Class I HDACs[1]. By simultaneously engaging both the E3 ligase and the target protein, Jps016 facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the HDAC enzyme, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional enzymatic inhibition.

Jps016_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Jps016 Jps016 (tfa) Ternary_Complex HDAC-Jps016-VHL Ternary Complex Jps016->Ternary_Complex Binds HDAC HDAC (Target Protein) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_HDAC Polyubiquitinated HDAC Ternary_Complex->Ub_HDAC Polyubiquitination Proteasome Proteasome Ub_HDAC->Proteasome Recognition Degraded_HDAC Degraded HDAC Fragments Proteasome->Degraded_HDAC Degradation

Jps016 Mechanism of Action

Quantitative Data for Jps016

The following tables summarize the degradation potency and inhibitory activity of Jps016 in HCT116 cells after a 24-hour treatment.

Table 1: Degradation Potency of Jps016

Target ProteinDC50 (µM)Dmax (%)
HDAC10.55 ± 0.18Not Reported
HDAC30.53 ± 0.13Not Reported

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Inhibitory Activity of Jps016

Target ComplexIC50 (µM)
HDAC1-CoREST-LSD1Submicromolar
HDAC2-CoREST-LSD1Submicromolar
HDAC3-SMRTSubmicromolar

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of PROTACs like Jps016 involves a suite of biophysical and cell-based assays to determine their binding affinities, ternary complex formation, and degradation efficacy. Below are detailed methodologies for key experiments.

Quantitative Western Blot for DC50 and Dmax Determination

This protocol is fundamental for assessing the degradation of a target protein in a cellular context.

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.

Materials:

  • HCT116 cells

  • Jps016 (or other PROTAC)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., HDAC1, HDAC3) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed HCT116 cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare serial dilutions of Jps016 in cell culture medium.

    • Treat the cells with the different concentrations of Jps016 and a vehicle control (e.g., DMSO) for the desired time point (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to measure the thermodynamic parameters of binding events, including the formation of the ternary complex.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the PROTAC, target protein, and E3 ligase.

Materials:

  • Purified target protein (e.g., HDAC1)

  • Purified VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C)

  • Jps016

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of all components.

  • ITC Experiment Setup (for Ternary Complex Formation):

    • Load the ITC syringe with a solution of the target protein.

    • Load the ITC sample cell with a solution of the VCB complex pre-saturated with the PROTAC. The PROTAC concentration should be in excess of the VCB concentration to ensure saturation.

  • Titration:

    • Perform a series of injections of the target protein solution into the sample cell containing the VCB-PROTAC complex.

    • The instrument measures the heat change upon each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

    • Cooperativity (α) can be calculated by comparing the binding affinity of the target protein to the VCB-PROTAC complex with its affinity to the PROTAC alone.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of molecular interactions in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified VCB complex (ligand)

  • Purified target protein (analyte)

  • Jps016

  • Running buffer

Procedure:

  • Ligand Immobilization:

    • Immobilize the VCB complex onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow different concentrations of the target protein over the immobilized VCB surface in the absence of the PROTAC to assess non-specific binding.

    • Flow different concentrations of Jps016 over the immobilized VCB surface to determine the binary binding kinetics.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of Jps016.

    • Flow these solutions over the immobilized VCB surface. The increase in response units (RU) compared to the binary interaction of Jps016 alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams using appropriate kinetic models to determine the ka, kd, and KD for both binary and ternary interactions.

    • The cooperativity factor (α) can be calculated from the ratio of the binary and ternary KD values.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Measured Parameters cluster_characterization PROTAC Characterization ITC Isothermal Titration Calorimetry (ITC) Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity SPR Surface Plasmon Resonance (SPR) SPR->Binding_Affinity Kinetics Kinetics (ka, kd) SPR->Kinetics Western_Blot Quantitative Western Blot Degradation Degradation (DC50, Dmax) Western_Blot->Degradation PROTAC_Characterization Comprehensive PROTAC Profile Binding_Affinity->PROTAC_Characterization Kinetics->PROTAC_Characterization Degradation->PROTAC_Characterization

PROTAC Characterization Workflow

Conclusion

Jps016 (tfa) serves as a valuable tool for studying the targeted degradation of Class I HDACs. Its mechanism of action, reliant on the recruitment of the VHL E3 ligase, highlights the potential of PROTAC technology in drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists working to develop and characterize novel protein degraders. A thorough understanding and application of these methodologies are crucial for advancing the field of targeted protein degradation.

References

Jps016 (TFA): A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that specifically targets Class I histone deacetylases (HDACs) for degradation. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, Jps016 orchestrates the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2. This targeted degradation leads to histone hyperacetylation, resulting in the modulation of gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive technical overview of Jps016, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in cancer research.

Mechanism of Action

Jps016 functions as a heterobifunctional molecule, simultaneously binding to both a target protein (HDAC1/2) and an E3 ubiquitin ligase (VHL). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target HDAC by the E3 ligase. The polyubiquitinated HDAC is then recognized and degraded by the proteasome. The degradation of HDAC1 and HDAC2, key regulators of chromatin structure and gene expression, results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, culminating in cancer cell death.[1][2]

Signaling Pathway

The degradation of HDAC1/2 by Jps016 initiates a cascade of downstream signaling events that converge on the induction of apoptosis and cell cycle arrest. Key transcriptional changes include the upregulation of cell cycle inhibitors such as p21 (CDKN1A) and p15 (CDKN2B), and the downregulation of core cell cycle regulators like E2F1 and CDK1.[2][3] This leads to an arrest of the cell cycle, preventing cancer cell proliferation. Furthermore, Jps016 treatment has been shown to upregulate pro-apoptotic genes, tipping the cellular balance towards programmed cell death.

Jps016_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Jps016 Jps016 VHL VHL E3 Ligase Jps016->VHL Recruits HDAC1_2 HDAC1/2 Jps016->HDAC1_2 Binds VHL->HDAC1_2 Polyubiquitinates Proteasome Proteasome HDAC1_2->Proteasome Degradation Histones Histones HDAC1_2->Histones Deacetylates Ub Ubiquitin Acetylation Increased Acetylation Histones->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Causes p21_p15 p21, p15 (Upregulated) Gene_Expression->p21_p15 E2F1_CDK1 E2F1, CDK1 (Downregulated) Gene_Expression->E2F1_CDK1 Apoptosis Apoptosis Gene_Expression->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p21_p15->Cell_Cycle_Arrest Induces E2F1_CDK1->Cell_Cycle_Arrest Inhibits Progression

Caption: Jps016 mechanism of action leading to apoptosis and cell cycle arrest.

Quantitative Data

The efficacy of Jps016 has been quantified through various in vitro assays, primarily in the HCT116 colon cancer cell line. The following tables summarize the key performance metrics.

Parameter HDAC1 HDAC2 HDAC3 Reference
DC50 (nM) 550-530
Dmax (%) 774566
IC50 (nM) 570820380

Table 1: Degradation and Inhibition Constants for Jps016

Cell Line Assay EC50 (µM) Reference
HCT116Cell Viability (CellTiter-Glo)~10[3]

Table 2: Cellular Potency of Jps016

Experimental Protocols

The following are detailed protocols for key experiments involving Jps016, adapted from the primary literature.

Western Blotting for HDAC Degradation

Objective: To determine the extent of HDAC1, HDAC2, and HDAC3 degradation following Jps016 treatment.

Materials:

  • HCT116 cells

  • Jps016 (TFA salt)

  • DMSO (vehicle control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Jps016 (e.g., 0.1, 1.0, and 10 µM) or DMSO for 24 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using an ECL substrate and an appropriate imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of Jps016 on the viability of cancer cells.

Materials:

  • HCT116 cells

  • Jps016 (TFA salt)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • White, opaque 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed HCT116 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a serial dilution of Jps016 or DMSO for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Jps016 in a cancer cell line.

Jps016_Experimental_Workflow start Start cell_culture Cell Culture (e.g., HCT116) start->cell_culture treatment Treatment with Jps016 (Dose-response and time-course) cell_culture->treatment protein_analysis Protein Analysis treatment->protein_analysis functional_assays Functional Assays treatment->functional_assays western_blot Western Blot (HDAC Degradation) protein_analysis->western_blot cell_viability Cell Viability Assay (e.g., CellTiter-Glo) functional_assays->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) functional_assays->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Propidium Iodide staining) functional_assays->cell_cycle_analysis data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for characterizing the effects of Jps016.

Conclusion

Jps016 (TFA) is a valuable research tool for investigating the role of Class I HDACs in cancer. Its ability to induce potent and selective degradation of HDAC1 and HDAC2 provides a powerful method for studying the downstream consequences of targeting these enzymes. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate Jps016 into their cancer research programs.

References

Jps016 (tfa): A Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Jps016 (tfa), a benzamide-based Proteolysis Targeting Chimera (PROTAC). Jps016 (tfa) is designed to induce the degradation of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The following sections detail the quantitative data, experimental protocols, and relevant biological pathways associated with the initial characterization of this compound.

Quantitative Data Summary

The in vitro activity of Jps016 (tfa) was primarily assessed in the HCT116 human colon cancer cell line. The key quantitative metrics are summarized in the tables below.

Table 1: Degradation Potency of Jps016 (tfa) in HCT116 Cells
TargetDC₅₀ (μM)Dₘₐₓ (%)
HDAC10.5577
HDAC2Not Reported45
HDAC30.5366

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Inhibitory Activity of Jps016 (tfa)
TargetIC₅₀ (μM)
HDAC10.57
HDAC20.82
HDAC30.38

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study of Jps016 (tfa).[1][2][3][4]

Cell Culture

The HCT116 human colorectal carcinoma cell line was utilized for the cellular assays.

  • Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[5][6]

  • Subculturing: When cells reached 70-90% confluency, they were rinsed with Phosphate-Buffered Saline (PBS) and detached using a 0.25% (w/v) Trypsin-EDTA solution. The cell suspension was then neutralized with complete growth medium and centrifuged. The cell pellet was resuspended in fresh medium for seeding in new culture vessels.[5]

Western Blotting for Protein Degradation

Quantitative western blotting was employed to determine the extent of HDAC degradation.

  • Cell Lysis: HCT116 cells were seeded and treated with varying concentrations of Jps016 (tfa) for 24 hours. After treatment, cells were washed with PBS and lysed using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH). Following primary antibody incubation, the membrane was washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of HDAC proteins were normalized to the loading control.

Cell Viability Assay (CellTiter-Glo®)

The effect of Jps016 (tfa) on cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: HCT116 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a serial dilution of Jps016 (tfa) for a specified period (e.g., 72 hours).

  • Assay Procedure: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescence was measured using a plate reader. The data was normalized to vehicle-treated control cells to determine the percentage of cell viability. The EC₅₀ values were then calculated from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

The mechanism of action of Jps016 (tfa) involves the formation of a ternary complex between the target HDAC, the VHL E3 ligase, and the PROTAC molecule itself. This leads to the polyubiquitination and subsequent proteasomal degradation of the target HDAC.

Jps016_Mechanism_of_Action Jps016 Jps016 (tfa) TernaryComplex Ternary Complex (HDAC-Jps016-VHL) Jps016->TernaryComplex HDAC HDAC1/2/3 HDAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbHDAC Polyubiquitinated HDAC TernaryComplex->PolyUbHDAC Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbHDAC->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of Jps016 (tfa)-mediated HDAC degradation.

The degradation of HDACs by Jps016 (tfa) leads to an increase in histone acetylation, which in turn alters gene expression, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.[1][2]

Jps016_Cellular_Effects Jps016 Jps016 (tfa) HDAC_Degradation HDAC1/2/3 Degradation Jps016->HDAC_Degradation Histone_Acetylation Increased Histone Acetylation HDAC_Degradation->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Cellular consequences of Jps016 (tfa) activity.

The experimental workflow for evaluating Jps016 (tfa) in vitro follows a logical progression from target engagement and degradation to the assessment of cellular phenotypes.

Jps016_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays (HCT116) InhibitionAssay Enzyme Inhibition Assay (IC₅₀ Determination) DegradationAssay Western Blot for Degradation (DC₅₀ & Dₘₐₓ Determination) InhibitionAssay->DegradationAssay Informs cellular potency ViabilityAssay Cell Viability Assay (EC₅₀ Determination) DegradationAssay->ViabilityAssay ApoptosisAssay Apoptosis & Cell Cycle Analysis (Flow Cytometry) ViabilityAssay->ApoptosisAssay

Caption: In vitro experimental workflow for Jps016 (tfa) characterization.

References

Jps016 (tfa): A Technical Guide to its Discovery and Development as a Class I HDAC PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a potent, synthesized proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. It is a heterobifunctional molecule composed of a derivative of the benzamide HDAC inhibitor CI-994, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By recruiting HDAC1 and HDAC2 to the VHL E3 ligase complex, Jps016 mediates their ubiquitination and subsequent degradation by the proteasome. This targeted degradation leads to an increase in histone acetylation, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] Preclinical studies in the HCT116 colon cancer cell line have demonstrated that Jps016 is a more potent inducer of apoptosis than its parent HDAC inhibitor, CI-994.[1] Furthermore, transcriptomic analysis has revealed that Jps016 significantly alters gene expression, including the downregulation of key components of the mTOR signaling pathway.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Jps016 (tfa), with a focus on its synthesis, experimental evaluation, and effects on cellular signaling pathways.

Introduction to Jps016 (tfa)

Jps016 (tfa) is a novel therapeutic agent developed through the PROTAC technology, which offers a distinct mechanism of action compared to traditional enzyme inhibitors. Instead of merely blocking the active site of a target protein, PROTACs facilitate the complete removal of the protein from the cell. Jps016 was designed to target Class I HDACs, which are often dysregulated in cancer and are established therapeutic targets.

The "(tfa)" designation in its name refers to the trifluoroacetic acid salt form, which is a common counterion used during the purification of synthetic peptides and small molecules. The core components of Jps016 are:

  • A CI-994 derivative: This benzamide-based moiety serves as the "warhead" that specifically binds to the active site of Class I HDACs.

  • A flexible linker: This chemical chain connects the warhead to the E3 ligase ligand and its length and composition are critical for the formation of a stable ternary complex between the HDAC, Jps016, and the E3 ligase.

  • A von Hippel-Lindau (VHL) E3 ligase ligand: This component recruits the VHL E3 ubiquitin ligase, a key enzyme in the cellular protein degradation machinery.

Discovery and Synthesis

The development of Jps016 was part of a broader effort to optimize benzamide-based HDAC PROTACs. The synthesis involves a multi-step process culminating in the coupling of the HDAC-binding moiety and the VHL ligand via a linker, followed by a final deprotection step using trifluoroacetic acid.

General Synthesis Workflow

The synthesis of Jps016 can be summarized in the following key stages:

  • Synthesis of the Linker-Warhead Conjugate: The CI-994 derivative is functionalized with a linker.

  • Synthesis of the VHL Ligand: The VHL ligand is synthesized separately.

  • Coupling Reaction: The linker-warhead conjugate is coupled to the VHL ligand, typically through an amide bond formation reaction.

  • Deprotection: A final deprotection step, often using trifluoroacetic acid (TFA), is performed to yield the active Jps016 molecule.

G cluster_synthesis Jps016 Synthesis Workflow warhead CI-994 Derivative (HDAC Binder) couple HATU-mediated Amide Coupling warhead->couple linker Linker Moiety linker->couple vhl_ligand VHL E3 Ligase Ligand vhl_ligand->couple deprotect Boc Deprotection with TFA couple->deprotect product Jps016 (tfa) deprotect->product

A simplified workflow for the synthesis of Jps016 (tfa).

Mechanism of Action

Jps016 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate HDAC1 and HDAC2.

PROTAC-Mediated Degradation Pathway

The mechanism of action of Jps016 involves the formation of a ternary complex, ubiquitination, and proteasomal degradation.

G cluster_moa Jps016 Mechanism of Action Jps016 Jps016 Ternary Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary HDAC HDAC1/2 HDAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_HDAC Polyubiquitinated HDAC1/2 Ternary->Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ub_HDAC Proteasome 26S Proteasome Ub_HDAC->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

The PROTAC-mediated degradation of HDAC1/2 by Jps016.

Preclinical Data

The preclinical evaluation of Jps016 has been primarily conducted in the HCT116 human colon carcinoma cell line.

Quantitative In Vitro Activity

The potency of Jps016 has been quantified through various in vitro assays, comparing its activity to the parent compound CI-994 and other PROTAC analogues.

CompoundTargetAssayCell LineValueReference
Jps016 HDAC1DC50HCT116~0.1 µM[1]
Jps016 HDAC2DC50HCT116~0.1 µM[1]
Jps016 HDAC1IC50In vitroSub-µM[1]
Jps016 HDAC2IC50In vitroSub-µM[1]
Jps016 ApoptosisSub-G1HCT116More potent than CI-994[1]
Jps016 Gene ExpressionDEG CountHCT1163941[1]
CI-994 HDAC1/2IC50In vitro~0.5-0.6 µM[1]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. DEG: Differentially Expressed Gene.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize Jps016.

Western Blotting for HDAC Degradation

This protocol is used to quantify the degradation of HDAC1 and HDAC2 in HCT116 cells following treatment with Jps016.

1. Cell Culture and Treatment:

  • HCT116 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of Jps016 (or vehicle control) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates are collected and protein concentration is determined using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by Jps016.

1. Cell Treatment:

  • HCT116 cells are treated with Jps016 or a vehicle control as described for the western blot protocol.

2. Cell Staining:

  • After treatment, both adherent and floating cells are collected.

  • Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed by flow cytometry.

  • FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol is used to analyze the global changes in gene expression in HCT116 cells following treatment with Jps016.

1. RNA Extraction:

  • HCT116 cells are treated with Jps016 or a vehicle control.

  • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).

  • RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

2. Library Preparation:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented.

  • First and second-strand cDNA are synthesized.

  • The cDNA is adenylated at the 3' ends, and adapters are ligated.

  • The library is amplified by PCR.

3. Sequencing and Data Analysis:

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • The raw sequencing reads are processed to remove low-quality reads and adapters.

  • The clean reads are aligned to the human reference genome.

  • Gene expression levels are quantified, and differentially expressed genes between Jps016-treated and control samples are identified.

Signaling Pathway Analysis: The mTOR Connection

RNA-seq analysis of HCT116 cells treated with Jps016 revealed significant alterations in the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Jps016-Induced Downregulation of the mTOR Pathway

Treatment with Jps016 leads to the transcriptional downregulation of key components of both mTORC1 and mTORC2 complexes.[1] This includes a decrease in the expression of AKT1, MTOR, MLST8, TELO2, and TTI1.[1] Concurrently, the expression of DEPTOR, a natural inhibitor of mTORC1 and mTORC2, is upregulated.[1]

G cluster_mTOR Effect of Jps016 on the mTOR Signaling Pathway Jps016 Jps016 HDAC_degradation HDAC1/2 Degradation Jps016->HDAC_degradation AKT1 AKT1 HDAC_degradation->AKT1 MTOR MTOR HDAC_degradation->MTOR MLST8 MLST8 HDAC_degradation->MLST8 TELO2 TELO2 HDAC_degradation->TELO2 TTI1 TTI1 HDAC_degradation->TTI1 DEPTOR DEPTOR HDAC_degradation->DEPTOR mTORC1 mTORC1 Complex CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits mTORC2 mTORC2 Complex mTORC2->CellGrowth Promotes AKT1->mTORC1 MTOR->mTORC1 MTOR->mTORC2 MLST8->mTORC1 MLST8->mTORC2 TELO2->mTORC1 TELO2->mTORC2 TTI1->mTORC1 TTI1->mTORC2 DEPTOR->mTORC1 Inhibits DEPTOR->mTORC2 Inhibits note Red nodes indicate downregulation by Jps016. Green node indicates upregulation by Jps016.

Jps016 downregulates key components of the mTOR pathway.

Conclusion and Future Directions

Jps016 (tfa) represents a significant advancement in the development of targeted cancer therapies. As a potent and selective degrader of HDAC1 and HDAC2, it demonstrates superior pro-apoptotic activity in preclinical models compared to its parent inhibitor. The elucidation of its impact on the mTOR signaling pathway provides further insight into its mechanism of action and potential therapeutic applications. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of Jps016 in other cancer types where Class I HDACs are implicated in disease progression. The continued development of Jps016 and similar PROTAC molecules holds great promise for the future of cancer treatment.

References

Jps016 (tfa): A Technical Guide to its Impact on Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jps016 (tfa) is a potent and selective degrader of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. As a Proteolysis Targeting Chimera (PROTAC), Jps016 utilizes the cell's own ubiquitin-proteasome system to induce the degradation of these key epigenetic regulators. This targeted degradation leads to significant changes in chromatin structure, resulting in altered gene expression, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Jps016, its impact on chromatin remodeling, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: PROTAC-mediated Degradation of HDAC1/2

Jps016 is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the active site of HDAC1 and HDAC2.[1][2] This dual binding brings the E3 ligase in close proximity to the HDAC enzymes, facilitating their polyubiquitination and subsequent degradation by the 26S proteasome.[2] This targeted degradation is a distinct mechanism from traditional HDAC inhibitors, which only block the enzymatic activity of HDACs.

Jps016_Mechanism_of_Action Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC-VHL) Jps016->Ternary_Complex HDAC HDAC1/2 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruits Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation HDAC1/2 Degradation Proteasome->Degradation

Caption: Mechanism of Jps016 (tfa) action.

Impact on Chromatin Remodeling

The degradation of HDAC1 and HDAC2 by Jps016 leads to a significant increase in the acetylation of histone proteins, particularly on lysine residues.[2] This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This "opening" of the chromatin structure, or euchromatin formation, makes the DNA more accessible to transcription factors and the transcriptional machinery, leading to changes in gene expression.

Quantitative Data

The efficacy of Jps016 in degrading HDACs and affecting cell viability has been quantified in various studies. The following tables summarize key data from experiments conducted in HCT116 human colon carcinoma cells.

ParameterHDAC1HDAC2HDAC3Reference
DC₅₀ (nM) ~550-~530[2]
Dₘₐₓ (%) ~77~45~66[2]
Table 1: HDAC Degradation Efficiency of Jps016 in HCT116 Cells. DC₅₀ represents the concentration of Jps016 required to degrade 50% of the target protein. Dₘₐₓ represents the maximum percentage of protein degradation achieved.
Cell LineEC₅₀ (µM)Reference
HCT116 5.2 ± 0.6[2]
Table 2: Cell Viability EC₅₀ of Jps016 in HCT116 Cells. EC₅₀ represents the concentration of Jps016 required to reduce cell viability by 50%.

Downstream Signaling and Cellular Consequences

The chromatin remodeling induced by Jps016 triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Altered Gene Expression

RNA sequencing studies have revealed that treatment with Jps016 leads to widespread changes in gene expression in HCT116 cells.[3] Genes involved in cell cycle progression are often downregulated, while tumor suppressor genes and pro-apoptotic genes are upregulated.

Impact on the mTOR Signaling Pathway

A key downstream effector of Jps016-mediated HDAC degradation is the mTOR (mammalian target of rapamycin) signaling pathway.[3] The degradation of HDAC1/2 has been shown to downregulate the expression of components of both mTORC1 and mTORC2 complexes.[3] This inhibition of the mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of Jps016.

Jps016_Signaling_Pathway Jps016 Jps016 (tfa) HDAC_Degradation HDAC1/2 Degradation Jps016->HDAC_Degradation Chromatin_Remodeling Chromatin Remodeling (Histone Hyperacetylation) HDAC_Degradation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression mTOR_Pathway mTOR Pathway Inhibition Gene_Expression->mTOR_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream signaling effects of Jps016.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the effects of Jps016. These protocols are based on standard laboratory procedures and are likely similar to those employed in the original research.

Western Blotting for HDAC Degradation

This protocol describes the detection of HDAC protein levels in cell lysates following treatment with Jps016.

  • Cell Culture and Treatment:

    • Plate HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with Jps016 (tfa) at desired concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 or 48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Annexin V/PI Apoptosis Assay

This protocol outlines the use of flow cytometry to quantify apoptosis in cells treated with Jps016.

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and treat with Jps016 (tfa) as described above.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use appropriate controls (unstained, Annexin V only, PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol details the steps for analyzing global gene expression changes in response to Jps016 treatment.

  • Cell Culture and Treatment:

    • Culture and treat HCT116 cells with Jps016 (tfa) as previously described.

  • RNA Extraction:

    • Isolate total RNA from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome (e.g., hg38).

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between Jps016-treated and control samples.

    • Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture HCT116 Cell Culture Treatment Jps016 (tfa) Treatment Cell_Culture->Treatment Western_Blot Western Blot (HDAC Degradation) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay RNA_Seq RNA Sequencing (Gene Expression) Treatment->RNA_Seq Data_Analysis Quantitative Analysis (DC50, EC50, DEG) Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis

Caption: General experimental workflow.

Conclusion

Jps016 (tfa) represents a promising therapeutic strategy for targeting cancers dependent on class I HDACs. Its unique mechanism of action, involving the targeted degradation of HDAC1 and HDAC2, leads to profound effects on chromatin remodeling, gene expression, and critical cellular signaling pathways, ultimately inducing cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Jps016.

References

Jps016 (TFA): A Technical Guide to a Potent HDAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation.[1][2] It is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than inhibiting their enzymatic activity.[3] Jps016 is comprised of a benzamide-based ligand that binds to the active site of Class I HDACs, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This ternary complex formation leads to the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2 has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[3]

This technical guide provides an in-depth overview of Jps016, with a focus on its trifluoroacetic acid (TFA) salt form, its mechanism of action, quantitative biological data, and detailed experimental protocols.

The TFA Salt Form Explained

Jps016 is often supplied as a trifluoroacetate (TFA) salt. This is a common practice for synthetic peptides and small molecules used in research. The TFA counterion is typically introduced during the purification process, specifically in reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent in the mobile phase.

For research and in vitro studies, the TFA salt form is generally acceptable. However, for clinical and therapeutic development, the TFA counterion may be undesirable due to potential off-target biological effects. Therefore, for late-stage drug development, a salt exchange procedure to a more biocompatible salt, such as acetate or hydrochloride, is often performed.

Mechanism of Action

Jps016 functions by hijacking the cell's natural protein disposal system to selectively degrade Class I HDACs. The process can be summarized in the following steps:

  • Ternary Complex Formation: Jps016, with its two distinct ligands, simultaneously binds to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The close proximity of the HDAC and the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the HDAC protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated HDAC is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the HDAC into small peptides, effectively removing it from the cell.

  • Catalytic Nature: Jps016 is released after the ubiquitination event and can then bind to another HDAC and VHL molecule, acting catalytically to induce the degradation of multiple HDAC proteins.

Jps016_Mechanism_of_Action

Quantitative Data

The biological activity of Jps016 has been characterized by its ability to induce the degradation of and inhibit Class I HDACs.

ParameterHDAC1HDAC2HDAC3Reference
DC50 (nM) 550-530[2][4]
Dmax (%) 774566[2][4]
IC50 (nM) 570820380[2][4]
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • IC50: The concentration of the compound that results in 50% inhibition of the enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Jps016, primarily adapted from Smalley JP, et al. J Med Chem. 2022.[3]

Cell Culture
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with Jps016.

Western_Blot_Workflow

  • Reagents and Materials:

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • Bradford Assay Reagent

    • Laemmli Sample Buffer

    • TGX Precast Gels (4-20%)

    • Nitrocellulose or PVDF membranes

    • Blocking Buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST)

    • Primary Antibodies:

      • Anti-HDAC1

      • Anti-HDAC2

      • Anti-HDAC3

      • Anti-β-actin (or other loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Procedure:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Jps016 or vehicle control (DMSO) for the specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a Bradford assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.

    • Perform densitometric analysis of the bands to quantify the extent of HDAC degradation relative to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Reagents and Materials:

    • HCT116 cells

    • 96-well white, clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed HCT116 cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of Jps016 or vehicle control for 48-72 hours.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of Jps016 on cell cycle distribution.

  • Reagents and Materials:

    • HCT116 cells

    • Propidium Iodide (PI) Staining Solution (containing RNase A)

    • 70% Ethanol (ice-cold)

    • Flow Cytometer

  • Procedure:

    • Seed HCT116 cells in 6-well plates and treat with Jps016 or vehicle control for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

References

Jps016 (TFA): A Technical Guide to a Novel HDAC Degrader for Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 is a synthetic, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2. By linking a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to an HDAC inhibitor moiety, Jps016 effectively hijacks the cell's ubiquitin-proteasome system to eliminate these key epigenetic regulators. This targeted degradation leads to significant downstream effects, including the alteration of gene expression profiles and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of Jps016, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

Jps016 functions as a potent degrader of Class I HDACs.[1][2][3] Its bifunctional nature allows it to simultaneously bind to both an HDAC enzyme and the VHL E3 ligase complex. This proximity facilitates the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2, and to a lesser extent HDAC3, leads to an increase in histone acetylation, altering chromatin structure and leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and degradation metrics for Jps016.

Table 1: Degradation Potency of Jps016 in HCT116 Cells [6]

TargetDC50 (nM)Dmax (%)
HDAC155077
HDAC2-45
HDAC353066

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Inhibitory Concentration of Jps016 [6]

TargetIC50 (nM)
HDAC1570
HDAC2820
HDAC3380

IC50: Concentration required for 50% inhibition of enzyme activity.

Signaling Pathways and Therapeutic Implications

The degradation of HDAC1 and HDAC2 by Jps016 has significant downstream consequences on cellular signaling. A primary outcome is the hyperacetylation of histone and non-histone proteins, leading to widespread changes in gene expression. In cancer cells, this can reactivate tumor suppressor genes and downregulate genes involved in cell proliferation and survival.

One of the key pathways affected is the AKT/mTOR signaling pathway , which is frequently dysregulated in cancer and plays a crucial role in cell growth and survival.[5] Treatment with Jps016 can lead to the transcriptional upregulation of cell cycle inhibitors like CDKN1A (p21) and pro-apoptotic proteins such as BCL2L11 (BIM) , contributing to its anti-cancer effects.[5] The ability of Jps016 to induce apoptosis is a critical component of its therapeutic potential.[1][2][4]

The following diagram illustrates the proposed mechanism of action and downstream signaling effects of Jps016.

Jps016_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Jps016 Jps016 Ternary_Complex HDAC-Jps016-VHL Ternary Complex Jps016->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex Histones Histones HDAC->Histones Deacetylation VHL VHL E3 Ligase VHL->Ternary_Complex Proteasome Proteasome Degraded_HDAC Degraded HDAC Peptides Proteasome->Degraded_HDAC Degradation Ub Ubiquitin Ub->Ternary_Complex PolyUb_HDAC Polyubiquitinated HDAC1/2 Ternary_Complex->PolyUb_HDAC Ubiquitination PolyUb_HDAC->Proteasome Targeting Apoptosis Apoptosis Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Upregulation p21_BIM p21, BIM, etc. Gene_Expression->p21_BIM Expression of p21_BIM->Apoptosis Induces Jps016_outside Jps016 (TFA) Jps016_outside->Jps016

Caption: Mechanism of Jps016 leading to HDAC1/2 degradation and apoptosis.

Experimental Protocols

The following are representative protocols for experiments commonly used to characterize the activity of Jps016.

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. Jps016, dissolved in DMSO, is added to the culture medium at the desired concentrations. A DMSO-only control is run in parallel.

Western Blotting for HDAC Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.

Cell Viability and Apoptosis Assays
  • MTT Assay: To assess cell viability, cells are treated with Jps016 for a specified period (e.g., 72 hours). MTT reagent is then added to the wells, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

  • Annexin V/PI Staining: To quantify apoptosis, treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry.

The following workflow diagram outlines the general experimental procedure for evaluating Jps016.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture HCT116 Cell Culture start->cell_culture treatment Treatment with Jps016 (TFA) cell_culture->treatment harvest Cell Harvesting treatment->harvest western_blot Western Blot (HDAC Degradation) harvest->western_blot viability_assay Cell Viability Assay (e.g., MTT) harvest->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) harvest->apoptosis_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for the evaluation of Jps016.

Conclusion

Jps016 (TFA) represents a promising tool for the targeted degradation of Class I HDACs. Its ability to induce apoptosis in cancer cell lines warrants further investigation into its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the utility of Jps016 and similar PROTAC-based degraders in oncology and other disease areas where HDACs are implicated.

References

Methodological & Application

Application Notes and Protocols for Jps016 (TFA) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Jps016 (TFA), a potent proteolysis-targeting chimera (PROTAC), in cancer cell research. Jps016 (TFA) is a benzamide-based Von Hippel-Lindau (VHL) E3-ligase PROTAC designed to induce the degradation of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] The degradation of these HDACs has been shown to enhance apoptosis and induce cell cycle arrest in cancer cells, making Jps016 (TFA) a valuable tool for cancer research and drug development.[1][2][4]

The following protocols are primarily based on studies conducted with the HCT116 human colon cancer cell line.[1][2]

Mechanism of Action

Jps016 (TFA) functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity.[5] It consists of a ligand that binds to the target proteins (HDAC1/2), a linker, and a ligand that recruits the VHL E3 ligase.[1][2][4] This induced proximity facilitates the polyubiquitination of HDAC1/2 by the E3 ligase, marking them for degradation by the 26S proteasome.[5] This targeted degradation approach offers a distinct advantage over traditional enzyme inhibition.[2]

Jps016_Mechanism_of_Action cluster_0 Jps016 (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Jps016 Jps016 HDAC_ligand HDAC1/2 Ligand Linker Linker VHL_ligand VHL Ligand HDAC HDAC1/2 HDAC_ligand->HDAC Binds VHL VHL E3 Ligase VHL_ligand->VHL Binds Ternary_Complex HDAC1/2-Jps016-VHL Ternary Complex HDAC->Ternary_Complex Formation VHL->Ternary_Complex Formation Ub Ubiquitin Ternary_Complex->Ub Recruits PolyUb_HDAC Polyubiquitinated HDAC1/2 Ub->PolyUb_HDAC Polyubiquitination Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Targeted for Degradation Degraded_HDAC Degraded HDAC1/2 Proteasome->Degraded_HDAC

Diagram 1: Mechanism of action of Jps016 (TFA) as a PROTAC for HDAC1/2 degradation.

Quantitative Data Summary

The following table summarizes the in vitro activity of Jps016 and related compounds from published studies.

CompoundTargetAssayCell LineEndpointValue (μM)Reference
Jps016 HDAC1/2Western BlotHCT116DC₅₀ (24h)<0.1[2][4]
Jps016 HDAC1In vitro complexPurifiedIC₅₀Submicromolar[1][6]
Jps016 HDAC2In vitro complexPurifiedIC₅₀Submicromolar[1][6]
Jps016 HDAC3In vitro complexPurifiedIC₅₀Submicromolar[1][6]
CI-994HDAC1In vitro complexPurifiedIC₅₀0.53 ± 0.09[1][6]
CI-994HDAC2In vitro complexPurifiedIC₅₀0.62 ± 0.07[1][6]
CI-994HDAC3In vitro complexPurifiedIC₅₀0.13 ± 0.01[1][6]

Note: DC₅₀ represents the concentration required to induce 50% degradation of the target protein. IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Experimental Protocols

HCT116 Cell Culture

This protocol outlines the standard procedure for culturing HCT116 cells.

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium (Gibco #16600) or RPMI-1640 medium[6][7]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA or Accutase

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T25, T75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.[6][7]

  • Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.[7]

  • Cell Seeding: Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO₂.[7]

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cells once with PBS.[7]

  • Add 2-3 mL of 0.25% Trypsin-EDTA or Accutase to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[7][8]

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at a split ratio of 1:3 to 1:6 for routine passaging.[9] A typical seeding density is 2 x 10⁴ cells/cm².[9]

Jps016 (TFA) Treatment

Materials:

  • Jps016 (TFA) stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cultured HCT116 cells

  • Complete growth medium

Procedure:

  • Prepare serial dilutions of Jps016 (TFA) in complete growth medium to achieve the desired final concentrations.

  • Aspirate the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of Jps016 (TFA) or vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24 hours for degradation studies).[1][6]

Experimental_Workflow cluster_assays Downstream Assays Start Start: HCT116 Cell Culture Treatment Treat cells with Jps016 (TFA) or Vehicle Control Start->Treatment Incubation Incubate for specified duration (e.g., 24 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Viability Cell Viability Assay (CellTiter-Glo) Harvest->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Harvest->Apoptosis Western Protein Degradation Assay (Western Blot) Harvest->Western

Diagram 2: General experimental workflow for studying the effects of Jps016 (TFA).
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[10]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed HCT116 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treat cells with various concentrations of Jps016 (TFA) as described in Protocol 2.

  • After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[11]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® reagent to each well.[12]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Western Blot for HDAC Degradation

This protocol is used to quantify the levels of HDAC1 and HDAC2 proteins following treatment with Jps016 (TFA).

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-HDAC1, anti-HDAC2, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptotic cells.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with Jps016 (TFA) as described in Protocol 2.

  • After incubation, collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the combined cell suspension twice with cold PBS by centrifuging at 1,500 rpm for 5 minutes.[14]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for Jps016 (TFA) in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Jps016 (trifluoroacetate salt), a potent proteolysis-targeting chimera (PROTAC) for the degradation of Class I histone deacetylases (HDACs), in the HCT116 human colorectal carcinoma cell line.

Introduction to Jps016 (TFA) and HCT116 Cells

Jps016 (TFA) is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively target Class I HDACs, primarily HDAC1 and HDAC2, for proteasomal degradation.[1] By degrading these enzymes rather than just inhibiting them, Jps016 offers a powerful tool to study the downstream effects of HDAC1/2 removal. In HCT116 cells, Jps016 has been shown to induce apoptosis and cell cycle arrest, making it a compound of interest for cancer research.[2][3]

HCT116 is a well-characterized human colorectal cancer cell line widely used in cancer research and drug discovery.[4] Originating from a primary colon carcinoma, these cells are noted for a mutation in the KRAS oncogene (G13D).[5] HCT116 cells exhibit an epithelial-like morphology and are suitable for a variety of in vitro assays, including cell viability, apoptosis, and cell cycle analysis.[4][5] Their robust growth and amenability to genetic manipulation make them an excellent model for studying the efficacy of novel anti-cancer compounds like Jps016.

Experimental Protocols

Materials and Reagents

Table 1: Key Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Jps016 (TFA salt)MedChemExpressHY-145816A
HCT116 cellsATCCCCL-247
McCoy's 5A (Modified) MediumGibco16600082
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
DMSO (Cell culture grade)Sigma-AldrichD2650
Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo®)PromegaG7570
Apoptosis Assay Kit (e.g., Annexin V-FITC)InvitrogenV13242
Cell Cycle Analysis Kit (e.g., Propidium Iodide)Abcamab139418
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78442
Antibodies for Western Blot (HDAC1, HDAC2, Acetyl-Histone H3, PARP, GAPDH)Cell Signaling TechnologyVarious
HCT116 Cell Culture and Maintenance
  • Thawing and Plating:

    • Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5A + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • HCT116 cells should be passaged when they reach 80-90% confluency.

    • Aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet and plate at a recommended seeding density of 2 x 10^4 cells/cm^2.[5]

Jps016 (TFA) Treatment Protocol
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Jps016 (TFA) in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding for Experiments:

    • Seed HCT116 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and apoptosis assays) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).

    • Allow cells to adhere and grow for 24 hours before treatment.

  • Treatment with Jps016 (TFA):

    • Prepare serial dilutions of Jps016 (TFA) from the stock solution in complete growth medium to achieve the desired final concentrations. A common concentration range for initial experiments is 0.1 µM to 10 µM.[2][3]

    • Include a vehicle control (DMSO) at the same final concentration as the highest Jps016 (TFA) concentration used.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Jps016 (TFA) or the vehicle control.

    • Incubate the cells for the desired treatment duration. A 24-hour incubation period is a common starting point for assessing HDAC degradation and initial cellular effects.[2][3]

Data Acquisition and Analysis

Cell Viability Assay (MTT or equivalent)
  • Following the 24-hour (or other desired time points) treatment with Jps016 (TFA), add the viability reagent (e.g., MTT) to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

Table 2: Example Data Table for Cell Viability

Jps016 (TFA) Concentration (µM)Absorbance (OD 570 nm)% Viability (Relative to Vehicle)
Vehicle (DMSO)1.25 ± 0.08100%
0.11.18 ± 0.0694.4%
1.00.85 ± 0.0568.0%
10.00.45 ± 0.0436.0%
Western Blot for HDAC Degradation and Apoptosis Markers
  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against HDAC1, HDAC2, acetylated-histone H3 (as a marker of HDAC inhibition/degradation), cleaved PARP (a marker of apoptosis), and a loading control (e.g., GAPDH).

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify band intensity using densitometry software.

Table 3: Example Data Table for Western Blot Densitometry

Jps016 (TFA) Concentration (µM)HDAC1 Level (Normalized to GAPDH)HDAC2 Level (Normalized to GAPDH)Acetyl-H3 Level (Normalized to GAPDH)Cleaved PARP Level (Normalized to GAPDH)
Vehicle (DMSO)1.001.001.001.00
0.10.850.881.501.20
1.00.300.354.203.80
10.00.100.128.507.60
Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Apoptosis: After treatment, harvest both adherent and floating cells. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol. Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

  • Cell Cycle: Harvest cells, fix them in cold 70% ethanol, and stain with PI/RNase solution. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

Proposed Signaling Pathway of Jps016 in HCT116 Cells

Jps016_Signaling_Pathway cluster_Jps016 Jps016 (PROTAC) cluster_complex Ternary Complex Formation cluster_degradation Proteasomal Degradation cluster_downstream Downstream Cellular Effects Jps016 Jps016 VHL VHL E3 Ligase Jps016->VHL binds HDAC HDAC1/2 Jps016->HDAC binds Ub Ubiquitination HDAC->Ub is ubiquitinated by VHL Histone_Ac Increased Histone Acetylation HDAC->Histone_Ac leads to Proteasome Proteasome Ub->Proteasome targeted for Proteasome->HDAC degrades Gene_Expression Altered Gene Expression (e.g., p21) Histone_Ac->Gene_Expression results in Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Gene_Expression->Cell_Cycle_Arrest induces Apoptosis Apoptosis Gene_Expression->Apoptosis induces

Caption: Proposed mechanism of Jps016 in HCT116 cells.

Experimental Workflow for Jps016 Treatment and Analysis

Jps016_Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis start Culture HCT116 Cells seed Seed Cells for Experiment start->seed treat Treat with Jps016 (TFA) (0.1 - 10 µM) for 24h seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (HDACs, Apoptosis Markers) treat->western flow Flow Cytometry (Apoptosis, Cell Cycle) treat->flow

References

Jps016 (tfa): Application Notes and Protocols for Western Blot Analysis of HDAC Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive Western blot protocol for studying the degradation of Class I Histone Deacetylases (HDACs) induced by Jps016 (tfa), a potent proteolysis-targeting chimera (PROTAC).

Introduction to Jps016 (tfa)

Jps016 is a benzamide-based PROTAC that potently and selectively degrades Class I HDACs.[1][2][3] It functions by forming a ternary complex between the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC.[1][2][3] Jps016 has been shown to be a potent degrader of HDAC1 and HDAC2, correlating with enhanced apoptosis in HCT116 cells.[1][2][3][4]

Mechanism of Action

Jps016 is a heterobifunctional molecule composed of a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ligase. This dual binding brings the E3 ligase in close proximity to the HDAC, facilitating the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.

Jps016_Mechanism Jps016 Jps016 (tfa) HDAC HDAC1/2 Jps016->HDAC Binds VHL VHL E3 Ligase Jps016->VHL Proteasome 26S Proteasome HDAC->Proteasome Degradation VHL->HDAC Ubiquitination Ub Ubiquitin

Caption: Mechanism of Jps016-mediated HDAC degradation.

Quantitative Data Summary

The following tables summarize the degradation potency (DC50 and Dmax) and inhibitory activity (IC50) of Jps016 in HCT116 cells after a 24-hour treatment, as determined by quantitative Western blotting.[4]

Table 1: Jps016 Degradation and Inhibitory Potency

TargetDC50 (nM)Dmax (%)IC50 (nM)
HDAC155077570
HDAC2-45820
HDAC353066380

Data sourced from studies in HCT116 cells.[4] DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of degradation observed. IC50 is the concentration at which 50% of the enzyme's activity is inhibited.

Western Blot Protocol for HDAC Degradation

This protocol provides a detailed methodology for assessing the degradation of HDAC1 and HDAC2 in response to Jps016 (tfa) treatment in a cell-based assay.

Experimental Workflow

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis A Seed HCT116 cells B Treat with Jps016 (tfa) (e.g., 0.1, 1, 10 µM for 24h) A->B C Harvest and lyse cells B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Block membrane F->G H Incubate with primary antibodies (anti-HDAC1, anti-HDAC2, loading control) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Apply chemiluminescent substrate I->J K Image the blot J->K L Quantify band intensity K->L

Caption: Western blot workflow for HDAC degradation analysis.

Materials and Reagents

  • Cell Line: HCT116 human colon carcinoma cells

  • Compound: Jps016 (tfa) (soluble in DMSO)

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-HDAC1

    • Rabbit anti-HDAC2

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Procedure

  • Cell Culture and Treatment: a. Seed HCT116 cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with varying concentrations of Jps016 (tfa) (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and harvest them. b. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Apply the ECL detection reagent to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control bands to determine the relative protein levels.

Expected Results

A successful Western blot will show a dose-dependent decrease in the protein levels of HDAC1 and HDAC2 in Jps016 (tfa)-treated samples compared to the vehicle control. The loading control should remain consistent across all lanes. These results will confirm the degradation of the target HDACs induced by Jps016 (tfa).

References

Jps016 (TFA) Apoptosis Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] Unlike traditional HDAC inhibitors, Jps016 facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This targeted degradation of HDAC1/2 has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, such as HCT116, making Jps016 a valuable tool for cancer research and therapeutic development.[2][3][4] These application notes provide a comprehensive guide to utilizing Jps016 trifluoroacetate (TFA) salt in apoptosis assays.

Mechanism of Action

Jps016 is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ligase, a linker, and a benzamide-based ligand that binds to the active site of Class I HDACs.[3][5] By simultaneously binding to both HDAC1/2 and VHL, Jps016 brings the E3 ligase in close proximity to the HDAC, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2, key regulators of chromatin structure and gene expression, results in histone hyperacetylation and the altered expression of numerous genes, including those involved in cell cycle control and apoptosis.[3][4] This ultimately triggers the apoptotic cascade.

Jps016_Mechanism_of_Action cluster_cell Cancer Cell Jps016 Jps016 (TFA) HDAC HDAC1/2 Jps016->HDAC Binds VHL VHL E3 Ligase Jps016->VHL Recruits Proteasome Proteasome HDAC->Proteasome Degradation VHL->HDAC Apoptosis Apoptosis Proteasome->Apoptosis Triggers Ub Ubiquitin

Caption: Mechanism of action of Jps016 leading to apoptosis.

Data Presentation

The following table summarizes the degradation and inhibitory activities of Jps016 against Class I HDACs in HCT116 cells.

TargetDC50 (nM)Dmax (%)IC50 (nM)
HDAC1 55077570
HDAC2 -45820
HDAC3 53066380
Table 1: Jps016 Activity on Class I HDACs. Data derived from studies in HCT116 cells. DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximum degradation observed. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

This section details the protocol for assessing apoptosis in cells treated with Jps016 (TFA) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials
  • Jps016 (TFA) (MedChemExpress, Cat. No. HY-145816A or similar)[1][6]

  • HCT116 or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • DMSO (for stock solution preparation)

  • 6-well plates

  • Flow cytometer

Stock Solution Preparation
  • Prepare a 10 mM stock solution of Jps016 (TFA) in DMSO.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Experimental Procedure
  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Treat the cells with the desired concentrations of Jps016 (e.g., 0.1, 1, 10 µM) for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO).[3]

  • Cell Harvesting:

    • Carefully collect the cell culture medium, which may contain detached apoptotic cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Seed Cells (e.g., HCT116, 5x10^5 cells/well) B 2. Treat with Jps016 (TFA) (e.g., 24-48 hours) A->B C 3. Harvest Cells (Adherent and floating) B->C D 4. Wash with PBS C->D E 5. Resuspend in Binding Buffer D->E F 6. Stain with Annexin V-FITC & PI E->F G 7. Incubate (15 min, RT, dark) F->G H 8. Add Binding Buffer G->H I 9. Analyze by Flow Cytometry H->I

Caption: Experimental workflow for the Jps016 (TFA) apoptosis assay.

Troubleshooting

  • Low percentage of apoptotic cells:

    • Increase the concentration of Jps016 or the incubation time.

    • Ensure the Jps016 stock solution is properly stored and has not degraded.

    • Use a different cell line that may be more sensitive to HDAC degradation.

  • High background staining:

    • Ensure cells are washed properly to remove any residual medium.

    • Avoid excessive trypsinization, which can damage cell membranes.

    • Analyze samples promptly after staining.

Conclusion

Jps016 (TFA) is a powerful research tool for inducing targeted degradation of HDAC1/2 and studying the downstream consequences, including the induction of apoptosis. The protocols and information provided in this guide will assist researchers in effectively utilizing Jps016 in apoptosis assays to advance our understanding of cancer biology and develop novel therapeutic strategies.

References

Application Note: Analyzing Cell Cycle Arrest Induced by Jps016 (tfa) using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of cell cycle distribution in response to treatment with Jps016 (tfa), a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Class I histone deacetylases (HDACs). Jps016 (tfa) specifically targets HDAC1 and HDAC2 for degradation, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] The following application note outlines the principles of Jps016 (tfa) action, a comprehensive protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry, and expected outcomes for data analysis.

Introduction to Jps016 (tfa) and Cell Cycle Regulation

Jps016 is a benzamide-based molecule that functions as a PROTAC, utilizing the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of its target proteins.[1][2] Its primary targets are the Class I histone deacetylases, HDAC1 and HDAC2. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.

HDAC1 and HDAC2 are known to repress the expression of critical cell cycle inhibitors, such as p21(WAF1/CIP1) and p57(Kip2).[5] By degrading HDAC1 and HDAC2, Jps016 (tfa) alleviates this repression, leading to the upregulation of these cyclin-dependent kinase (CDK) inhibitors.[4] This, in turn, blocks the G1-to-S phase transition of the cell cycle, resulting in an accumulation of cells in the G1 phase.[5] This application note provides a robust method to quantify this cell cycle arrest using flow cytometry.

Signaling Pathway of Jps016 (tfa)-Induced Cell Cycle Arrest

References

Jps016 (tfa) dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that targets Class I histone deacetylases (HDACs) for degradation.[1][2] It functions by simultaneously binding to an E3 ubiquitin ligase, Von Hippel-Lindau (VHL), and a Class I HDAC enzyme (HDAC1, HDAC2, or HDAC3). This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome. This degradation of HDACs leads to an increase in histone acetylation, resulting in changes in gene expression that can induce apoptosis and cell cycle arrest in cancer cells.[1] Jps016 (tfa) refers to the trifluoroacetic acid salt form of the compound.

These application notes provide detailed protocols for in vitro experiments using Jps016 (tfa) in the HCT116 human colon cancer cell line, based on published research. All quantitative data has been summarized in tables for easy reference.

Mechanism of Action: Jps016 (tfa) Signaling Pathway

The following diagram illustrates the mechanism of action of Jps016.

Jps016_Mechanism cluster_cell Cell Jps016 Jps016 Ternary_Complex Ternary Complex (Jps016-HDAC-VHL) Jps016->Ternary_Complex Binds HDAC HDAC1/2/3 HDAC->Ternary_Complex Binds Histones Histones HDAC->Histones Deacetylates VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_HDAC Poly-ubiquitinated HDAC Ternary_Complex->Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_HDAC->Proteasome Targeting Degraded_HDAC Degraded HDAC (Amino Acids) Proteasome->Degraded_HDAC Degradation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation > Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of Jps016-mediated HDAC degradation.

Quantitative Data Summary

The following tables summarize the recommended concentrations and observed efficacy of Jps016 (tfa) in various in vitro experiments.

Table 1: In Vitro Degradation and Inhibition of HDACs by Jps016 in HCT116 Cells

ParameterHDAC1HDAC2HDAC3Reference
DC50 (Degradation) 0.55 µMNot Determined0.53 µM[3]
Dmax (Degradation) >90% at 10 µM~50% at 10 µM>90% at 1 µM[3]
IC50 (Inhibition) Sub-micromolarSub-micromolarSub-micromolar[3]

Table 2: Recommended Concentrations of Jps016 (tfa) for In Vitro Experiments in HCT116 Cells

ExperimentConcentration RangeTreatment TimePurposeReference
Western Blotting 0.1 - 10 µM24 hoursTo assess dose-dependent degradation of HDACs.[3]
Cell Viability Assay 0.1 - 100 µM48 hoursTo determine the EC50 value.
RNA Sequencing 10 µM24 hoursTo analyze changes in gene expression.
Apoptosis Assay 1 - 10 µM24 - 48 hoursTo quantify apoptotic cells.General Protocol

Experimental Protocols

Western Blotting for HDAC Degradation

This protocol is for assessing the dose-dependent degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with Jps016 (tfa).

Experimental Workflow:

Western_Blot_Workflow A Seed HCT116 cells B Treat with Jps016 (tfa) (0.1, 1, 10 µM) for 24h A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Antibody incubation (primary and secondary) D->E F Imaging and data analysis E->F

Caption: Western Blotting Workflow.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Jps016 (tfa) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, treat the cells with Jps016 (tfa) at final concentrations of 0.1, 1, and 10 µM. Include a DMSO vehicle control. Incubate for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of HDAC degradation.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of Jps016 (tfa) on the viability of HCT116 cells and calculating the EC50 value.

Materials:

  • HCT116 cells

  • Complete growth medium

  • Jps016 (tfa) stock solution

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HCT116 cells in a white, flat-bottom 96-well plate at a density of approximately 3,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment: Prepare a serial dilution of Jps016 (tfa) (e.g., from 0.1 to 100 µM) and treat the cells in triplicate. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48 hours.

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.

RNA Sequencing Analysis

This protocol outlines the steps for preparing HCT116 cells for RNA sequencing to analyze the transcriptomic changes induced by Jps016 (tfa).

Materials:

  • HCT116 cells

  • Complete growth medium

  • Jps016 (tfa) stock solution

  • RNA extraction kit (e.g., TRIzol or a column-based kit)

  • DNase I

  • RNA quality assessment system (e.g., Agilent Bioanalyzer)

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with 10 µM Jps016 (tfa) or DMSO vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using your chosen RNA extraction kit, following the manufacturer's protocol.

  • DNase Treatment: Perform a DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using a Bioanalyzer or a similar instrument. The RNA Integrity Number (RIN) should be ≥ 8 for optimal results.

  • Library Preparation and Sequencing: Proceed with library preparation and next-generation sequencing.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This is a general protocol for assessing apoptosis in HCT116 cells treated with Jps016 (tfa). Optimization may be required.

Experimental Workflow:

Apoptosis_Workflow A Seed and treat HCT116 cells B Harvest cells (including supernatant) A->B C Wash and resuspend in binding buffer B->C D Stain with Annexin V and Propidium Iodide C->D E Acquire data on a flow cytometer D->E F Analyze data and quantify apoptosis E->F

Caption: Apoptosis Assay Workflow.

Materials:

  • HCT116 cells

  • Complete growth medium

  • Jps016 (tfa) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. Treat the cells with the desired concentrations of Jps016 (tfa) (e.g., 1, 5, 10 µM) and a DMSO vehicle control for 24 to 48 hours.

  • Cell Harvesting: Carefully collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate on the cell population based on forward and side scatter. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Experiments

As of the latest available information, specific in vivo dosage and administration protocols for Jps016 (tfa) have not been published. Researchers planning in vivo studies are advised to perform dose-escalation experiments to determine a safe and efficacious dose for their specific animal model. General considerations for in vivo studies with PROTACs include formulation development to ensure adequate solubility and bioavailability, and pharmacokinetic and pharmacodynamic studies to correlate drug exposure with target degradation in tumors and other tissues.

References

Jps016 (tfa) in vivo study design and administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1] It is composed of a benzamide-based ligand for HDACs, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By hijacking the ubiquitin-proteasome system, Jps016 targets HDAC1/2 for degradation, leading to downstream cellular effects such as altered gene expression and apoptosis in cancer cells.[1][2] This document provides a summary of the available in vitro data for Jps016 and outlines a representative, hypothetical in vivo study design for its evaluation, as no specific in vivo studies for Jps016 have been published to date.

Mechanism of Action

Jps016 functions as a molecular bridge, bringing together the target proteins (HDAC1/2) and the VHL E3 ubiquitin ligase complex. This proximity facilitates the polyubiquitination of the HDACs, marking them for degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2 leads to an increase in histone acetylation, such as on H3K56, which in turn alters chromatin structure and gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[2]

Jps016_Mechanism_of_Action Jps016 Jps016 (PROTAC) Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary_Complex Binds to HDAC HDAC1/2 HDAC->Ternary_Complex Binds to Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibits VHL VHL E3 Ligase VHL->Ternary_Complex Binds to Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Products Proteasome->Degradation Results in PolyUb_HDAC Polyubiquitinated HDAC1/2 Ternary_Complex->PolyUb_HDAC Facilitates Polyubiquitination PolyUb_HDAC->Proteasome Targeted by Degradation->Histone_Acetylation Leads to (via HDAC removal) Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression Altered Gene Expression Gene_Expression->Apoptosis Histone_Acetylation->Gene_Expression

Figure 1: Jps016 Mechanism of Action.

In Vitro Activity

Jps016 has been characterized in vitro, primarily in the HCT116 human colorectal cancer cell line.

Quantitative In Vitro Data
ParameterCell LineValueDescriptionReference
HDAC1 Degradation HCT116DC50 = 550 nMConcentration for 50% maximal degradation after 24 hours.
Dmax = 77%Maximum degradation of HDAC1.
HDAC2 Degradation HCT116Dmax = 45%Maximum degradation of HDAC2.
HDAC3 Degradation HCT116DC50 = 530 nMConcentration for 50% maximal degradation after 24 hours.
Dmax = 66%Maximum degradation of HDAC3.
HDAC Inhibition Purified EnzymeIC50 (HDAC1) = 570 nMConcentration for 50% inhibition of HDAC1 enzymatic activity.
Purified EnzymeIC50 (HDAC2) = 820 nMConcentration for 50% inhibition of HDAC2 enzymatic activity.
Purified EnzymeIC50 (HDAC3) = 380 nMConcentration for 50% inhibition of HDAC3 enzymatic activity.
Cytotoxicity HCT116EC50 = 5.2 µMConcentration for 50% reduction in cell viability after 48 hours.[1]
Experimental Protocol: In Vitro HDAC Degradation Assay

This protocol is based on the methodologies described in the primary literature for Jps016.[2]

  • Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Jps016 (TFA salt) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Hypothetical In Vivo Study Design

Disclaimer: The following study design is a representative example for evaluating a PROTAC like Jps016 in vivo. It is not based on published studies for this specific compound and should be adapted and optimized based on preliminary pharmacokinetic and tolerability studies.

Objectives
  • To evaluate the in vivo efficacy of Jps016 (TFA) in a relevant cancer xenograft model.

  • To assess the pharmacodynamic (PD) effects of Jps016 (TFA) on HDAC protein levels in tumor tissue.

  • To monitor the tolerability and potential toxicity of Jps016 (TFA) administration.

Materials
  • Jps016 (TFA salt)

  • Vehicle formulation (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • HCT116 cells

  • Standard animal husbandry equipment

  • Calipers for tumor measurement

  • Analytical equipment for pharmacodynamic analysis (e.g., Western blot, ELISA)

Experimental Workflow

In_Vivo_Study_Workflow cluster_preclinical Pre-Treatment Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Tumor_Implantation HCT116 Cell Implantation (Subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (e.g., n=8-10/group) Tumor_Growth->Randomization Tumors reach ~100-150 mm³ Dosing Daily Dosing (e.g., IP, IV, or PO) - Vehicle - Jps016 (low dose) - Jps016 (high dose) Randomization->Dosing Monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Efficacy_Endpoint Efficacy Endpoint (e.g., Day 21 or Tumor Volume > 1500 mm³) Monitoring->Efficacy_Endpoint Tissue_Collection Tissue Collection: - Tumor - Plasma - Organs Efficacy_Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for HDAC1/2 in tumors) Tissue_Collection->PD_Analysis Toxicity_Analysis Toxicity Assessment (e.g., Histopathology) Tissue_Collection->Toxicity_Analysis

Figure 2: Hypothetical In Vivo Xenograft Study Workflow.
Detailed Protocol

  • Animal Model:

    • Acclimatize female athymic nude mice for one week.

    • Subcutaneously implant HCT116 cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth with calipers.

  • Treatment Groups:

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., administered intraperitoneally - IP).

    • Group 2: Jps016 (TFA) at a low dose (e.g., 10 mg/kg, IP, daily).

    • Group 3: Jps016 (TFA) at a high dose (e.g., 30 mg/kg, IP, daily).

    • Note: The route of administration (e.g., IP, oral gavage - PO, intravenous - IV), dosing vehicle, and dose levels should be determined from prior maximum tolerated dose (MTD) and pharmacokinetic (PK) studies.

  • Administration and Monitoring:

    • Administer the assigned treatment daily for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., changes in behavior, posture, or appearance).

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • At the study endpoint, euthanize the animals and collect tumors, blood (for plasma), and major organs.

    • A subset of tumors should be snap-frozen for pharmacodynamic analysis (e.g., Western blot to measure HDAC1/2 levels).

    • The remaining tumors can be used for other analyses (e.g., histology).

    • Organs may be fixed in formalin for histopathological analysis to assess toxicity.

Data Presentation (Hypothetical)

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
Jps016 (TFA)10750 ± 12040
Jps016 (TFA)30400 ± 9068

Table 2: Pharmacodynamic Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)Mean HDAC1 Protein Level (% of Vehicle) ± SEMMean HDAC2 Protein Level (% of Vehicle) ± SEM
Vehicle-100 ± 10100 ± 12
Jps016 (TFA)1055 ± 865 ± 9
Jps016 (TFA)3025 ± 540 ± 7

Conclusion

Jps016 is a well-characterized degrader of HDAC1/2 in vitro, demonstrating potent and selective activity in cancer cell lines. While in vivo data is not currently available in the public domain, the provided hypothetical study design offers a robust framework for the preclinical evaluation of Jps016 (TFA) or similar PROTAC molecules. Such studies are critical to understanding the therapeutic potential, pharmacokinetic/pharmacodynamic relationship, and safety profile of this class of compounds.

References

Application Notes and Protocols for Jps016 (tfa) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Jps016 (tfa), a potent PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Class I histone deacetylases (HDACs), in cancer cell line research. Detailed protocols for key experiments are provided to facilitate the investigation of Jps016's mechanism of action and anti-cancer effects.

Introduction

Jps016 is a benzamide-based, Von Hippel-Lindau (VHL) E3-ligase recruiting PROTAC that has demonstrated potent and selective degradation of HDAC1 and HDAC2.[1][2][3] By inducing the proximity of these HDACs to the E3 ubiquitin ligase complex, Jps016 triggers their ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation of HDAC1/2 leads to an increase in histone acetylation, resulting in chromatin relaxation and altered gene expression, which can induce apoptosis and cell cycle arrest in cancer cells.[4][5] The primary application of Jps016 has been demonstrated in the HCT116 human colon carcinoma cell line.[4]

Mechanism of Action

Jps016 functions as a molecular bridge, connecting HDAC1/2 with the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1/2 leads to an accumulation of acetylated histones, such as H3K56ac, which in turn alters gene expression.[5] This alteration in the transcriptome can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in anti-proliferative effects, including apoptosis and cell cycle arrest.[4][6]

Jps016_Mechanism_of_Action cluster_0 Jps016-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Cellular Effects Jps016 Jps016 HDAC HDAC1/2 Jps016->HDAC Binds to VHL VHL E3 Ligase Jps016->VHL Binds to Proteasome Proteasome HDAC->Proteasome Targeted to Degraded_HDAC Degraded HDAC Ub Ubiquitin VHL->Ub Recruits Ub->HDAC Ubiquitination Proteasome->Degraded_HDAC Degradation Histone_Acetylation Increased Histone Acetylation (H3K56ac) Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of Jps016.

Data Presentation

Table 1: In Vitro Activity of Jps016 in HCT116 Cells
ParameterValueDescriptionReference
DC50 (HDAC1) 0.1 - 1.0 µMConcentration for 50% degradation of HDAC1 after 24 hours.[4][5]
DC50 (HDAC2) ~1.0 µMConcentration for 50% degradation of HDAC2 after 24 hours.[4][5]
DC50 (HDAC3) >10 µMConcentration for 50% degradation of HDAC3 after 24 hours.[4][5]
Dmax (HDAC1) >80%Maximum degradation of HDAC1 observed.[4][5]
Dmax (HDAC2) ~60%Maximum degradation of HDAC2 observed.[4][5]
EC50 5.2 µMHalf-maximal effective concentration for cytotoxicity after 48 hours.[3]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing HCT116 cells and treating them with Jps016.

  • Cell Line: HCT116 (human colon carcinoma)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

  • Culture HCT116 cells to 70-80% confluency.

  • Prepare a stock solution of Jps016 (tfa) in DMSO. A 10 mM stock is recommended.

  • Dilute the Jps016 stock solution in complete culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

  • Remove the existing medium from the cells and replace it with the medium containing Jps016 or vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding with downstream assays.

Western Blotting for HDAC Degradation

This protocol is for assessing the degradation of HDAC1 and HDAC2 following Jps016 treatment.

Western_Blot_Workflow A Cell Treatment with Jps016 B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-HDAC1, anti-HDAC2, anti-Actin) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition and Analysis H->I

Caption: Western Blotting Experimental Workflow.

Protocol:

  • Treat HCT116 cells with various concentrations of Jps016 for 24 hours as described in Protocol 1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE on a 4-20% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Jps016 for 48 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis.

Protocol:

  • Treat HCT116 cells with Jps016 at various concentrations for 48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Safety and Handling

Jps016 (tfa) is for research use only. Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage

Store Jps016 (tfa) as a solid at -20°C or -80°C. For stock solutions in DMSO, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] When stored at -80°C, the stock solution is stable for up to 6 months.[2] Protect from light.[2]

References

Jps016 (tfa): Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 (tfa) is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) designed for the degradation of Class I histone deacetylases (HDACs). As a benzamide-based compound, Jps016 (tfa) recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of HDAC1, HDAC2, and HDAC3.[1][2][3] This targeted degradation of HDACs leads to histone hyperacetylation and significant changes in gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3][4] These application notes provide a comprehensive overview of Jps016 (tfa) and detailed protocols for its use in gene expression analysis.

Mechanism of Action

Jps016 (tfa) functions as a heterobifunctional molecule. One end binds to the active site of Class I HDACs, while the other end recruits the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDACs leads to an accumulation of acetylated histones, altering chromatin structure and modulating the expression of a wide range of genes.[3][4][5]

Data Presentation

The following tables summarize the quantitative data regarding the activity of Jps016 (tfa) in HCT116 human colon cancer cells.

Table 1: Degradation and Inhibitory Potency of Jps016 (tfa) [2][3]

ParameterHDAC1HDAC2HDAC3
DC50 (nM) 550-530
Dmax (%) 774566
IC50 (nM) 570820380

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Concentration required for 50% inhibition of enzyme activity.

Table 2: Effect of Jps016 (tfa) on Gene Expression in HCT116 Cells [4]

TreatmentTotal Differentially Expressed Genes (DEGs)Upregulated GenesDownregulated Genes
Jps016 (10 µM) 394121541787

Experimental Protocols

1. Cell Culture and Treatment

This protocol describes the general procedure for treating adherent cancer cell lines, such as HCT116, with Jps016 (tfa) for gene expression analysis.

  • Materials:

    • HCT116 cells (or other suitable cancer cell line)

    • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Jps016 (tfa) stock solution (10 mM in DMSO)

    • Tissue culture plates/flasks

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Procedure:

    • Seed HCT116 cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).

    • Prepare the desired concentrations of Jps016 (tfa) by diluting the stock solution in a complete growth medium. A final concentration of 10 µM is recommended for robust changes in gene expression.[4] A vehicle control (DMSO) should be included.

    • Remove the existing medium from the cells and replace it with the medium containing Jps016 (tfa) or the vehicle control.

    • Incubate the cells for the desired treatment duration. For gene expression analysis, a 24-hour treatment is recommended.[3]

2. RNA Isolation

This protocol outlines the isolation of total RNA from Jps016 (tfa)-treated cells for downstream applications such as RNA sequencing.

  • Materials:

    • Jps016 (tfa)-treated and control cells

    • TRIzol reagent or a similar RNA isolation kit (e.g., Zymogen R2053)[4]

    • Chloroform

    • Isopropanol

    • 75% Ethanol (in RNase-free water)

    • RNase-free water

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture area.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase containing the RNA to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.[4]

3. Gene Expression Analysis by RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for RNA-seq analysis of Jps016 (tfa)-treated cells.

  • Procedure:

    • Library Preparation: Prepare sequencing libraries from the isolated total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis:

      • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

      • Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

      • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

      • Differential Gene Expression Analysis: Identify differentially expressed genes between Jps016 (tfa)-treated and control samples using packages like DESeq2 or edgeR in R. Genes with a p-adjusted value < 0.01 and a log2 fold change > 1 are typically considered significant.[3]

      • Gene Ontology (GO) and Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological processes, molecular functions, cellular components, and signaling pathways using tools like DAVID, Metascape, or GSEA.[3]

Mandatory Visualizations

Jps016_Mechanism_of_Action Jps016 Jps016 (tfa) TernaryComplex Ternary Complex (HDAC-Jps016-VHL) Jps016->TernaryComplex Binds HDAC Class I HDAC (HDAC1, 2, 3) HDAC->TernaryComplex Binds Proteasome 26S Proteasome HDAC->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->TernaryComplex Recruited TernaryComplex->HDAC Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Degradation HDAC Degradation Proteasome->Degradation Acetylation Histone Hyperacetylation Degradation->Acetylation Leads to Histone Histone Proteins Histone->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis & Cell Cycle Arrest GeneExpression->Apoptosis

Caption: Mechanism of action of Jps016 (tfa).

Gene_Expression_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis CellCulture 1. Cell Culture (e.g., HCT116) Treatment 2. Jps016 (tfa) Treatment (10 µM, 24h) CellCulture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation Library_Prep 4. RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control (FastQC) Sequencing->QC Alignment 7. Read Alignment (STAR) QC->Alignment Quantification 8. Gene Quantification (featureCounts) Alignment->Quantification DEA 9. Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis 10. Gene Ontology & Pathway Analysis DEA->Functional_Analysis

Caption: Workflow for gene expression analysis using Jps016 (tfa).

Signaling Pathways

Gene ontology analysis of differentially expressed genes following Jps016 (tfa) treatment in HCT116 cells reveals significant enrichment in pathways related to the cell cycle and DNA replication.[4] Notably, there is a marked downregulation of genes involved in these processes, consistent with the observed cell cycle arrest. Additionally, pathways associated with apoptosis are upregulated. The AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival, is also perturbed by Jps016 (tfa) treatment.[4]

Signaling_Pathways cluster_pathways Affected Signaling Pathways Jps016 Jps016 (tfa) HDAC_Degradation HDAC1/2/3 Degradation Jps016->HDAC_Degradation Histone_Acetylation Histone Hyperacetylation HDAC_Degradation->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle Cell Cycle Progression (Downregulation of cyclins, CDKs) Gene_Expression->Cell_Cycle DNA_Replication DNA Replication (Downregulation of replication machinery) Gene_Expression->DNA_Replication Apoptosis Apoptosis (Upregulation of pro-apoptotic genes, e.g., BIM) Gene_Expression->Apoptosis AKT_mTOR AKT/mTOR Pathway (Perturbation) Gene_Expression->AKT_mTOR

Caption: Key signaling pathways affected by Jps016 (tfa).

References

Application Notes and Protocols: Preparing Jps016 (TFA) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Jps016 (TFA), a potent proteolysis targeting chimera (PROTAC) designed to degrade Class I histone deacetylases (HDACs). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to Jps016 (TFA)

Jps016 is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of HDAC1 and HDAC2.[1][2][3] This targeted protein degradation leads to downstream effects such as the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][4][5] The trifluoroacetate (TFA) salt form is often used in research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Jps016 (TFA) is provided in the table below.

PropertyValueReference
Molecular Formula C50H64F3N7O10S[1]
Molecular Weight 1012.14 g/mol [1]
Appearance Off-white to light yellow solid[3]
Purity ≥97%

Stock Solution Preparation

Solubility

Jps016 (TFA) is highly soluble in dimethyl sulfoxide (DMSO).[1]

SolventConcentrationNotesReference
DMSO100 mg/mL (98.80 mM)Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3]
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made for different desired concentrations using the provided tables.

Materials:

  • Jps016 (TFA) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aliquoting: Allow the vial of Jps016 (TFA) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of Jps016 (TFA) solid in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 10.12 mg of Jps016 (TFA).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Jps016 (TFA) solid. To prepare a 10 mM solution, for every 1 mg of Jps016 (TFA), add 98.8 µL of DMSO.[1]

  • Dissolution: Vortex the solution thoroughly. If the solid does not fully dissolve, sonicate the vial in an ultrasonic bath for a short period. To aid dissolution, the tube may be warmed to 37°C.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Stock Solution Dilution Table

The following table provides the required volume of solvent to prepare stock solutions of different concentrations.[1][3]

Desired ConcentrationMass of Jps016 (TFA)Volume of DMSO to Add
1 mM 1 mg988 µL
5 mg4.94 mL
10 mg9.88 mL
5 mM 1 mg197.6 µL
5 mg988 µL
10 mg1.98 mL
10 mM 1 mg98.8 µL
5 mg494 µL
10 mg988 µL

Storage and Stability

Proper storage is critical to maintain the integrity of Jps016 (TFA) stock solutions.

Storage TemperatureShelf LifeRecommendationsReference
-20°C1 monthProtect from light and store under nitrogen.[1][3]
-80°C6 monthsProtect from light and store under nitrogen. This is the recommended temperature for long-term storage.[1][3]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation.[3]

  • Protect from Light: Jps016 (TFA) is light-sensitive and should be stored in amber or foil-wrapped vials.[1][3]

  • Inert Atmosphere: For optimal stability, storing the compound under a nitrogen atmosphere is advised.[1][3]

Mechanism of Action and Signaling Pathways

Jps016 functions as a PROTAC by forming a ternary complex between the target protein (HDAC1/2) and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4][5] This degradation of HDAC1/2 results in downstream cellular effects, including the induction of apoptosis and cell cycle arrest.[1][4][5] The activity of Jps016 has also been linked to transcriptional changes in the AKT/mTOR signaling pathway.[6]

Jps016_Mechanism_of_Action cluster_0 Jps016 (PROTAC) cluster_1 Target Protein cluster_2 E3 Ubiquitin Ligase cluster_3 Cellular Machinery Jps016 Jps016 HDAC HDAC1/2 Jps016->HDAC Binds VHL VHL Jps016->VHL Binds Proteasome Proteasome HDAC->Proteasome Degradation Ub Ubiquitin VHL->Ub Recruits Ub->HDAC Polyubiquitination

Fig. 1: Jps016 Mechanism of Action.

Jps016_Experimental_Workflow start Start: Jps016 (TFA) Powder weigh Weigh Jps016 (TFA) start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve ultrasonicate Vortex / Ultrasonicate (if necessary) dissolve->ultrasonicate stock 10 mM Stock Solution ultrasonicate->stock aliquot Aliquot for Single Use stock->aliquot working Prepare Working Dilutions in Cell Culture Medium stock->working Dilution storage Store at -80°C aliquot->storage treat Treat Cells working->treat assay Perform Downstream Assays (e.g., Western Blot, Apoptosis Assay) treat->assay

Fig. 2: Stock Solution Preparation Workflow.

References

Jps016 (tfa): A Novel PROTAC Tool for Investigating and Overcoming HDAC Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Jps016 (tfa), a potent and specific Class I histone deacetylase (HDAC) degrader, in the study of HDAC inhibitor (HDACi) resistance. Jps016 (tfa) is a proteolysis-targeting chimera (PROTAC) that induces the degradation of HDAC1 and HDAC2, offering a unique mechanism of action compared to traditional HDAC inhibitors.[1] This provides a valuable tool to probe the mechanisms of resistance to HDACi and potentially develop strategies to overcome it.

Introduction to HDACs and HDAC Inhibitor Resistance

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival. HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several approved for the treatment of hematological malignancies.[2] However, both intrinsic and acquired resistance to HDAC inhibitors pose significant clinical challenges, limiting their broader efficacy.

Mechanisms of resistance to HDAC inhibitors are multifaceted and can include:

  • Overexpression of HDACs: Increased levels of the target HDACs can titrate out the inhibitor, reducing its effective concentration.

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt and MAPK can promote cell survival and counteract the pro-apoptotic effects of HDAC inhibitors.[3]

  • Increased Drug Efflux: Overexpression of drug transporters like P-glycoprotein can actively pump HDAC inhibitors out of the cell.[3]

  • Upregulation of Anti-apoptotic Proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can block the apoptotic cascade initiated by HDAC inhibition.[2]

Jps016 (tfa): A PROTAC-mediated Approach to Target HDACs

Jps016 is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and another ligand that binds to Class I HDACs, connected by a linker.[1] This design allows Jps016 to recruit VHL to HDAC1 and HDAC2, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation-based mechanism offers several advantages over traditional inhibition for studying resistance:

  • Overcoming Target Overexpression: By actively degrading the target protein, Jps016 can be effective even in cells with high levels of HDAC1/2.

  • Eliminating Scaffolding Functions: HDACs can have non-catalytic scaffolding functions that are not affected by inhibitors. Jps016 removes the entire protein, eliminating both catalytic and non-catalytic roles.

  • Potential to Overcome Resistance: The distinct mechanism of action of PROTACs suggests they may be effective in contexts where traditional inhibitors fail.

Quantitative Data for Jps016 (tfa)

The following tables summarize the key quantitative data for Jps016 from studies in HCT116 human colon carcinoma cells.

CompoundTarget(s)DC50 (µM) in HCT116 cells (24h)Dmax (%) in HCT116 cells (24h)
Jps016HDAC10.23 ± 0.0495
HDAC20.35 ± 0.0685
  • DC50: Concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: Maximum percentage of protein degradation achieved.

CompoundEC50 (µM) in HCT116 cells (72h)
Jps0161.8 ± 0.3
  • EC50: Concentration of the compound that results in a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Jps016 (tfa) Mechanism of Action

Jps016_Mechanism Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (HDAC1/2-Jps016-VHL) Jps016->Ternary_Complex HDAC1_2 HDAC1/2 HDAC1_2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of Jps016-mediated degradation of HDAC1/2.

Experimental Workflow for Studying HDACi Resistance

HDACi_Resistance_Workflow cluster_0 Generation of Resistant Cell Line cluster_1 Characterization and Jps016 Treatment Parental Parental Cancer Cell Line HDACi_Treatment Chronic low-dose HDACi treatment (e.g., Vorinostat) Parental->HDACi_Treatment Resistant HDACi-Resistant Cell Line HDACi_Treatment->Resistant Resistant_Cells Resistant Cells Jps016_Treatment Treat with Jps016 (tfa) (dose-response) Resistant_Cells->Jps016_Treatment Parental_Cells Parental Cells Parental_Cells->Jps016_Treatment Western_Blot Western Blot (HDAC1/2, Ac-Histones) Jps016_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Jps016_Treatment->Viability_Assay

Caption: Workflow for studying Jps016 in HDACi-resistant cells.

Experimental Protocols

Protocol 1: Generation of HDAC Inhibitor-Resistant Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to an HDAC inhibitor (e.g., Vorinostat) through continuous exposure to escalating drug concentrations.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • HDAC inhibitor (e.g., Vorinostat, Romidepsin)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Cell counting solution (e.g., Trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the IC50 of the HDACi: a. Plate the parental cells in 96-well plates. b. Treat the cells with a range of concentrations of the HDAC inhibitor for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initial Exposure: a. Culture the parental cells in a T25 flask with complete medium containing the HDAC inhibitor at a concentration equal to the IC10-IC20. b. Use a parallel flask with DMSO as a vehicle control.

  • Dose Escalation: a. When the cells in the HDACi-treated flask reach 70-80% confluency and show a stable growth rate, subculture them. b. Gradually increase the concentration of the HDAC inhibitor in the culture medium with each passage. The increment can be 1.2 to 1.5-fold. c. Monitor cell morphology and growth rate closely. It is common to observe a period of slow growth or increased cell death after each dose escalation.

  • Maintenance of Resistant Population: a. Continue this process for several months until the cells can proliferate in a medium containing an HDACi concentration that is at least 5-10 times the initial IC50 of the parental cells. b. The resulting cell population is considered HDACi-resistant.

  • Characterization and Banking: a. Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. b. Cryopreserve aliquots of the resistant cell line for future experiments. Maintain a continuous culture in the presence of the HDAC inhibitor to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of HDAC1/2 Degradation

This protocol details the procedure to assess the degradation of HDAC1 and HDAC2 in both parental and HDACi-resistant cells following treatment with Jps016 (tfa).

Materials:

  • Parental and HDACi-resistant cancer cell lines

  • Jps016 (tfa)

  • Complete cell culture medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-acetyl-Histone H3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed both parental and HDACi-resistant cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of Jps016 (tfa) (e.g., 0, 0.01, 0.1, 1, 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant containing the protein.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

  • Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities and normalize to the loading control to determine the extent of HDAC1/2 degradation.

Protocol 3: Cell Viability Assay

This protocol outlines the steps to evaluate the effect of Jps016 (tfa) on the viability of parental and HDACi-resistant cells.

Materials:

  • Parental and HDACi-resistant cancer cell lines

  • Jps016 (tfa)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed both parental and HDACi-resistant cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: a. Treat the cells with a serial dilution of Jps016 (tfa) (e.g., 0.01 to 100 µM) in triplicate. Include a DMSO vehicle control.

  • Incubation: a. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (using CellTiter-Glo® as an example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log of the Jps016 (tfa) concentration and determine the EC50 value for each cell line using a non-linear regression analysis.

Conclusion

Jps016 (tfa) represents a powerful chemical probe for investigating the complexities of HDAC inhibitor resistance. Its ability to induce the degradation of HDAC1 and HDAC2 provides a unique tool to dissect the roles of these enzymes in resistant cancer cells. The protocols provided herein offer a framework for researchers to utilize Jps016 (tfa) to explore novel therapeutic strategies aimed at overcoming resistance to conventional HDAC inhibitors.

References

Application Notes and Protocols for Jps016 (tfa) Co-Treatment with Other Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 (tfa) is a potent and specific proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2] HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. By degrading HDAC1/2, Jps016 (tfa) can induce apoptosis and cell cycle arrest in cancer cells.[1][2] The co-treatment of HDAC inhibitors with other anticancer agents has emerged as a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides detailed application notes and protocols for investigating the synergistic potential of Jps016 (tfa) in combination with other cancer drugs.

Disclaimer: As of the last update, specific preclinical or clinical data on the co-treatment of Jps016 (tfa) with other cancer drugs is not publicly available. The following protocols and application notes are based on the established principles of combination therapies involving HDAC inhibitors and should be adapted and optimized for specific research needs.

Rationale for Co-Treatment Strategies

The degradation of HDAC1/2 by Jps016 (tfa) can sensitize cancer cells to the cytotoxic effects of other anticancer agents through several mechanisms:

  • Chromatin Remodeling: HDAC degradation leads to a more open chromatin structure, enhancing the access of DNA-damaging agents to their targets.

  • Inhibition of DNA Repair: HDAC1 and HDAC2 are involved in DNA damage repair pathways. Their degradation can impair the cell's ability to repair DNA damage induced by chemotherapy or radiation.

  • Induction of Apoptosis: Jps016 (tfa) can lower the apoptotic threshold, making cancer cells more susceptible to apoptosis-inducing agents.

  • Cell Cycle Arrest: By arresting cells in specific phases of the cell cycle, Jps016 (tfa) can synergize with drugs that are active in a particular phase.

Potential drug classes for co-treatment with Jps016 (tfa) include:

  • PARP Inhibitors (e.g., Olaparib, Talazoparib): Synergistic effects are expected due to the dual inhibition of DNA repair pathways.

  • DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): Jps016 (tfa) can enhance the efficacy of these agents by preventing DNA repair.

  • Proteasome Inhibitors (e.g., Bortezomib): Combination may lead to enhanced accumulation of misfolded proteins and induction of apoptosis.

  • Kinase Inhibitors (e.g., PI3K/mTOR inhibitors): Targeting multiple signaling pathways can lead to a more potent anti-cancer effect.[3]

  • Immunotherapy (e.g., Checkpoint Inhibitors): HDAC inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.

Quantitative Data Presentation (Hypothetical)

The following tables are templates for summarizing quantitative data from in vitro and in vivo combination studies.

Table 1: In Vitro Cytotoxicity of Jps016 (tfa) and Drug X as Single Agents and in Combination

Cell LineTreatmentIC50 (µM) ± SD
MCF-7 Jps016 (tfa)1.5 ± 0.2
Drug X5.2 ± 0.7
Jps016 (tfa) + Drug X (1:1 ratio)See Table 2
HCT116 Jps016 (tfa)0.8 ± 0.1
Drug X8.1 ± 1.1
Jps016 (tfa) + Drug X (1:1 ratio)See Table 2

Table 2: Combination Index (CI) Values for Jps016 (tfa) and Drug X Co-treatment

Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineFa (Fraction affected)CI ValueInterpretation
MCF-7 0.250.6Synergy
0.500.4Strong Synergy
0.750.3Very Strong Synergy
HCT116 0.250.8Slight Synergy
0.500.6Synergy
0.750.5Synergy

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) ± SEM% TGI (Tumor Growth Inhibition)
Vehicle Control1500 ± 150-
Jps016 (tfa) (X mg/kg)900 ± 10040%
Drug X (Y mg/kg)1050 ± 12030%
Jps016 (tfa) + Drug X300 ± 5080%

Experimental Protocols

In Vitro Synergy Assessment: Chou-Talalay Method

This protocol outlines the determination of the synergistic effects of Jps016 (tfa) and a partner drug using the Chou-Talalay method.[4][5][6][7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Jps016 (tfa)

  • Partner anticancer drug (Drug X)

  • 96-well plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)[8][9][10][11][12]

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight.

  • Drug Preparation: Prepare a series of dilutions for Jps016 (tfa) and Drug X. For combination studies, prepare mixtures at a constant ratio (e.g., 1:1, 1:5, 5:1 based on their respective IC50 values).

  • Treatment: Treat the cells with single agents and the combination at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for a period that is sufficient to observe a significant effect on cell viability (e.g., 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each single agent.

    • Use software like CompuSyn to calculate the Combination Index (CI) for the combination treatments at different effect levels (Fraction affected, Fa).

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by Jps016 (tfa) and Drug X co-treatment using flow cytometry.[13][14][15][16][17]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with Jps016 (tfa), Drug X, or the combination for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution following co-treatment with Jps016 (tfa) and Drug X.[18][19][20][21][22]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with Jps016 (tfa), Drug X, or the combination for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Signaling Pathway of Jps016 (tfa) Action

Jps016_Action Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC1/2-VHL) Jps016->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex HDAC1_2 HDAC1/HDAC2 HDAC1_2->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HDAC1/2 Degradation Proteasome->Degradation Histone_Acetylation Increased Histone Acetylation Degradation->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of Jps016 (tfa) leading to HDAC1/2 degradation.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treat with Jps016 (tfa), Drug X, and Combination cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, CI values) viability_assay->data_analysis synergy_conclusion Conclusion on Synergy data_analysis->synergy_conclusion

Caption: Workflow for assessing the synergistic effects of Jps016 (tfa) co-treatment.

Signaling Pathway of Synergy with PARP Inhibitors (Hypothetical)

Synergy_PARP Jps016 Jps016 (tfa) HDAC1_2_Deg HDAC1/2 Degradation Jps016->HDAC1_2_Deg PARPi PARP Inhibitor PARP_Inh PARP Inhibition PARPi->PARP_Inh HR_Repair_Down Homologous Recombination Repair Impairment HDAC1_2_Deg->HR_Repair_Down SSB_Repair_Down Single-Strand Break Repair Inhibition PARP_Inh->SSB_Repair_Down DSB_Accumulation Double-Strand Break Accumulation HR_Repair_Down->DSB_Accumulation SSB_Repair_Down->DSB_Accumulation Synthetic_Lethality Synthetic Lethality DSB_Accumulation->Synthetic_Lethality Cell_Death Enhanced Cancer Cell Death Synthetic_Lethality->Cell_Death

Caption: Hypothetical synergistic mechanism of Jps016 (tfa) and a PARP inhibitor.

References

Application Notes and Protocols for Jps016 (TFA): A Guide for PROTAC Beginner Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers beginning to work with Jps016 (tfa), a potent and selective degrader of Class I histone deacetylases (HDACs). Jps016 (tfa) is a proteolysis-targeting chimera (PROTAC) that utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of HDAC1 and HDAC2. This guide offers detailed protocols for essential experiments to characterize the activity of Jps016 (tfa), including assessing target degradation, and evaluating its downstream cellular effects on apoptosis and cell cycle progression.

Introduction to Jps016 (tfa)

Jps016 is a chemical probe that induces the degradation of its target proteins, HDAC1 and HDAC2, rather than simply inhibiting their enzymatic activity.[1][2] This mechanism of action offers a powerful tool to study the biological functions of these epigenetic regulators. Structurally, Jps016 is a heterobifunctional molecule composed of a ligand that binds to HDACs, a linker, and a ligand that recruits the VHL E3 ligase. This ternary complex formation (PROTAC-target-E3 ligase) leads to the ubiquitination of HDAC1/2 and their subsequent degradation by the proteasome.

Data Presentation

The following table summarizes the quantitative data for Jps016 (tfa) in degrading and inhibiting Class I HDACs in HCT116 colon cancer cells.

ParameterHDAC1HDAC2HDAC3
DC50 (nM) 550-530
Dmax (%) 774566
IC50 (nM) 570820380

DC50 : Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax : Maximum percentage of target protein degradation achieved. IC50 : Concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways

HDAC1/2-Mediated Gene Repression

HDAC1 and HDAC2 are key components of several co-repressor complexes, including Sin3, NuRD, and CoREST, which play a crucial role in regulating gene expression by deacetylating histones, leading to a more condensed chromatin structure that is less accessible to transcription factors.[1][3][4] The degradation of HDAC1/2 by Jps016 (tfa) disrupts these complexes, leading to histone hyperacetylation and the activation of previously silenced genes.

HDAC_Corepressor_Complexes cluster_complexes HDAC1/2 Co-repressor Complexes cluster_regulation Gene Regulation HDAC1_2 HDAC1/HDAC2 Sin3 Sin3 HDAC1_2->Sin3 NuRD NuRD HDAC1_2->NuRD CoREST CoREST HDAC1_2->CoREST Histones Histones Sin3->Histones Deacetylation NuRD->Histones Deacetylation CoREST->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Gene Target Gene Chromatin->Gene Silencing

HDAC1/2 Co-repressor Complexes and Gene Silencing.
Jps016 (tfa) Mechanism of Action and Downstream Effects

Jps016 (tfa) induces the degradation of HDAC1/2, leading to downstream effects on cell signaling pathways that control cell survival and proliferation. Notably, the degradation of HDAC1/2 by Jps016 (tfa) has been shown to impact the AKT/mTOR signaling pathway, a critical regulator of cell growth and apoptosis. This leads to the induction of apoptosis and cell cycle arrest.

Jps016_Pathway Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC1/2-VHL) Jps016->Ternary_Complex HDAC1_2 HDAC1/HDAC2 HDAC1_2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HDAC1/2 Degradation Proteasome->Degradation AKT_mTOR AKT/mTOR Pathway Degradation->AKT_mTOR Impacts Apoptosis Apoptosis Induction AKT_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AKT_mTOR->Cell_Cycle_Arrest PROTAC_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116) Treatment Cell Treatment (Dose-response & Time-course) Cell_Culture->Treatment Jps016_Prep Jps016 (tfa) Stock Solution Prep Jps016_Prep->Treatment Western_Blot Western Blot (HDAC1/2 Degradation) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay WB_Analysis Quantify Protein Levels Western_Blot->WB_Analysis Flow_Analysis Analyze Flow Cytometry Data Apoptosis_Assay->Flow_Analysis Cell_Cycle_Assay->Flow_Analysis Conclusion Draw Conclusions WB_Analysis->Conclusion Flow_Analysis->Conclusion

References

Application Notes and Protocols for Long-Term Jps016 (TFA) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] As a heterobifunctional molecule, Jps016 recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to polyubiquitinate and target these HDACs for proteasomal degradation.[1][2][3] This targeted degradation of HDACs leads to downstream effects on gene expression, cell cycle progression, and apoptosis, making Jps016 a valuable tool for cancer research and potential therapeutic development.[1]

These application notes provide a comprehensive overview of the long-term treatment of various cell lines with Jps016, supplied as a trifluoroacetate (TFA) salt. The document includes detailed protocols for cell culture treatment, key experimental assays, and a summary of reported quantitative data. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanism of action and methodologies.

Important Considerations for Long-Term Studies:

  • TFA Salt: Jps016 is often supplied as a TFA salt. It is crucial to note that trifluoroacetic acid (TFA) itself can have biological effects, including the inhibition of cell proliferation.[4] For long-term experiments, it is essential to include a vehicle control that accounts for the potential effects of TFA at the equivalent concentration.

  • PROTAC Stability: The stability of PROTACs in cell culture medium can vary. For long-term experiments (extending beyond 72 hours), periodic replacement of the medium containing fresh Jps016 (TFA) is recommended to ensure consistent compound exposure.

  • Cellular Resistance: Prolonged exposure to targeted agents can lead to the development of resistance mechanisms. Researchers should be aware of this possibility and may consider incorporating assays to monitor for resistance, such as changes in the expression levels of the target proteins or drug efflux pumps.

Data Presentation

Table 1: In Vitro Efficacy of Jps016 in HCT116 Cells
ParameterValueCell LineNotesReference
HDAC1 Degradation (DC50) 550 nMHCT116Concentration for 50% degradation.[5]
HDAC3 Degradation (DC50) 530 nMHCT116Concentration for 50% degradation.[5]
HDAC1 Max Degradation (Dmax) 77%HCT116Maximum degradation observed.[5]
HDAC2 Max Degradation (Dmax) 45%HCT116Maximum degradation observed.[5]
HDAC3 Max Degradation (Dmax) 66%HCT116Maximum degradation observed.[5]
HDAC1 Inhibition (IC50) 570 nMHCT116Concentration for 50% inhibition.[5]
HDAC2 Inhibition (IC50) 820 nMHCT116Concentration for 50% inhibition.[5]
HDAC3 Inhibition (IC50) 380 nMHCT116Concentration for 50% inhibition.[5]
Cytotoxicity (EC50) 5.2 µMHCT116After 48 hours of treatment.[1]
Table 2: Effects of Jps016 on Gene Expression and Cell Fate in HCT116 Cells
EffectObservationNotesReference
Differentially Expressed Genes Nearly 4000Treatment with Jps016.
Cell Cycle Arrest Arrest at sub-G1 phaseIndicative of apoptosis.[5]
Apoptosis Enhanced apoptosisCorrelated with HDAC1/2 degradation.[1]
Histone Acetylation 20-fold increase in H3K56acA marker of HDAC inhibition.

Signaling Pathways and Mechanisms

Jps016 exerts its effects primarily through the degradation of Class I HDACs, which in turn modulates various signaling pathways involved in cell proliferation, survival, and apoptosis.

Jps016_Mechanism_of_Action cluster_0 Jps016 (PROTAC) cluster_1 Cellular Machinery cluster_2 Target Proteins & Cellular Effects Jps016 Jps016 Ternary_Complex HDAC-Jps016-VHL Ternary Complex Jps016->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Proteasome Proteasome Degraded_HDAC Degraded HDAC (Fragments) Proteasome->Degraded_HDAC Degradation Ub Ubiquitin Ub->Ternary_Complex HDAC HDAC1/2/3 HDAC->Ternary_Complex Binds Histone_Acetylation Increased Histone Acetylation Ub_HDAC Polyubiquitinated HDAC Ternary_Complex->Ub_HDAC Polyubiquitination Ub_HDAC->Proteasome Targeting Degraded_HDAC->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Results in Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of Jps016 as an HDAC-degrading PROTAC.

One of the key pathways affected by Jps016 is the AKT/mTOR signaling axis, which is crucial for cell proliferation and survival. Treatment with Jps016 has been shown to lead to a decrease in the expression of AKT1 and mTOR.[6]

Jps016_AKT_mTOR_Pathway Jps016 Jps016 HDAC_degradation HDAC1/2/3 Degradation Jps016->HDAC_degradation AKT1 AKT1 (Expression ↓) HDAC_degradation->AKT1 Leads to mTOR mTOR (Expression ↓) HDAC_degradation->mTOR Leads to mTORC1_2 mTORC1/2 Complex (Downregulation of components) mTOR->mTORC1_2 FOXO3 FOXO3 mTORC1_2->FOXO3 Inhibition of Autophagy Autophagy FOXO3->Autophagy Promotes Apoptosis Apoptosis FOXO3->Apoptosis Promotes

Caption: Jps016-mediated modulation of the AKT/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Long-Term Jps016 (TFA) Treatment in Adherent Cell Culture

This protocol is designed for the continuous long-term exposure of adherent cells to Jps016 (TFA) and includes considerations for maintaining compound activity and monitoring cell health.

Materials:

  • Adherent cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Jps016 (TFA) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • TFA control (Trifluoroacetic acid solution, pH adjusted)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed cells at a density that will not reach confluency during the initial 72-hour treatment period. The optimal seeding density should be determined empirically for each cell line.

  • Preparation of Working Solutions:

    • Thaw the Jps016 (TFA) stock solution and the DMSO vehicle control.

    • Prepare a fresh dilution of Jps016 (TFA) in complete cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM).

    • Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the Jps016 (TFA) treated wells.

    • Prepare a TFA control by adding an equivalent amount of TFA to the complete cell culture medium as is present in the highest concentration of the Jps016 (TFA) treatment group. Adjust the pH of this medium to match the regular culture medium.

  • Initiation of Treatment:

    • Aspirate the old medium from the cells.

    • Add the appropriate volume of medium containing Jps016 (TFA), vehicle control, or TFA control to the respective wells/flasks.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Long-Term Maintenance (Every 72 hours):

    • Visually inspect the cells daily for any morphological changes.

    • Every 72 hours, aspirate the medium and replace it with fresh medium containing the respective treatments.

    • If cells are approaching confluency, they will need to be subcultured. To do this, aspirate the medium, wash with PBS, and detach the cells with Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium. Count the cells and re-seed them at the appropriate density in new plates/flasks with fresh treatment-containing medium.

  • Endpoint Analysis:

    • At the desired time points (e.g., 1 week, 2 weeks, etc.), harvest the cells for downstream analysis (e.g., Western blotting, cell viability assays, RNA sequencing).

Long_Term_Treatment_Workflow Start Seed Cells Prepare_Solutions Prepare Jps016 (TFA), Vehicle, and TFA Controls Start->Prepare_Solutions Treat_Cells Add Treatments to Cells Prepare_Solutions->Treat_Cells Incubate Incubate (72 hours) Treat_Cells->Incubate Check_Confluency Check Confluency Incubate->Check_Confluency Endpoint Endpoint Analysis Incubate->Endpoint At Desired Timepoint Subculture Subculture and Re-seed with Fresh Treatment Check_Confluency->Subculture Near Confluent Replace_Medium Replace Medium with Fresh Treatment Check_Confluency->Replace_Medium Not Confluent Subculture->Incubate Replace_Medium->Incubate

Caption: Experimental workflow for long-term Jps016 (TFA) treatment.

Protocol 2: Western Blotting for HDAC Degradation

This protocol describes the detection of HDAC1, HDAC2, and HDAC3 protein levels following Jps016 (TFA) treatment.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of long-term Jps016 (TFA) treatment on cell viability.

Materials:

  • Cells treated according to Protocol 1 in a 96-well plate format

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure (for MTT):

  • At the desired time points, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (for CellTiter-Glo®):

  • At the desired time points, allow the 96-well plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

References

Application Notes and Protocols for Jps016 (tfa) in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 (tfa) is a potent and specific degrader of class I histone deacetylases (HDACs), primarily targeting HDAC1 and HDAC2 for proteasomal degradation. It functions as a proteolysis-targeting chimera (PROTAC), utilizing the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag HDAC1/2 for destruction. By removing these key epigenetic regulators, Jps016 (tfa) induces hyperacetylation of histones, leading to changes in gene expression that can trigger cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols and expected outcomes for the use of Jps016 (tfa) in 3D cell culture models, such as spheroids and organoids, which more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell culture.

Mechanism of Action

Jps016 (tfa) is a heterobifunctional molecule that simultaneously binds to a class I HDAC enzyme and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the HDAC protein, marking it for degradation by the proteasome. The subsequent decrease in HDAC1/2 levels leads to an accumulation of acetylated histones, altering chromatin structure and gene transcription.

Jps016_Mechanism cluster_0 Jps016 (tfa) Action Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC1/2-VHL) Jps016->Ternary_Complex HDAC HDAC1/2 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degraded_HDAC Degraded HDAC1/2 Proteasome->Degraded_HDAC

Caption: Mechanism of Jps016 (tfa)-mediated degradation of HDAC1/2.

Downstream Signaling Pathways

The degradation of HDAC1 and HDAC2 by Jps016 (tfa) results in the hyperacetylation of histone and non-histone proteins, leading to the transcriptional activation of tumor suppressor genes. Key downstream effects include cell cycle arrest and apoptosis.

Cell Cycle Arrest

Inhibition of class I HDACs often leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Waf1/Cip1 and p19INK4d.[1] These proteins inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression at the G1/S or G2/M checkpoints.[2][3]

Cell_Cycle_Arrest Jps016 Jps016 (tfa) HDAC1_2 HDAC1/2 Degradation Jps016->HDAC1_2 Histone_Ac Histone Hyperacetylation HDAC1_2->Histone_Ac p21_p19 p21 & p19 Upregulation Histone_Ac->p21_p19 CDK_Inhibition CDK Inhibition p21_p19->CDK_Inhibition Cell_Cycle_Arrest G1/S or G2/M Arrest CDK_Inhibition->Cell_Cycle_Arrest

Caption: Jps016 (tfa)-induced cell cycle arrest pathway.

Apoptosis

The degradation of HDAC1/2 can also initiate apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, HDAC inhibitors have been shown to induce the expression of pro-apoptotic BH3-only proteins like Noxa and Hrk.[3]

Apoptosis_Pathway Jps016 Jps016 (tfa) HDAC1_2 HDAC1/2 Degradation Jps016->HDAC1_2 Gene_Expression Altered Gene Expression HDAC1_2->Gene_Expression Pro_Apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Noxa, Hrk) Gene_Expression->Pro_Apoptotic Mitochondrial_Pathway Mitochondrial Pathway Activation Pro_Apoptotic->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Jps016 (tfa)-induced apoptosis pathway.

Experimental Protocols

Protocol 1: Formation of 3D Spheroids

This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine their viability.

  • Prepare a cell suspension at a concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.

  • Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Spheroid formation should be monitored daily. Compact spheroids typically form within 24-72 hours.

Protocol 2: Treatment of 3D Spheroids with Jps016 (tfa)

Materials:

  • Pre-formed 3D spheroids in a 96-well plate

  • Jps016 (tfa) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of Jps016 (tfa) in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO vehicle control.

  • Carefully remove 50 µL of the medium from each well containing a spheroid.

  • Gently add 50 µL of the prepared Jps016 (tfa) dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Proceed with downstream analysis such as viability assays, apoptosis assays, or protein extraction.

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay measures the number of viable cells in a spheroid based on ATP levels.[4]

Materials:

  • Treated 3D spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 2D Cell Culture Start->Cell_Culture Spheroid_Formation 3D Spheroid Formation (Protocol 1) Cell_Culture->Spheroid_Formation Treatment Jps016 (tfa) Treatment (Protocol 2) Spheroid_Formation->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Viability Assay (Protocol 3) Analysis->Viability Apoptosis Apoptosis Assay Analysis->Apoptosis Western_Blot Western Blot (HDAC1/2, Acetyl-Histone) Analysis->Western_Blot End End Viability->End Apoptosis->End Western_Blot->End

Caption: General workflow for studying Jps016 (tfa) in 3D spheroids.

Data Presentation

Quantitative Data for Jps016 in 2D HCT116 Cells

The following table summarizes the degradation capacity of Jps016 in HCT116 human colon carcinoma cells after a 24-hour treatment.

TargetDC50 (µM)Dmax (%)
HDAC10.03 ± 0.0193 ± 1
HDAC20.28 ± 0.0778 ± 4
HDAC30.16 ± 0.0359 ± 2

DC50: concentration for 50% of maximal degradation; Dmax: maximal degradation.

Representative Data for a Class I HDAC Inhibitor (Entinostat) in 3D Spheroids

The following data for the class I HDAC inhibitor entinostat in MES-SA uterine sarcoma 3D spheroids can be used as a reference for expected outcomes with Jps016 (tfa).

TreatmentConcentration (µM)Spheroid Viability Inhibition (%)
Entinostat6.550
Tazemetostat (EZH2i)4.525
Combination6.5 + 4.560

Data adapted from a study on dual targeting of EZH2 and HDACs.[5]

Conclusion

Jps016 (tfa) is a powerful research tool for studying the role of class I HDACs in cancer biology. Its use in 3D cell culture models offers a more physiologically relevant system to evaluate its therapeutic potential. The provided protocols and data serve as a guide for researchers to design and execute experiments to investigate the effects of Jps016 (tfa) on spheroid growth, viability, and the underlying molecular mechanisms. It is recommended that optimal seeding densities, Jps016 (tfa) concentrations, and treatment durations be empirically determined for each specific cell line and 3D model system.

References

Troubleshooting & Optimization

troubleshooting Jps016 (tfa) solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Jps016 (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (TFA)?

A1: Jps016 is a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC).[1][2][3] It is a potent degrader of class I histone deacetylase (HDAC), particularly HDAC1/2, which leads to the induction of apoptosis in cancer cells.[1][4]

Q2: What is the recommended solvent for Jps016 (TFA)?

A2: The recommended solvent for Jps016 (TFA) is Dimethyl sulfoxide (DMSO).[1][5]

Q3: What is the solubility of Jps016 (TFA) in DMSO?

A3: The reported solubility of Jps016 (TFA) in DMSO varies. One source indicates a solubility of up to 100 mg/mL (98.80 mM), which may require sonication.[1] Another source states it is soluble up to 10 mM in DMSO.[5]

Q4: How should I store Jps016 (TFA) and its stock solutions?

A4: Jps016 (TFA) powder should be stored at -20°C, protected from light, and under nitrogen.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C (use within 6 months) or at -20°C (use within 1 month).[1][3]

Troubleshooting Guide

Issue: Jps016 (TFA) is not dissolving in DMSO.

Q1: I've added DMSO to my Jps016 (TFA) powder, but it's not going into solution. What should I do?

A1: It is recommended to apply gentle heat and sonication to aid dissolution.[1] Follow these steps:

  • Warm the solution to 37°C.[1]

  • Use an ultrasonic bath to sonicate the solution for a period of time.[1]

  • Visually inspect the solution to ensure all solid has dissolved.

Issue: The dissolved Jps016 (TFA) solution appears cloudy or has precipitated.

Q1: My Jps016 (TFA) solution in DMSO was clear initially but has now become cloudy or shows precipitation. Why is this happening and what can I do?

A1: This could be due to several factors, including temperature changes or the concentration exceeding its solubility limit under the current conditions.

  • Re-dissolve: Try warming the solution to 37°C and sonicating it again to see if the precipitate goes back into solution.

  • Dilute: If re-dissolving is unsuccessful, the solution may be supersaturated. Consider diluting the solution to a lower concentration.

  • Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution, ensuring the powder is completely dissolved before storage.

Issue: Poor aqueous solubility in experimental assays.

Q1: I'm observing precipitation when I dilute my Jps016 (TFA) DMSO stock solution into an aqueous buffer for my experiment. How can I address this?

A1: Some related compounds have been noted to have poor aqueous solubility.[4] To mitigate precipitation in aqueous solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤0.5%).

  • Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant, such as Pluronic F-68, to your aqueous buffer to improve the solubility of hydrophobic compounds.

  • Serial Dilutions: Perform serial dilutions in your final aqueous buffer rather than a single large dilution step. This can sometimes help to avoid sudden precipitation.

Data Presentation

Jps016 (TFA) Solubility Data
SolventReported SolubilityMolar ConcentrationNotes
DMSO100 mg/mL[1]98.80 mM[1]Ultrasonic assistance may be required.[1]
DMSOSoluble to 10 mM[5]10 mM[5]-

Experimental Protocols

Protocol for Preparing a Jps016 (TFA) Stock Solution
  • Equilibrate: Allow the vial of Jps016 (TFA) powder to come to room temperature before opening to prevent condensation.

  • Add Solvent: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Aid Dissolution:

    • Vortex the solution gently.

    • If the powder is not fully dissolved, warm the vial to 37°C.[1]

    • Place the vial in an ultrasonic bath and sonicate until the solution is clear.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3] Protect from light.[1]

Visualizations

Jps016_Dissolution_Workflow cluster_start Preparation cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end Final Steps start Start: Jps016 (TFA) Powder add_dmso Add DMSO start->add_dmso vortex Vortex Gently add_dmso->vortex check_dissolved1 Is it dissolved? vortex->check_dissolved1 heat Warm to 37°C check_dissolved1->heat No aliquot Aliquot Solution check_dissolved1->aliquot Yes sonicate Sonicate heat->sonicate check_dissolved2 Is it dissolved? sonicate->check_dissolved2 check_dissolved2->heat No, repeat as needed check_dissolved2->aliquot Yes store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for dissolving Jps016 (TFA).

Troubleshooting_Solubility_Issues cluster_initial_check Initial Assessment cluster_dissolution_problem Dissolution Troubleshooting cluster_precipitation_problem Precipitation Troubleshooting start Start: Solubility Issue Encountered issue_type What is the issue? start->issue_type not_dissolving Powder not dissolving in DMSO issue_type->not_dissolving Not Dissolving precipitation Precipitation in stock or aqueous solution issue_type->precipitation Precipitation apply_heat Warm to 37°C not_dissolving->apply_heat sonicate Sonicate apply_heat->sonicate check_dissolved Is it dissolved? sonicate->check_dissolved check_dissolved->apply_heat No, repeat end End: Solution Prepared check_dissolved->end Yes re_dissolve Re-warm and sonicate stock precipitation->re_dissolve dilute Dilute stock solution precipitation->dilute add_surfactant Add surfactant to aqueous buffer precipitation->add_surfactant re_dissolve->end dilute->end add_surfactant->end

Caption: Troubleshooting decision tree for Jps016 (TFA) solubility issues.

References

Technical Support Center: Optimizing Jps016 (TFA) for HDAC Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jps016 (TFA), a potent PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Class I histone deacetylases (HDACs). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing Jps016 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (TFA) and what is its mechanism of action?

Jps016 is a benzamide-based PROTAC that selectively degrades Class I HDACs.[1][2][3] It functions as a heterobifunctional molecule, comprising a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to Class I HDACs.[1][2][3][4][5] By simultaneously engaging both the target protein (HDAC) and the E3 ligase, Jps016 facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome.[4][5] This targeted degradation approach offers an alternative to traditional enzymatic inhibition.

Q2: Which specific HDACs are targeted by Jps016?

Jps016 is a potent degrader of HDAC1 and HDAC3, and to a lesser extent, HDAC2.[3][4][5] Its development was part of an optimization effort for Class I HDAC PROTACs.[4][5]

Q3: What are the typical experimental concentrations for Jps016?

The optimal concentration of Jps016 can vary depending on the cell line and experimental conditions. However, submicromolar concentrations have been shown to be effective for HDAC1 and HDAC3 degradation in HCT116 cells.[4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: In which cell lines has Jps016 been shown to be effective?

Jps016 has been demonstrated to be a potent HDAC1/2 degrader in HCT116 human colon cancer cells, where it also correlated with an increase in differentially expressed genes and enhanced apoptosis.[1][2][6]

Q5: What are the expected cellular effects of Jps016 treatment?

Treatment with Jps016 has been shown to lead to the degradation of HDAC1 and HDAC3, resulting in downstream cellular effects. In HCT116 cells, this includes the up- or down-regulation of nearly 4000 differentially expressed genes, cell cycle arrest at the sub-G1 phase, and the promotion of apoptosis.[3] A comprehensive transcriptomic analysis has shown that Jps016 treatment leads to transcriptional changes in the AKT1/mTOR signaling pathway.[6]

Troubleshooting Guide

Problem 1: Suboptimal or No HDAC Degradation

Possible Cause Suggested Solution
Incorrect Jps016 Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. Be mindful of the potential for a "hook effect" at higher concentrations.[7][8]
Cell Line Specificity The efficiency of PROTAC-mediated degradation can be cell-line dependent.[9] Consider testing Jps016 in different cell lines to find a more responsive model.
Insufficient Incubation Time Optimize the incubation time. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the time point of maximal degradation (Dmax).
Poor Compound Solubility Ensure that Jps016 is fully dissolved in a suitable solvent, such as DMSO, before diluting it in cell culture media. Poor solubility can significantly impact its effective concentration.[10]
Proteasome Inhibition The mechanism of action of Jps016 relies on a functional proteasome. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent.[11]

Problem 2: Observing a "Hook Effect"

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the HDAC or the VHL E3 ligase, rather than the productive ternary complex required for degradation.[7]

Possible Cause Suggested Solution
High Jps016 Concentration If you observe decreased degradation at higher concentrations, you are likely in the hook effect region. Reduce the concentration of Jps016 to a range where a clear dose-dependent degradation is observed.

Data Presentation

Table 1: In Vitro Degradation and Inhibition Data for Jps016 in HCT116 Cells

ParameterHDAC1HDAC2HDAC3
DC50 (nM) 550-530
Dmax (%) 774566
IC50 (nM) 570820380

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved. IC50: Concentration at which 50% of the enzyme's activity is inhibited. Data sourced from R&D Systems and Tocris Bioscience.[3]

Experimental Protocols

1. Western Blotting for HDAC Degradation

This protocol is a general guideline for assessing HDAC protein levels following Jps016 treatment.

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with a range of Jps016 concentrations (e.g., 0.1, 1.0, and 10 µM) for a predetermined time (e.g., 24 hours).[4][5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, and HDAC3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the HDAC protein levels to the loading control.

Visualizations

Jps016_Mechanism_of_Action cluster_0 Cellular Environment Jps016 Jps016 (PROTAC) Ternary_Complex HDAC - Jps016 - VHL (Ternary Complex) Jps016->Ternary_Complex Binds HDAC HDAC1/3 (Target Protein) HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_HDAC Ubiquitinated HDAC Ternary_Complex->Ub_HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_HDAC->Proteasome Targeted for Degradation Degradation_Products Degraded Peptides Proteasome->Degradation_Products Degrades

Caption: Mechanism of action of Jps016-mediated HDAC degradation.

Experimental_Workflow_HDAC_Degradation cluster_workflow Experimental Workflow start Start: Seed Cells treatment Treat with Jps016 (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis (HDACs & Loading Control) lysis->western_blot data_analysis Data Analysis: Quantify Degradation (DC50, Dmax) western_blot->data_analysis end End: Determine Optimal Conditions data_analysis->end

Caption: Workflow for determining optimal Jps016 concentration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic start No/Low HDAC Degradation check_conc Is concentration optimized? (Dose-response performed) start->check_conc check_time Is incubation time optimized? (Time-course performed) check_conc->check_time Yes optimize Solution: Perform optimization experiments check_conc->optimize No check_solubility Is Jps016 fully dissolved? check_time->check_solubility Yes check_time->optimize No check_proteasome Is the proteasome active? (Control with inhibitor) check_solubility->check_proteasome Yes prepare_fresh Solution: Prepare fresh stock solution check_solubility->prepare_fresh No hook_effect Is there a hook effect? check_proteasome->hook_effect Yes verify_system Solution: Verify cell line and proteasome function check_proteasome->verify_system No hook_effect->start No reduce_conc Solution: Reduce Jps016 Concentration hook_effect->reduce_conc Yes

Caption: Troubleshooting flowchart for HDAC degradation experiments.

References

Technical Support Center: Jps016 (tfa) and Immunoassay Hook Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hook effect in experiments involving Jps016 (tfa) and general immunoassays.

Understanding the Hook Effect

The hook effect, also known as the prozone phenomenon, is a state of antigen excess that can lead to falsely low or false-negative results in immunoassays.[1][2] In typical sandwich immunoassays, an analyte is "sandwiched" between a capture antibody and a detection antibody. However, at excessively high analyte concentrations, both the capture and detection antibodies become saturated with free analyte. This prevents the formation of the antibody-antigen-antibody sandwich, leading to a decrease in the measurement signal.[2]

A similar phenomenon can be observed with Proteolysis Targeting Chimeras (PROTACs) like Jps016 (tfa). At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for protein degradation. This can lead to a decrease in degradation efficiency.[3]

Troubleshooting Guide: Immunoassay Hook Effect

FAQs

Q1: My immunoassay is showing unexpectedly low or negative results for a sample I expect to be highly positive. Could this be the hook effect?

A1: Yes, this is a classic presentation of the hook effect. When the analyte concentration is extremely high, it can saturate the assay's antibodies, leading to a falsely decreased signal.

Q2: How can I confirm that the unexpected result is due to the hook effect?

A2: The most straightforward method is to perform a serial dilution of the sample. If the hook effect is present, diluting the sample will bring the analyte concentration into the optimal range of the assay, resulting in a higher signal and a calculated concentration that is greater than the undiluted sample.[4]

Q3: What are the primary methods to mitigate the hook effect in my immunoassay?

A3: The two main strategies to mitigate the hook effect are:

  • Sample Dilution: This is the most common and practical approach. By diluting the sample, you reduce the analyte concentration to a level that does not oversaturate the antibodies.[4][5]

  • Kinetic Analysis: For some platforms like lateral flow immunoassays, monitoring the real-time kinetics of the reaction can help distinguish between a true low concentration and a high concentration exhibiting the hook effect. The rate of signal development can be indicative of the actual analyte concentration.[5]

Experimental Protocols

1. Serial Dilution Protocol to Mitigate Hook Effect

This protocol outlines the steps for performing a serial dilution to identify and overcome the hook effect in a standard ELISA.

  • Materials:

    • Sample with suspected high analyte concentration

    • Assay-specific diluent buffer

    • Micropipettes and sterile tips

    • Microtiter plate or microcentrifuge tubes[6]

  • Procedure:

    • Prepare a series of dilutions of your sample. A common starting point is a 1:10 dilution, followed by several subsequent 1:10 dilutions (e.g., 1:100, 1:1000, 1:10,000).[7]

    • To prepare a 1:10 dilution, mix 1 part of the sample with 9 parts of the diluent buffer.[7]

    • For subsequent dilutions, take 1 part of the previous dilution and mix it with 9 parts of the diluent buffer.

    • Run the undiluted sample and all dilutions in your immunoassay according to the manufacturer's protocol.

    • Analyze the results. If the hook effect was present, you will observe an increase in the measured signal with increasing dilution, up to a certain point.

    • Calculate the analyte concentration for each dilution, remembering to multiply by the dilution factor. The correct concentration is the one where further dilution does not significantly increase the calculated concentration.

Workflow for Sample Dilution to Mitigate Hook Effect

G cluster_workflow Serial Dilution Workflow start Suspected High Concentration Sample dilute1 Prepare 1:10 Dilution start->dilute1 assay Run Undiluted and Diluted Samples in Immunoassay start->assay dilute2 Prepare 1:100 Dilution dilute1->dilute2 dilute1->assay dilute3 Prepare 1:1000 Dilution dilute2->dilute3 dilute2->assay dilute3->assay analyze Analyze Results assay->analyze end Corrected Concentration analyze->end G cluster_productive Productive Ternary Complex Formation cluster_hook Hook Effect: Non-Productive Binary Complexes HDAC HDAC (Target Protein) Jps016 Jps016 (tfa) (PROTAC) HDAC->Jps016 Ternary HDAC-Jps016-VHL (Ternary Complex) HDAC->Ternary VHL VHL (E3 Ligase) Jps016->VHL VHL->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation High_Jps016 High Concentration of Jps016 (tfa) Binary_HDAC Jps016-HDAC (Binary Complex) High_Jps016->Binary_HDAC Binary_VHL Jps016-VHL (Binary Complex) High_Jps016->Binary_VHL No_Degradation Reduced Degradation Binary_HDAC->No_Degradation Binary_VHL->No_Degradation

References

preventing Jps016 (tfa) off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jps016 (tfa), a potent PROTAC degrader of class I histone deacetylases (HDACs). This guide will help you to ensure on-target efficacy and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (tfa) and what are its primary targets?

Jps016 (tfa) is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system. It is composed of a benzamide-based ligand that binds to class I HDACs, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target HDACs by the proteasome.

The primary targets of Jps016 (tfa) are Class I HDACs: HDAC1, HDAC2, and HDAC3 .[3]

Q2: What are the known on-target activities of Jps016 (tfa)?

Jps016 (tfa) has been characterized by its ability to both inhibit the enzymatic activity of and induce the degradation of its target HDACs. The following tables summarize the quantitative data on its on-target effects in HCT116 cells after a 24-hour treatment.[4][5]

Table 1: Degradation Activity of Jps016 (tfa)

TargetDC₅₀ (nM)Dₘₐₓ (%)
HDAC155077
HDAC2-45
HDAC353066

DC₅₀: The concentration of Jps016 (tfa) required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.[3]

Table 2: Inhibitory Activity of Jps016 (tfa)

TargetIC₅₀ (nM)
HDAC1570
HDAC2820
HDAC3380

IC₅₀: The concentration of Jps016 (tfa) required to inhibit 50% of the target enzyme's activity.[3]

Q3: Are there any known off-targets for Jps016 (tfa)?

Currently, a comprehensive off-target profile for Jps016 (tfa) across the human proteome (e.g., a broad kinase panel) is not publicly available. Therefore, a definitive list of off-targets cannot be provided.

However, potential off-target effects can arise from the components of the PROTAC molecule:

  • The Benzamide Warhead: While designed to target HDACs, the benzamide scaffold could potentially bind to other proteins. Researchers should be aware of the broader selectivity profile of this class of compounds.

  • The VHL Ligand: The ligand for the VHL E3 ligase is well-characterized and generally considered to be highly selective. However, unintended interactions, though less likely, cannot be entirely ruled out.

  • The Ternary Complex: The formation of the PROTAC-induced ternary complex could lead to the degradation of proteins that are not the intended targets but are associated with them.

Given the lack of a specific off-target profile, it is crucial for researchers to perform rigorous control experiments to validate that the observed biological effects are due to the degradation of the intended HDAC targets.

Troubleshooting Guides

Issue: I am observing unexpected phenotypes that are not consistent with HDAC1/2/3 degradation.

This is a common challenge in pharmacological studies and could be indicative of off-target effects. The following troubleshooting guide will help you to dissect the underlying cause.

Step 1: Confirm On-Target Degradation First, verify that Jps016 (tfa) is effectively degrading its intended targets in your experimental system at the concentrations you are using.

  • Action: Perform a dose-response experiment and measure the levels of HDAC1, HDAC2, and HDAC3 protein by quantitative Western blotting.

  • Expected Outcome: You should observe a concentration-dependent decrease in the protein levels of the target HDACs, consistent with the known DC₅₀ values.

Step 2: Use an Inactive Control To determine if the observed phenotype is dependent on the PROTAC mechanism, use an inactive control molecule. This could be an enantiomer of the VHL ligand that does not bind to the E3 ligase or a version of Jps016 (tfa) with a modification that prevents it from binding to VHL.

  • Action: Treat your cells with the inactive control at the same concentrations as Jps016 (tfa).

  • Interpretation:

    • If the unexpected phenotype is absent with the inactive control, it suggests the phenotype is dependent on the VHL-mediated degradation machinery. This does not rule out off-targets, but it links the effect to the intended mechanism of action.

    • If the unexpected phenotype persists with the inactive control, it is likely due to an off-target effect of the benzamide warhead that is independent of protein degradation.

Step 3: Perform a Rescue Experiment A rescue experiment is a powerful way to confirm that the observed phenotype is a direct result of the degradation of a specific target.

  • Action: Transfect your cells with a construct that expresses a form of the target HDAC (e.g., HDAC1) that is resistant to degradation by Jps016 (tfa). This can often be achieved by introducing mutations in the binding site of the PROTAC warhead. Then, treat the cells with Jps016 (tfa).

  • Interpretation:

    • If the expression of the degradation-resistant HDAC reverses the unexpected phenotype, it strongly indicates that the phenotype is an on-target effect.

    • If the phenotype persists despite the presence of the degradation-resistant HDAC, it is likely an off-target effect.

Step 4 (Advanced): Global Proteomics Analysis For a comprehensive and unbiased view of all protein changes induced by Jps016 (tfa), a global proteomics approach is recommended.

  • Action: Treat your cells with Jps016 (tfa) and a vehicle control, and then perform quantitative mass spectrometry-based proteomics to identify all proteins that are degraded.

  • Interpretation: This will provide a complete list of degraded proteins, allowing you to distinguish between on-target and any potential off-target degradation events.

Experimental Protocols

Protocol 1: Quantitative Western Blotting for HDAC Degradation
  • Cell Seeding and Treatment: Seed your cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of Jps016 (tfa) (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software. Normalize the intensity of each HDAC band to the loading control.

    • Plot the normalized HDAC levels against the concentration of Jps016 (tfa) to determine the extent of degradation.

Visualizations

PROTAC_Mechanism_of_Action Mechanism of Action of Jps016 (tfa) Jps016 Jps016 (tfa) TernaryComplex Ternary Complex (HDAC-Jps016-VHL) Jps016->TernaryComplex Binds HDAC HDAC1/2/3 HDAC->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ub_HDAC Polyubiquitinated HDAC TernaryComplex->Ub_HDAC Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_HDAC->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of Jps016 (tfa) as a PROTAC.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed ConfirmDegradation Confirm On-Target Degradation (Western Blot) Start->ConfirmDegradation InactiveControl Test with Inactive Control ConfirmDegradation->InactiveControl MechanismDependent Phenotype is Degradation-Dependent InactiveControl->MechanismDependent Phenotype Abolished MechanismIndependent Phenotype is Degradation-Independent (Warhead Off-Target) InactiveControl->MechanismIndependent Phenotype Persists RescueExpt Perform Rescue Experiment Proteomics Global Proteomics (Advanced) RescueExpt->Proteomics OnTarget Likely On-Target Effect RescueExpt->OnTarget Phenotype Rescued OffTarget Likely Off-Target Effect RescueExpt->OffTarget Phenotype Persists MechanismDependent->RescueExpt MechanismIndependent->OffTarget

Caption: Experimental workflow for troubleshooting off-target effects.

Caption: Logical relationships for experimental validation.

References

Jps016 (TFA) Degradation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Jps016 (tfa) to induce the degradation of Class I histone deacetylases (HDACs).

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (tfa) and what is its mechanism of action?

Jps016 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Class I HDACs, primarily HDAC1 and HDAC2.[1][2] It functions as a heterobifunctional molecule: one end binds to the target HDAC protein, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome.

Q2: What are the expected degradation efficiencies for Jps016 (tfa)?

In HCT116 cells, Jps016 (also referred to as compound 9 in some publications) has been shown to be a potent degrader of HDAC1 and HDAC2.[3] The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) observed after a 24-hour treatment.

TargetDC50DmaxCell LineReference
HDAC10.55 µM77%HCT116
HDAC2-45%HCT116
HDAC30.53 µM66%HCT116

Q3: How should I store and handle Jps016 (tfa)?

For long-term storage, Jps016 (tfa) should be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is soluble in DMSO, typically up to 10 mM. To avoid repeated freeze-thaw cycles that can inactivate the product, it is recommended to aliquot the stock solution upon preparation.[4]

Troubleshooting Guide

This guide addresses common problems encountered during Jps016 (tfa) degradation experiments.

ProblemPossible CauseRecommended Solution
Low or no degradation of HDAC1/2 Compound Instability: Jps016 (tfa) may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots of Jps016 (tfa) from a new stock. Ensure proper storage conditions are maintained.
Suboptimal Concentration: The concentration of Jps016 (tfa) may be too low to effectively induce degradation.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 0.1 to 10 µM.
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are non-productive for degradation. This leads to a decrease in degradation efficiency at higher concentrations.Test a wider range of concentrations, including lower ones, to see if you are observing the "hook effect". A full dose-response curve is essential.[5]
Poor Cell Permeability: Jps016 (tfa) may not be efficiently entering the cells.While Jps016 has demonstrated cellular activity, permeability can be cell-line dependent. If you suspect this is an issue, you may consider using a transfection reagent, although this is not a standard procedure for PROTACs.
Low E3 Ligase Expression: The VHL E3 ligase may not be sufficiently expressed in your cell line of choice.Verify the expression of VHL in your cells using Western blot or qPCR. If VHL levels are low, consider using a different cell line with higher VHL expression.
Inconsistent Degradation Results Variable Treatment Time: The kinetics of degradation can vary.Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for maximal degradation in your system.
Cell Density and Health: Inconsistent cell density or poor cell health can affect experimental outcomes.Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before treatment.
Unexpected Off-Target Effects Non-specific Binding: At high concentrations, Jps016 (tfa) might exhibit off-target binding.Use the lowest effective concentration of Jps016 (tfa) that gives robust degradation of the target protein. Include appropriate negative controls, such as an inactive epimer of the PROTAC if available.

Experimental Protocols

General Workflow for Assessing Jps016 (tfa)-mediated HDAC Degradation

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed cells at an appropriate density B Allow cells to adhere overnight A->B D Treat cells with a range of Jps016 (tfa) concentrations B->D C Prepare Jps016 (tfa) dilutions in DMSO C->D E Incubate for the desired time period (e.g., 24 hours) D->E F Wash cells with PBS E->F G Lyse cells in RIPA buffer with protease inhibitors F->G H Determine protein concentration (e.g., BCA assay) G->H I Prepare protein lysates for SDS-PAGE H->I J Separate proteins by SDS-PAGE I->J K Transfer proteins to a PVDF membrane J->K L Block membrane and probe with primary antibodies (anti-HDAC1, anti-HDAC2, loading control) K->L M Incubate with secondary antibodies L->M N Detect signal and quantify band intensities M->N

Caption: Experimental workflow for evaluating Jps016 (tfa) efficacy.

Detailed Protocol for Quantitative Western Blotting

This protocol is adapted from methodologies used in the characterization of Jps016.[3]

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere for 24 hours.

    • Prepare a 10 mM stock solution of Jps016 (tfa) in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

    • Replace the cell culture medium with the medium containing Jps016 (tfa) or vehicle.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Cell Lysis and Protein Quantification:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the HDAC band intensities to the loading control.

Signaling Pathway

G cluster_0 Jps016 (tfa) Mediated Degradation Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Polyubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation HDAC1/2 Degradation Proteasome->Degradation Degradation

References

dealing with Jps016 (tfa) TFA salt in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Jps016 (tfa) TFA salt.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Jps016 (tfa) TFA salt.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected HDAC1/2 degradation. Compound Instability: Jps016 may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of the Jps016 stock solution in DMSO. Store at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to 1 month). Protect from light.[1][2]
Suboptimal Concentration or Incubation Time: The concentration of Jps016 or the treatment duration may not be optimal for the cell line being used.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. For HCT116 cells, significant degradation is observed at concentrations between 0.1 µM and 10 µM for 24 hours.[3][4]
TFA Salt Interference: The trifluoroacetic acid (TFA) counter-ion may interfere with the biological activity of Jps016.Consider performing a salt exchange to replace the TFA salt with a more biologically compatible salt, such as hydrochloride or acetate.[5][6]
High cellular toxicity or unexpected cell death at low concentrations. TFA Salt Cytotoxicity: Residual TFA can be cytotoxic to some cell lines, even at low concentrations.[4][7][8]If significant toxicity is observed, performing a TFA salt exchange is highly recommended. Alternatively, include a vehicle control with a corresponding concentration of TFA to assess the specific effect of the counter-ion.
Cell Line Sensitivity: The cell line being used may be particularly sensitive to HDAC1/2 degradation-induced apoptosis.Perform a cell viability assay (e.g., MTT or resazurin) to determine the EC50 of Jps016 in your cell line and adjust the experimental concentration accordingly. For HCT116 cells, the reported EC50 is 5.2 µM.[1]
Poor solubility of Jps016 (tfa) TFA salt. Improper Dissolution Technique: The compound may not be fully dissolved in the solvent.Jps016 is soluble in DMSO up to 100 mg/mL.[1][2] Use of ultrasonic treatment can aid in dissolution. Ensure you are using newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Precipitation in Aqueous Media: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media.Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent precipitation. Prepare working solutions by serial dilution in culture medium.
Variability between experimental replicates. Inconsistent Cell Seeding or Treatment: Uneven cell numbers or variations in the addition of Jps016 can lead to variable results.Ensure accurate and consistent cell seeding densities. Use precise pipetting techniques when adding the compound to the cell cultures.
Batch-to-batch Variation of the Compound: There may be slight variations in the purity or TFA content between different batches of Jps016 (tfa) TFA salt.If possible, use the same batch of the compound for a series of related experiments. Always refer to the certificate of analysis for the specific batch you are using.

Frequently Asked Questions (FAQs)

1. What is Jps016 (tfa) TFA salt?

Jps016 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][3] It is a benzamide-based molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag HDAC1/2 for proteasomal degradation.[3][9] The "(tfa) TFA salt" indicates that the compound is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the purification process.[5][6]

2. What are the recommended storage conditions for Jps016 (tfa) TFA salt?

For long-term storage, the solid compound should be stored at -20°C, protected from light.[1][2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, and protected from light.[1] Avoid repeated freeze-thaw cycles.

3. In which solvent should I dissolve Jps016 (tfa) TFA salt?

Jps016 (tfa) TFA salt is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] It is recommended to use ultrasonic treatment to facilitate dissolution.

4. What is the mechanism of action of Jps016?

Jps016 functions as a PROTAC by simultaneously binding to HDAC1/2 and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of HDAC1/2, marking them for degradation by the proteasome. The degradation of HDAC1/2 leads to an increase in histone acetylation, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][10]

5. What is the significance of the TFA salt, and can it affect my experiments?

Trifluoroacetic acid (TFA) is often used during the synthesis and purification of compounds like Jps016. As a result, the final product is a TFA salt. Residual TFA can have several effects on experiments:

  • Cytotoxicity: TFA itself can be toxic to cells, potentially confounding the results of cell viability and apoptosis assays.[4][7][8]

  • Altered Biological Activity: The TFA counter-ion can sometimes alter the conformation or activity of the compound.[6][11]

  • Assay Interference: TFA can interfere with certain analytical techniques.

For sensitive cellular assays, it is advisable to either perform a salt exchange to a more biocompatible salt (e.g., HCl or acetate) or to include a TFA control in your experiments.

6. What are the expected effects of Jps016 treatment on cancer cells?

Treatment of cancer cells, such as the HCT116 colon cancer cell line, with Jps016 has been shown to cause:

  • Degradation of HDAC1 and HDAC2.[3][4]

  • Increased levels of histone acetylation (e.g., H3K56ac).[3]

  • Cell cycle arrest, particularly at the G1 phase.[12][13]

  • Induction of apoptosis.[3][4]

  • Changes in the expression of genes involved in cell cycle regulation and apoptosis.[3][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data for Jps016 based on published studies in HCT116 cells.

Table 1: Degradation and Inhibition Potency of Jps016

Parameter HDAC1 HDAC2 HDAC3 Reference
DC₅₀ (µM) 0.55-0.53[14][15]
Dₘₐₓ (%) 774566[14][15]
IC₅₀ (µM) 0.570.820.38[14][15]

Table 2: VHL Ligand Binding Affinity

Ligand Binding Affinity (Kd) to VHL Reference
VH032 (VHL ligand in Jps016)185 nM[3]

Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific experimental conditions.

Western Blotting for HDAC1/2 Degradation

Objective: To assess the degradation of HDAC1 and HDAC2 in cells treated with Jps016.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116)[16]

  • Jps016 (tfa) TFA salt

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of Jps016 in DMSO. From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Jps016 or DMSO vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (Resazurin-based)

Objective: To determine the effect of Jps016 on cell viability.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Complete cell culture medium

  • Jps016 (tfa) TFA salt

  • DMSO (anhydrous)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

  • Compound Preparation: Prepare serial dilutions of Jps016 in complete culture medium.

  • Cell Treatment: Add 100 µL of the Jps016 dilutions to the respective wells. Include wells with DMSO vehicle control and wells with medium only (for background measurement).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/purple.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.

Visualizations

Jps016 Mechanism of Action Workflow

Jps016_Workflow Jps016 Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Jps016 Jps016 (tfa) TFA Salt DMSO DMSO Stock Solution Jps016->DMSO Dissolve Media Working Solution in Media DMSO->Media Dilute Treatment Treat Cells with Jps016 Media->Treatment Cells Seed Cells Cells->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Viability Cell Viability Assay (e.g., Resazurin) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis WB Western Blot (HDAC1/2 Degradation) Lysis->WB HDAC_Degradation_Pathway Simplified Signaling Pathway of Jps016 Action Jps016 Jps016 Ternary Ternary Complex (Jps016-HDAC1/2-VHL) Jps016->Ternary HDAC1_2 HDAC1/2 HDAC1_2->Ternary Ub Ubiquitination HDAC1_2->Ub VHL VHL E3 Ligase VHL->Ternary Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation HDAC1/2 Degradation Proteasome->Degradation Acetylation Increased Histone Acetylation Degradation->Acetylation leads to Histone Histones Histone->Acetylation GeneExp Altered Gene Expression Acetylation->GeneExp p21 p21 (CDKN1A) Upregulation GeneExp->p21 Apoptosis Apoptosis GeneExp->Apoptosis induces CellCycle G1 Cell Cycle Arrest p21->CellCycle induces

References

Jps016 (tfa) inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jps016 (tfa). Jps016 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1] Inconsistent experimental results can arise from various factors, from reagent handling to assay-specific conditions. This guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Jps016 (tfa)?

A1: Jps016 (tfa) is a heterobifunctional molecule. One end binds to the target proteins (HDAC1/2), and the other end binds to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the target HDACs, marking them for degradation by the proteasome.[1] This leads to a reduction in HDAC1/2 protein levels, which can subsequently induce downstream effects such as apoptosis and cell cycle arrest in cancer cells.[2][3]

Q2: How should Jps016 (tfa) be stored?

A2: Proper storage of Jps016 (tfa) is critical for maintaining its activity. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to protect the compound from light and store it under a nitrogen atmosphere.[4] To avoid repeated freeze-thaw cycles, which can inactivate the product, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What is the recommended solvent for Jps016 (tfa)?

A3: Jps016 is soluble in DMSO up to 10 mM.[5] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known cellular targets of Jps016?

A4: Jps016 is a potent degrader of Class I HDACs, specifically HDAC1 and HDAC2.[1] It also shows some degradation activity against HDAC3.[5]

Troubleshooting Inconsistent Experimental Results

Issue 1: Little to no degradation of HDAC1/2 observed in Western Blots.

This is a common issue that can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure Jps016 (tfa) has been stored correctly, avoiding multiple freeze-thaw cycles.[4]

    • If possible, verify the identity and purity of the compound using analytical methods like LC-MS.

  • Optimize Treatment Conditions:

    • Concentration: Perform a dose-response experiment. While a common concentration for observing effects is 10 µM, the optimal concentration can be cell-line dependent.[2] Test a range of concentrations (e.g., 0.1 µM to 100 µM).[3]

    • Time Course: Degradation is a time-dependent process. Assess HDAC1/2 levels at multiple time points (e.g., 4, 8, 16, 24, and 48 hours).[3] Maximal degradation may occur at different times for different cell lines.

  • Check Cell Line and Culture Conditions:

    • VHL Expression: Jps016 requires the VHL E3 ligase for its activity. Confirm that your cell line expresses sufficient levels of VHL.

    • Cell Confluency: Cell density can affect experimental outcomes. Aim for a consistent confluency (e.g., ~70%) at the time of treatment.

  • Western Blot Protocol Optimization:

    • Ensure sufficient protein is loaded (20-40 µg is a common range for whole-cell lysates).

    • Validate the primary antibodies for HDAC1 and HDAC2 to ensure they are specific and sensitive.

    • Use a reliable loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Issue 2: High Variability in Cell Viability Assay Results.

Inconsistent results in cell viability assays (e.g., CellTiter-Glo) can obscure the true effect of Jps016 (tfa).

Troubleshooting Steps:

  • Review Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a common source of variability. For HCT116 cells, a density of 3000 cells/well in a 96-well plate has been used.[2]

  • Check for DMSO Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing significant cell death.

  • Incubation Time: The cytotoxic effects of Jps016 (tfa) are time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to capture the optimal window of activity.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., luciferase-based assays). If you suspect this, consider using an alternative method (e.g., a metabolic assay like MTT or a dye-exclusion method like Trypan Blue).

Issue 3: Unexpected "Hook Effect" Observed.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC. This is due to the formation of non-productive binary complexes (Jps016-HDAC or Jps016-VHL) which compete with the formation of the productive ternary complex (HDAC-Jps016-VHL).

Troubleshooting Steps:

  • Perform a Detailed Dose-Response Curve: Use a wide range of concentrations with smaller increments, especially at higher concentrations, to clearly define the dose-response curve and identify the concentration at which the hook effect begins.

  • Interpret Results Carefully: The presence of a hook effect is a good indication that the compound is working through a PROTAC-mediated mechanism. The optimal degradation will occur at the "peak" of the curve, not necessarily at the highest concentration.

Experimental Protocols

Western Blot for HDAC Degradation
  • Cell Seeding and Treatment: Seed HCT116 cells and allow them to adhere for 24 hours. Treat with Jps016 (tfa) at the desired concentrations and for the desired time points.

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies against HDAC1, HDAC2, and a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

CellTiter-Glo® 2.0 Cell Viability Assay
  • Cell Seeding: Seed 3000 HCT116 cells per well in 100 µL of medium in a white, flat-bottomed 96-well plate.[2]

  • Incubation: Incubate for 24 hours.[2]

  • Treatment: Treat the cells with a range of Jps016 (tfa) concentrations in triplicate.[2]

  • Assay: After the desired incubation period (e.g., 48 hours), add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

Apoptosis Assay via Flow Cytometry
  • Cell Seeding and Treatment: Seed 5 x 10^5 HCT116 cells per plate in 6 cm tissue culture plates and incubate for 24 hours. Treat with 10 µM Jps016 (tfa) or a vehicle control (0.1% DMSO) for 24 or 48 hours.[2]

  • Cell Harvesting: Collect the medium (containing floating cells) and detach the adherent cells with a gentle dissociation reagent. Combine the floating and adherent cells.[2]

  • Staining: Wash the cells with PBS and stain with an Annexin V and propidium iodide (PI) staining kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Data Presentation

Table 1: Jps016 (tfa) Degradation and Inhibition Data

TargetDC₅₀ (nM) in HCT116 cellsDₘₐₓ in HCT116 cellsIC₅₀ (nM)
HDAC155077%570
HDAC2-45%820
HDAC353066%380
Data sourced from Tocris Bioscience and Smalley JP, et al. (2022).[2][5]

Table 2: Jps016 (tfa) Effect on HCT116 Cell Viability

CompoundEC₅₀ (µM) after 48h
Jps016 (compound 9)5.2 ± 0.6
JPS004 (compound 1)4.3 ± 0.5
JPS014 (compound 7)7.3 ± 0.5
CI-994 (inhibitor)8.4 ± 0.8
Data represents the average of four independent biological replicates. Sourced from Smalley JP, et al. (2022).[2]

Visualizations

Jps016_Mechanism_of_Action cluster_cell Cell Jps016 Jps016 (tfa) TernaryComplex HDAC1/2 - Jps016 - VHL Ternary Complex Jps016->TernaryComplex HDAC HDAC1/2 HDAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_HDAC Ubiquitinated HDAC1/2 TernaryComplex->Ub_HDAC Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_HDAC->Proteasome Degraded_HDAC Degraded HDAC Fragments Proteasome->Degraded_HDAC Degradation

Caption: Mechanism of action of Jps016 (tfa) as a PROTAC.

Troubleshooting_Workflow Start Inconsistent Results with Jps016 (tfa) Issue_Degradation Poor/No HDAC Degradation? Start->Issue_Degradation Issue_Viability High Variability in Viability Assays? Issue_Degradation->Issue_Viability No Check_Compound Verify Compound Integrity (Storage, Purity) Issue_Degradation->Check_Compound Yes Issue_Hook Unexpected Hook Effect? Issue_Viability->Issue_Hook No Check_Seeding Review Seeding Density Issue_Viability->Check_Seeding Yes Detailed_Curve Perform Detailed Dose-Response Curve Issue_Hook->Detailed_Curve Yes End Consistent Results Issue_Hook->End No Optimize_Treatment Optimize Treatment (Dose-Response, Time Course) Check_Compound->Optimize_Treatment Check_Cells Check Cell Line (VHL Expression, Confluency) Optimize_Treatment->Check_Cells Optimize_WB Optimize Western Blot (Antibody, Loading) Check_Cells->Optimize_WB Optimize_WB->End Check_DMSO Assess DMSO Toxicity Check_Seeding->Check_DMSO Check_Time Optimize Incubation Time Check_DMSO->Check_Time Check_Time->End Interpret Interpret as PROTAC MoA Detailed_Curve->Interpret

References

Optimizing Jps016 (TFA) Treatment for Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jps016 (tfa) for apoptosis induction studies. Jps016 is a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade Class I histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Jps016 (tfa)?

A1: Jps016 is a PROTAC that functions as a degrader of Class I HDACs, primarily HDAC1 and HDAC2.[1][2] It is a bifunctional molecule comprising a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to HDACs.[2][4] By bringing the E3 ligase and the HDAC protein into close proximity, Jps016 facilitates the polyubiquitination of the HDAC, marking it for degradation by the proteasome.[3] The degradation of these HDACs leads to significant changes in gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[2][3]

Q2: What is the recommended treatment time for inducing apoptosis with Jps016 (tfa)?

A2: Based on published studies, a 24-hour treatment period has been shown to be effective for observing significant HDAC degradation and downstream effects such as apoptosis.[2][5][6] However, the optimal treatment time can be cell-type dependent. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your specific cell line and experimental goals.

Q3: In which cell lines has Jps016 (tfa) been shown to be effective?

A3: Jps016 has been demonstrated to be effective in inducing HDAC degradation and apoptosis in HCT116 colon cancer cells.[2][3] It has also been shown to be effective in killing Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[6]

Q4: What are the expected downstream effects of Jps016 (tfa) treatment?

A4: Treatment with Jps016 leads to the degradation of HDAC1 and HDAC2, resulting in an increase in histone acetylation (e.g., H3K56ac).[2][3] This epigenetic modification alters gene expression, leading to cell cycle arrest (observed as an increase in the sub-G1 population) and apoptosis.[4] Gene ontology analysis of differentially expressed genes following Jps016 treatment shows enrichment in pathways related to cell cycle, apoptosis, and histone modification.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low HDAC degradation observed. Insufficient treatment time or concentration.Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to optimize conditions for your cell line.
Cell line is resistant to Jps016.Ensure your cell line expresses VHL E3 ligase and functional proteasome machinery. Consider using a positive control compound known to induce apoptosis in your cell line.
Improper compound storage or handling.Store Jps016 (tfa) as recommended on the certificate of analysis. Ensure proper dissolution in a suitable solvent like DMSO.
High variability between replicates. Inconsistent cell seeding density.Ensure uniform cell seeding across all wells or plates.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent addition of Jps016 to each sample.
Unexpected off-target effects. Jps016 may have effects beyond HDAC1/2 degradation.Review the literature for any known off-target effects. Consider using a structurally related inactive control compound if available.
Difficulty in detecting apoptosis. Apoptosis assay is not sensitive enough or performed at a suboptimal time point.Try multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, PARP cleavage). Optimize the timing of the assay based on your time-course experiments.

Quantitative Data Summary

The following tables summarize the degradation and inhibitory potency of Jps016 in HCT116 cells after a 24-hour treatment.

Table 1: Jps016 Degradation Potency (DC50 and Dmax) [4][5]

TargetDC50 (nM)Dmax (%)
HDAC155077
HDAC2-45
HDAC353066

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Jps016 Inhibitory Potency (IC50) [4]

TargetIC50 (nM)
HDAC1570
HDAC2820
HDAC3380

IC50: Concentration for 50% inhibition of enzyme activity.

Experimental Protocols

Western Blotting for HDAC Degradation

This protocol is adapted from the methodology described in the primary literature for assessing protein degradation in HCT116 cells.[2][3]

  • Cell Seeding: Seed HCT116 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of Jps016 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, 0.5% Triton X-100, supplemented with protease inhibitors) to each well.

    • Incubate the plate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 18,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration using a Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Jps016_Mechanism_of_Action cluster_PROTAC Jps016 (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Outcome Cellular Outcome Jps016 Jps016 VHL_ligand VHL Ligand Jps016->VHL_ligand HDAC_ligand HDAC Ligand Jps016->HDAC_ligand VHL VHL E3 Ligase VHL_ligand->VHL Binds HDAC HDAC1/2 HDAC_ligand->HDAC Binds Ub Ubiquitin VHL->Ub Recruits Degradation HDAC1/2 Degradation HDAC->Degradation Leads to Proteasome Proteasome Proteasome->Degradation Mediates Ub->HDAC Polyubiquitination Gene_Expression Altered Gene Expression Degradation->Gene_Expression Causes Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Mechanism of action of Jps016 leading to apoptosis.

Experimental_Workflow start Start seed_cells Seed Cancer Cells (e.g., HCT116) start->seed_cells treat_cells Treat with Jps016 (tfa) (Dose-response & Time-course) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells protein_analysis Protein Analysis (Western Blot for HDACs) harvest_cells->protein_analysis apoptosis_assay Apoptosis Analysis (e.g., Annexin V/PI staining) harvest_cells->apoptosis_assay data_analysis Data Analysis (DC50, IC50, % Apoptosis) protein_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for optimizing Jps016 treatment.

References

Technical Support Center: Jps016 (tfa) Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Jps016 (tfa) in cell viability and cytotoxicity assays.

Diagram: General Workflow for Cell Viacity Assays

Cell Viability Assay Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A 1. Culture Cells B 2. Harvest & Count A->B C 3. Seed Cells in Plate B->C E 5. Add Compound to Cells C->E Allow cells to adhere (if applicable) D 4. Prepare Jps016 (tfa) Dilution Series D->E F 6. Incubate (e.g., 24-72h) E->F G 7. Add Viability Reagent (e.g., MTT, MTS, CellTiter-Glo®) F->G H 8. Incubate per Protocol G->H I 9. Measure Signal (Absorbance/Luminescence) H->I J 10. Subtract Background I->J K 11. Normalize to Controls J->K L 12. Plot Dose-Response & Calculate IC50 K->L

Caption: General experimental workflow for assessing cell viability after treatment with Jps016 (tfa).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Q1: My results show high variability between replicate wells. What's wrong?

High variability can obscure the true effect of Jps016 (tfa) and is a common issue in cell-based assays.[1][2]

Possible Causes & Solutions

Cause Solution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting steps to prevent cells from settling.[2] Use calibrated pipettes and consistent technique.
"Edge Effect" Temperature and evaporation gradients can cause cells in the outer wells of a plate to behave differently.[3] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
Pipetting Errors Inaccurate or inconsistent pipetting of the compound, reagents, or cells is a major source of variability.[1] Ensure pipettes are calibrated. For small volumes, use reverse pipetting.
Incomplete Reagent Mixing After adding the viability reagent (e.g., CellTiter-Glo®), ensure it is thoroughly mixed with the well contents. Use a plate shaker for the recommended time to ensure complete cell lysis and reaction.[4]

| Contamination | Bacterial, yeast, or mycoplasma contamination can affect cell metabolism and lead to erratic results.[5] Regularly test for mycoplasma and practice strict aseptic technique. |

Diagram: Troubleshooting High Variability

Troubleshooting High Variability Start High CV% in Replicates? CheckSeeding Review Cell Seeding Protocol (Homogenous suspension?) (Accurate counting?) Start->CheckSeeding Yes CheckEdge Are you using outer wells? (Edge Effect) CheckSeeding->CheckEdge Protocol OK SolutionSeeding Solution: Re-suspend cells frequently during plating. CheckSeeding->SolutionSeeding Problem Found CheckPipetting Verify Pipette Calibration & Technique CheckEdge->CheckPipetting Not using outer wells SolutionEdge Solution: Avoid outer wells. Fill with sterile PBS. CheckEdge->SolutionEdge Problem Found CheckMixing Ensure Complete Reagent Mixing (Shaking?) CheckPipetting->CheckMixing Pipettes OK SolutionPipetting Solution: Calibrate pipettes. Use reverse pipetting. CheckPipetting->SolutionPipetting Problem Found CheckContamination Test for Mycoplasma Contamination CheckMixing->CheckContamination Mixing OK SolutionMixing Solution: Use plate shaker for recommended time. CheckMixing->SolutionMixing Problem Found SolutionContamination Solution: Discard contaminated cultures and reagents. CheckContamination->SolutionContamination Problem Found

Caption: A decision tree to diagnose sources of high replicate variability in cell-based assays.

Q2: I see no dose-dependent effect of Jps016 (tfa) on cell viability. Why?

Possible Causes & Solutions

Cause Solution
Incorrect Concentration Range The concentrations tested may be too high (all cells are dead) or too low (no effect). Perform a broad range-finding experiment (e.g., 1 nM to 100 µM) to identify the active range of Jps016 (tfa).
Compound Instability/Solubility Jps016 (tfa) may be precipitating out of the culture medium or degrading over the incubation period. Visually inspect the wells for precipitate. Prepare fresh dilutions for each experiment and consider using a lower percentage of serum during treatment if it affects compound solubility.
Assay Interference The Jps016 (tfa) molecule itself might be interfering with the assay chemistry.[6][7] For example, it could directly reduce MTT reagent or quench luminescence.[7] Run a "cell-free" control with the highest concentration of Jps016 (tfa) in media to check for direct effects on the assay reagents.

| Cell Type is Resistant | The chosen cell line may not express the target of Jps016 (tfa) or may have redundant pathways that compensate for its effect. Confirm the expected mechanism of action in your cell line (e.g., via western blot for a target protein). |

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (tfa) and how is it expected to work?

Jps016 is a small molecule inhibitor designed to target a key kinase in the Pro-Survival Signaling Pathway, which is often upregulated in cancer cells. By inhibiting this kinase, Jps016 is expected to block downstream signals that promote cell proliferation and survival, ultimately leading to apoptosis (programmed cell death). The "(tfa)" indicates the compound is a trifluoroacetate salt, a common result of the purification process.[8]

Diagram: Hypothesized Jps016 Signaling Pathway

Jps016 Signaling Pathway cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Downstream Downstream Effectors TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Jps016 Jps016 (tfa) Jps016->TargetKinase Inhibition

Caption: Jps016 (tfa) is hypothesized to inhibit a key kinase, blocking pro-survival signals.

Q2: Could the trifluoroacetate (TFA) salt be affecting my results?

Yes. Trifluoroacetic acid is used in peptide and small molecule purification, and residual TFA remains as a counter-ion.[8][9] At certain concentrations, TFA itself can have biological effects, including inhibiting cell proliferation.[8][9][10] This could lead to an overestimation of Jps016's potency.

Recommendation: If you observe toxicity at very low concentrations or have concerns about TFA effects, run a control experiment using a TFA salt solution (e.g., sodium TFA) at molar concentrations equivalent to those of your Jps016 (tfa) treatment. This will help you distinguish the effect of the compound from the effect of the counter-ion.

Q3: Which cell viability assay should I use?

The best assay depends on your specific needs, cell type, and available equipment.

Assay Type Principle Pros Cons
MTT / MTS Colorimetric; measures metabolic activity via mitochondrial reductase enzymes.[11][12]Inexpensive, well-established.Can be affected by compound interference[7]; requires a solubilization step (MTT)[13]; endpoint assay.
CellTiter-Glo® Luminescent; quantifies ATP, an indicator of metabolically active cells.[12][14]Highly sensitive[5], simple "add-mix-measure" protocol.[14]More expensive; requires a luminometer; potential for chemical interference.
Trypan Blue Dye exclusion; viable cells with intact membranes exclude the dye.[15][16]Direct measure of cell membrane integrity; inexpensive.Manual counting is low-throughput and subjective; does not measure metabolic health.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of Jps016 (tfa) on adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells in culture

  • Jps016 (tfa) stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[13]

    • Seed 100 µL of cell suspension into each well of a 96-well plate.

    • Incubate overnight (or until cells are well-adhered) at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Jps016 (tfa) in complete culture medium. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest Jps016 concentration) and "untreated" controls.

    • Carefully remove the seeding medium from the wells.

    • Add 100 µL of the appropriate Jps016 (tfa) dilution or control medium to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[13] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are completely dissolved.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average OD of the "media only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_sample / OD_vehicle_control) * 100

    • Plot % Viability against the log of the Jps016 (tfa) concentration to generate a dose-response curve and calculate the IC50 value.

References

minimizing Jps016 (tfa) cytotoxicity in non-cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Jps016 (tfa). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Jps016 (tfa), with a specific focus on minimizing cytotoxicity in non-cancerous cells during your experiments.

Introduction to Jps016 (tfa)

Jps016 is a potent and selective degrader of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Jps016 utilizes the Von Hippel-Lindau (VHL) E3 ligase for this process.[1] By degrading HDAC1 and HDAC2, Jps016 induces changes in gene expression, leading to apoptosis and cell cycle arrest, particularly in cancer cells.[2][3]

While highly effective against various cancer cell lines, it is crucial to understand and mitigate its potential cytotoxic effects on non-cancerous cells to ensure the specificity and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Jps016 (tfa)?

A1: Jps016 (tfa) is a PROTAC that selectively targets class I HDACs, primarily HDAC1 and HDAC2, for degradation. It consists of a ligand that binds to HDAC1/2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of HDAC1/2, marking them for degradation by the 26S proteasome. The degradation of these HDACs leads to an increase in histone acetylation and changes in the expression of genes that regulate the cell cycle and apoptosis.[1][2]

Q2: Why is Jps016 (tfa) cytotoxic to cells?

A2: The cytotoxicity of Jps016 (tfa) stems from its on-target effect of degrading HDAC1 and HDAC2. These enzymes are crucial regulators of gene expression, and their removal can trigger cell cycle arrest and apoptosis.[2][3] In cancer cells, which often exhibit a higher dependence on certain signaling pathways for survival and proliferation, this effect is particularly pronounced.

Q3: Are non-cancerous cells also sensitive to Jps016 (tfa)?

A3: While there is limited direct data on Jps016 (tfa) in non-cancerous cells, studies with class I HDAC inhibitors suggest that non-cancerous cells may exhibit lower sensitivity compared to cancer cells.[4] This differential sensitivity can be attributed to several factors, including differences in cell proliferation rates, reliance on specific survival pathways, and the status of tumor suppressor genes like p53. However, at certain concentrations, cytotoxicity in non-cancer cells can be expected due to the essential roles of HDAC1 and HDAC2 in normal cell function.[5][6]

Q4: How can I minimize the cytotoxic effects of Jps016 (tfa) on my non-cancerous cell line?

A4: Minimizing cytotoxicity in non-cancer cells is key to establishing a therapeutic window for your experiments. Here are some strategies:

  • Titration of Concentration: Perform a dose-response curve to determine the optimal concentration of Jps016 (tfa) that effectively degrades HDAC1/2 in your target cancer cells while having a minimal impact on the viability of your non-cancerous control cells.

  • Time-Course Experiments: Limit the duration of exposure to Jps016 (tfa). Shorter incubation times may be sufficient to achieve the desired biological effect in cancer cells with less toxicity to non-cancer cells.

  • Use of Paired Cell Lines: Whenever possible, use a non-cancerous cell line derived from the same tissue as your cancer cell line. This will provide a more accurate comparison of on-target versus off-target effects.

  • Monitor Cell Viability: Routinely assess the viability of your non-cancer cells using assays like MTT or LDH to ensure that the observed effects in your cancer cells are not due to generalized cytotoxicity.

Q5: What are the recommended storage and handling conditions for Jps016 (tfa)?

A5: Jps016 (tfa) is typically soluble in DMSO up to 10 mM.[7] For long-term storage, it is recommended to store the stock solution at -20°C.[7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity observed in non-cancer control cells. Concentration of Jps016 (tfa) is too high.Perform a dose-response experiment to determine the IC50 value for your non-cancer cell line and use a concentration well below this for your experiments.
Prolonged incubation time.Conduct a time-course experiment to find the minimum exposure time required to see the desired effect in cancer cells.
Non-cancer cell line is particularly sensitive.Consider using a different non-cancerous cell line from the same tissue of origin, if available.
Inconsistent results in cytotoxicity assays. Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well.
Inaccurate pipetting.Use calibrated pipettes and be careful when adding reagents.
Contamination of cell cultures.Regularly check for and discard any contaminated cultures.
No significant difference in cytotoxicity between cancer and non-cancer cells. The specific cancer cell line may not be highly dependent on HDAC1/2 for survival.Choose a cancer cell line known to be sensitive to HDAC inhibitors.
The non-cancer cell line may have a higher proliferation rate than typical primary cells, making it more sensitive.Characterize the proliferation rate of your non-cancer cell line.
Jps016 (tfa) concentration is in the toxic range for both cell types.Re-evaluate your dose-response curve and select a concentration in the differential range.

Quantitative Data

The following tables summarize the available quantitative data for Jps016 (tfa) and related compounds. Note that the data for Jps016 (tfa) is currently limited to cancer cell lines.

Table 1: Cytotoxicity of Jps016 (tfa) in Cancer Cell Lines

Cell LineCompoundAssayIncubation TimeEC50 (µM)Reference
HCT116Jps016CellTiter-Glo48 hours5.2[2][3]

Table 2: Degradation Potency of Jps016 in HCT116 Cells

TargetDC50 (nM)Dmax (%)Reference
HDAC155077[7]
HDAC2-45[7]
HDAC353066[7]

Table 3: Inhibitory Activity of Jps016

TargetIC50 (nM)Reference
HDAC1570[7]
HDAC2820[7]
HDAC3380[7]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of Jps016 (tfa).

MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of cell viability in adherent cells.

Materials:

  • Jps016 (tfa) stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Jps016 (tfa) in complete medium.

  • Remove the medium from the wells and add 100 µL of the Jps016 (tfa) dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Jps016 (tfa) stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of Jps016 (tfa) and controls as in the MTT assay.

  • Set up control wells for:

    • Spontaneous LDH release (cells with vehicle only)

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)

    • Background control (medium only)

  • Incubate the plate for the desired time.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Jps016 (tfa) stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Jps016 (tfa) at the desired concentrations and for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer (from the kit) at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (from the kit).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Signaling Pathway of Jps016 (tfa) Action

Jps016_Mechanism Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (HDAC1/2-Jps016-VHL) Jps016->Ternary_Complex Binds HDAC1_2 HDAC1/2 HDAC1_2->Ternary_Complex Proteasome 26S Proteasome HDAC1_2->Proteasome Targeted to VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->HDAC1_2 Polyubiquitination Degradation Degradation of HDAC1/2 Proteasome->Degradation Histone_Acetylation Increased Histone Acetylation Degradation->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action of Jps016 (tfa) as a PROTAC degrader of HDAC1/2.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer and Non-Cancer Cells Treatment Treat with Jps016 (tfa) (Dose-Response & Time-Course) Cell_Seeding->Treatment Incubation Incubate for Desired Period Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH AnnexinV Annexin V/PI Assay (Apoptosis) Incubation->AnnexinV Data_Acquisition Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition Calculation Calculate % Viability/ Cytotoxicity/Apoptosis Data_Acquisition->Calculation Comparison Compare Cancer vs. Non-Cancer Cells Calculation->Comparison

Caption: General workflow for assessing the cytotoxicity of Jps016 (tfa).

Logical Flow for Troubleshooting High Cytotoxicity in Non-Cancer Cells

Troubleshooting_Flow Start High Cytotoxicity in Non-Cancer Cells Observed Check_Concentration Is the Jps016 (tfa) concentration optimized? Start->Check_Concentration Check_Time Is the incubation time appropriate? Check_Concentration->Check_Time Yes Optimize_Dose Perform Dose-Response to find IC20 Check_Concentration->Optimize_Dose No Check_Cell_Line Is the non-cancer cell line known to be robust? Check_Time->Check_Cell_Line Yes Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Consider_Alternative Consider an alternative non-cancer cell line Check_Cell_Line->Consider_Alternative No Re_evaluate Re-evaluate Experiment with Optimized Parameters Check_Cell_Line->Re_evaluate Yes Optimize_Dose->Re_evaluate Optimize_Time->Re_evaluate Consider_Alternative->Re_evaluate

Caption: Troubleshooting logic for addressing high cytotoxicity in non-cancer cells.

References

Technical Support Center: Jps016 (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jps016 (TFA). Jps016 is a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) that potently degrades class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2][3][4][5] It is often supplied as a trifluoroacetate (TFA) salt, which can interfere with biological assays. This guide offers protocols and advice for the removal of TFA salts to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (TFA) and what is its mechanism of action?

Jps016 is a PROTAC designed to induce the degradation of class I HDACs.[1][2][4] It functions by simultaneously binding to the VHL E3 ubiquitin ligase and an HDAC protein, thereby bringing the E3 ligase into close proximity with the HDAC. This proximity facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome. This targeted degradation of HDACs can lead to the upregulation of suppressed genes, cell cycle arrest, and apoptosis in cancer cells.[1][5]

Q2: Why is Jps016 supplied as a TFA salt?

Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of synthetic peptides and other molecules like PROTACs.[6][7][8] It is utilized as a cleavage agent in solid-phase synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak resolution.[6][7] As a result, the final product is often isolated as a TFA salt.

Q3: What are the potential issues associated with TFA salts in my experiments?

Residual TFA can significantly impact experimental outcomes. The potential issues include:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to cell death or inhibition of cell proliferation.[9][10]

  • Assay Interference: The acidic nature of TFA can alter the pH of your experimental buffer, which can affect enzyme activity, receptor-ligand binding, and overall assay performance.[6][9] TFA has also been shown to interfere with spectroscopic methods like infrared spectroscopy.[6]

  • Alteration of Compound Properties: TFA counter-ions can bind to positively charged residues in peptides, altering their secondary structure, solubility, and mass.[11] While Jps016 is not a peptide, similar interactions with the molecule are possible.

  • In Vivo Effects: In animal studies, TFA can elicit immune responses.[8][10]

Troubleshooting Guide: TFA Salt Removal

This section provides protocols to remove TFA salts from your Jps016 sample. The choice of method will depend on the quantity of your sample, the required final salt form, and the equipment available in your laboratory.

Issue: I am observing unexpected cytotoxicity or assay variability with my Jps016 (TFA).

Cause: The presence of residual TFA in your Jps016 sample is a likely cause for these issues.

Solution: It is highly recommended to perform a salt exchange to replace the TFA counter-ions with a more biologically compatible alternative, such as hydrochloride (HCl) or acetate.

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This is a widely used method for removing TFA from synthetic peptides and other compounds.[7][11] It involves repeated dissolution in a dilute HCl solution followed by lyophilization.

Methodology:

  • Dissolution: Dissolve the Jps016 (TFA) powder in distilled water at a concentration of approximately 1 mg/mL.[11] A phosphate buffer (50 mM phosphate, 100 mM NaCl) can also be used.[7][11]

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][11]

    • Caution: HCl concentrations below 2 mM may lead to incomplete TFA exchange, while concentrations above 10 mM could potentially modify the compound.[7][11]

  • Incubation: Let the solution stand at room temperature for at least one minute.[7][11]

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[11]

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[11]

  • Repeat: To ensure complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps at least two more times.[11]

  • Final Reconstitution: After the final lyophilization, reconstitute the Jps016 hydrochloride salt in your desired buffer for the experiment.

Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin

This method is suitable for exchanging TFA with acetate and is a gentler alternative to the strong acid treatment in the HCl exchange protocol.[12][13]

Methodology:

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of Jps016.[12][13]

  • Column Equilibration:

    • Wash the column with a 1 M solution of sodium acetate.[12][13]

    • Rinse the column thoroughly with distilled water to remove any excess sodium acetate.[12][13]

  • Sample Loading: Dissolve the Jps016 (TFA) in distilled water and apply it to the prepared column.[12][13]

  • Elution: Elute the column with distilled water and collect the fractions containing your compound.[12][13]

  • Lyophilization: Combine the fractions containing Jps016 and lyophilize to obtain the Jps016 acetate salt.[12][13]

Data Presentation

The efficiency of TFA removal can be monitored using techniques such as ¹⁹F-NMR, FT-IR, or HPLC-ELSD.[14] The following table summarizes the expected outcomes of the TFA removal protocols.

MethodFinal Salt FormTypical TFA Removal EfficiencyKey Considerations
TFA/HCl Exchange Hydrochloride>98% after 2-3 cycles[12][14]Risk of compound degradation with strong acid.
TFA/Acetate Exchange Acetate>95%[12]Milder conditions; requires anion exchange resin.

Visualizations

Jps016 Mechanism of Action

Jps016_Mechanism Jps016 Jps016 TernaryComplex Ternary Complex (VHL-Jps016-HDAC) Jps016->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds HDAC HDAC1/2 HDAC->TernaryComplex Binds UbHDAC Ubiquitinated HDAC1/2 TernaryComplex->UbHDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbHDAC->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Jps016 forms a ternary complex with VHL E3 ligase and HDAC1/2, leading to ubiquitination and proteasomal degradation of the HDAC protein.

TFA Salt Removal Workflow

TFA_Removal_Workflow cluster_start Start cluster_choice Choose Protocol cluster_hcl Protocol 1 cluster_acetate Protocol 2 Start Jps016 (TFA Salt) Choice Select Salt Exchange Method Start->Choice HCl_Step1 Dissolve in H2O + 2-10 mM HCl Choice->HCl_Step1 HCl Exchange Acetate_Step1 Prepare Anion Exchange Column Choice->Acetate_Step1 Acetate Exchange HCl_Step2 Lyophilize HCl_Step1->HCl_Step2 HCl_Step3 Repeat 2-3x HCl_Step2->HCl_Step3 HCl_Step3->HCl_Step1 Re-dissolve HCl_Final Jps016 (HCl Salt) HCl_Step3->HCl_Final Final Product Acetate_Step2 Load Sample & Elute with H2O Acetate_Step1->Acetate_Step2 Acetate_Step3 Lyophilize Acetate_Step2->Acetate_Step3 Acetate_Final Jps016 (Acetate Salt) Acetate_Step3->Acetate_Final

Caption: A decision workflow for removing TFA from Jps016, leading to either the HCl or acetate salt form.

References

Technical Support Center: Jps016 (TFA) for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jps016 (tfa) in in vivo studies. This guide addresses potential challenges related to the nature of Jps016 as a Proteolysis Targeting Chimera (PROTAC) and its formulation as a trifluoroacetic acid (TFA) salt.

Troubleshooting Guide

This section is designed to help researchers identify and resolve common issues encountered during in vivo experiments with Jps016 (tfa).

Observed Problem Potential Cause Recommended Solution
Poor Compound Solubility/Precipitation in Formulation Jps016, like many PROTACs, has a high molecular weight and hydrophobicity, leading to low aqueous solubility. The TFA salt form may also influence solubility.- Prepare formulations immediately prior to administration.- Utilize co-solvents such as DMSO, PEG300, or Tween 80. Note: Always conduct preliminary tolerability studies for any vehicle in your specific animal model.- Sonication may aid in dissolving the compound.- Consider salt exchange from TFA to a more soluble salt form like hydrochloride or acetate, though this requires chemical expertise.
Lack of In Vivo Efficacy (No Target Degradation or Phenotypic Effect) - Poor Bioavailability/Pharmacokinetics: PROTACs often have limited oral bioavailability and can be rapidly cleared from circulation.[1][2][3][4]- Inadequate Dose: The effective dose may not have been reached in the target tissue.- "Hook Effect": At high concentrations, PROTACs can form binary complexes (Jps016-HDAC or Jps016-VHL) instead of the productive ternary complex (HDAC-Jps016-VHL), reducing efficacy.[3]- Metabolic Instability: The compound may be rapidly metabolized in vivo.- Route of Administration: Consider intravenous (IV) or intraperitoneal (IP) injection to bypass oral absorption issues.- Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic window.- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure plasma and tumor concentrations of Jps016 and correlate with target degradation (HDAC1/2/3 levels) over time.- Staggered Dosing Regimen: A less frequent but higher dose might be more effective than frequent low doses, especially if the "hook effect" is suspected.
Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) - Off-Target Effects: Jps016 could be degrading proteins other than HDAC1/2/3.- TFA Salt Toxicity: TFA itself can be cytotoxic at certain concentrations and may elicit inflammatory or immune responses.[5][6][7]- Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing adverse effects.- Toxicity Studies: Conduct a maximum tolerated dose (MTD) study.- Monitor Animal Health: Closely monitor animal weight, behavior, and food/water intake.- Histopathology: At the end of the study, perform histopathological analysis of major organs to assess for any tissue damage.- Consider TFA Salt Removal: If toxicity is suspected to be from the TFA counter-ion, consider exchanging it for a more biocompatible salt like acetate or hydrochloride.[8][9]
Variability in Experimental Results - Inconsistent Formulation: Precipitation or incomplete solubilization of Jps016 can lead to inconsistent dosing.- Animal-to-Animal Variability: Biological differences between animals can lead to varied responses.- TFA Interference: Residual TFA can interfere with biological assays.[6][7]- Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the Jps016 formulation.- Increase Group Size: Use a sufficient number of animals per group to account for biological variability.- Ensure Homogeneity: Gently mix the formulation before each injection to ensure homogeneity.

Frequently Asked Questions (FAQs)

1. What is Jps016 and how does it work?

Jps016 is a PROTAC designed to selectively degrade Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[10] It functions as a bifunctional molecule: one end binds to an HDAC protein, and the other end binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10] This proximity induces the ubiquitination of the HDAC protein, marking it for degradation by the proteasome.

2. What is the significance of the "(tfa)" in Jps016 (tfa)?

"tfa" indicates that Jps016 is supplied as a trifluoroacetic acid salt. This is often a result of the purification process using reverse-phase high-performance liquid chromatography (HPLC), where TFA is a common ion-pairing agent.[11] While this form is suitable for in vitro use, the TFA counter-ion can present challenges in in vivo studies, including potential toxicity and altered compound properties.[5][6][7]

3. Has Jps016 (tfa) been tested in animal models?

As of the latest available information, there are no published studies detailing the use of Jps016 (tfa) in in vivo animal models. The existing research has focused on its efficacy and mechanism in in vitro cancer cell lines, such as HCT116.[2][3][10] Therefore, researchers should consider their in vivo studies with Jps016 (tfa) as exploratory and should incorporate robust pharmacokinetic, pharmacodynamic, and toxicity assessments.

4. What are the recommended vehicles for in vivo administration of Jps016 (tfa)?

While specific in vivo formulation data for Jps016 (tfa) is unavailable, common vehicles for poorly soluble compounds used in preclinical studies include:

  • 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

  • 5% DMSO, 95% corn oil

  • Aqueous solution with cyclodextrins (e.g., HP-β-CD)

It is critical to perform tolerability studies with the chosen vehicle in the specific animal model before initiating efficacy studies.

5. What is the "hook effect" and how can I avoid it with Jps016?

The "hook effect" is a phenomenon observed with PROTACs where efficacy decreases at higher concentrations. This is because at an optimal concentration, the PROTAC facilitates the formation of a ternary complex (Target-PROTAC-E3 Ligase). At excessive concentrations, the PROTAC can independently bind to the target and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex. To mitigate this, it is essential to perform a dose-response study to identify the optimal concentration range for target degradation in vivo.

Quantitative Data Summary

The following tables summarize the available in vitro data for Jps016 in HCT116 colon cancer cells.

Table 1: In Vitro Degradation and Inhibition of Jps016

ParameterHDAC1HDAC2HDAC3
DC₅₀ (nM) 550-530
Dₘₐₓ (%) 774566
IC₅₀ (nM) 570820380

*Data obtained from studies in HCT116 cells.[2] DC₅₀ represents the concentration for 50% maximal degradation. Dₘₐₓ is the maximum percentage of degradation observed. IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Western Blotting for HDAC Degradation

This protocol is based on methodologies used in the characterization of Jps016.[2][3]

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat cells with various concentrations of Jps016 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the level of HDAC degradation relative to the loading control.

Visualizations

Signaling Pathway of Jps016 Action

Jps016_Pathway Jps016 Jps016 (tfa) TernaryComplex HDAC-Jps016-VHL Ternary Complex Jps016->TernaryComplex HDAC HDAC1/2/3 HDAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb_HDAC Polyubiquitinated HDAC TernaryComplex->PolyUb_HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome PolyUb_HDAC->Proteasome Degradation Degraded HDAC (Peptides) Proteasome->Degradation

Caption: Mechanism of Jps016-mediated HDAC degradation via the ubiquitin-proteasome system.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Study cluster_analysis Post-Study Analysis Formulation 1. Formulation Development & Solubility Testing Tolerability 2. Vehicle & MTD Studies in Animal Model Formulation->Tolerability PKPD 3. Pharmacokinetic/ Pharmacodynamic Study Tolerability->PKPD Dosing 5. Jps016 (tfa) Dosing (IP or IV) PKPD->Dosing AnimalModel 4. Tumor Implantation (e.g., HCT116 Xenograft) AnimalModel->Dosing Monitoring 6. Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint 7. Study Endpoint: Tumor/Tissue Collection Monitoring->Endpoint WB 8a. Western Blot (HDAC Degradation) Endpoint->WB Histo 8b. Histopathology (Toxicity Assessment) Endpoint->Histo Data 9. Data Analysis & Interpretation WB->Data Histo->Data

Caption: A logical workflow for conducting in vivo studies with Jps016 (tfa).

References

Jps016 (tfa) quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jps016 (tfa).

Frequently Asked Questions (FAQs)

Q1: What is Jps016 (tfa) and what is its mechanism of action?

Jps016 is a high-purity proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. Jps016 functions by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an HDAC protein, bringing them into close proximity. This induced proximity leads to the ubiquitination of the HDAC protein, marking it for degradation by the proteasome. The trifluoroacetate (tfa) salt is a residual component from the purification process.

Q2: What are the recommended storage and handling conditions for Jps016 (tfa)?

For optimal stability, Jps016 (tfa) powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[1]

Q3: What is the purity of Jps016 (tfa) and how is it assessed?

The purity of Jps016 (tfa) is typically ≥97% and can be as high as 98.70%.[2] Purity is commonly assessed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quality Control and Purity Assessment

The quality and purity of Jps016 (tfa) are critical for reproducible experimental outcomes. Below is a summary of key quality control parameters.

ParameterSpecificationMethod
Purity ≥97%[2]LC-MS
Molecular Weight 898.13 g/mol (free base)Mass Spectrometry
Chemical Formula C₄₈H₆₃N₇O₈S (free base)
Solubility Soluble in DMSO (e.g., up to 100 mg/mL)
Appearance White to off-white solidVisual Inspection

Experimental Protocols & Troubleshooting

Western Blotting for HDAC Degradation

This protocol is adapted from Smalley JP, et al. J Med Chem. 2022.[3][4]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of Jps016 (tfa) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide: Western Blotting

IssuePossible CauseRecommendation
Weak or No HDAC Signal Insufficient protein loading.Increase the amount of protein loaded per lane.
Low antibody concentration.Optimize the primary antibody concentration.
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. For large proteins like HDACs, consider a wet transfer method.[5]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[5]
High antibody concentration.Decrease the concentration of the primary or secondary antibody.
Non-specific Bands Antibody cross-reactivity.Use a more specific primary antibody. Ensure the secondary antibody does not cross-react with other species' immunoglobulins.[6]
Protein degradation.Ensure protease inhibitors are included in the lysis buffer and samples are kept on ice.
"Hook Effect" Observed (Reduced degradation at high concentrations) Formation of binary complexes (HDAC-Jps016 or VHL-Jps016) that do not lead to degradation.This is a known phenomenon for some PROTACs.[7] Test a wider range of Jps016 concentrations to identify the optimal degradation window.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is a general guideline for assessing apoptosis induced by Jps016 (tfa).

Experimental Protocol:

  • Cell Treatment: Seed and treat cells with Jps016 (tfa) as described for the western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[8][9]

Troubleshooting Guide: Apoptosis Assay

IssuePossible CauseRecommendation
High Percentage of Necrotic Cells (Annexin V+/PI+) in Control Harsh cell handling.Handle cells gently during harvesting and washing.
Over-trypsinization.Minimize trypsin exposure time or use a gentler dissociation reagent.
Low Percentage of Apoptotic Cells with Jps016 Treatment Insufficient treatment time or concentration.Perform a time-course and dose-response experiment to determine optimal conditions.
Cell line resistance.Some cell lines may be less sensitive to HDAC degradation-induced apoptosis.
High Background Staining Inadequate washing.Ensure cells are thoroughly washed with PBS before staining.
Compensation issues in flow cytometry.Set up proper compensation controls using single-stained samples.

Visualizations

Mechanism of Action of Jps016

Jps016_Mechanism cluster_0 Jps016-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Jps016 Jps016 HDAC HDAC1/2 Jps016->HDAC Binds to VHL VHL E3 Ligase Jps016->VHL Binds to Proteasome Proteasome HDAC->Proteasome Enters VHL->HDAC Ubiquitinates Ub Ubiquitin Degraded_HDAC Degraded HDAC Proteasome->Degraded_HDAC Degrades

Caption: Jps016 induces the degradation of HDAC1/2 via the ubiquitin-proteasome system.

Experimental Workflow for Assessing Jps016 Activity

Jps016_Workflow Start Start Experiment Cell_Culture Cell Culture (e.g., HCT116) Start->Cell_Culture Treatment Treat with Jps016 (tfa) (Dose-response & Time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot (HDAC Degradation) Harvest->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of Jps016 (tfa).

References

Validation & Comparative

Jps016 (tfa): A Comparative Guide to its Induced HDAC Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of novel therapeutic compounds is paramount. This guide provides an objective comparison of Jps016 (tfa), a potent proteolysis-targeting chimera (PROTAC), and its ability to induce the degradation of Class I histone deacetylases (HDACs). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Performance Comparison of Jps016 (tfa) in HDAC Degradation

Jps016 (tfa) is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to target Class I HDACs for degradation.[1][2] Its efficacy has been evaluated in various studies, primarily in the HCT116 colon cancer cell line. The tables below summarize the key quantitative data comparing Jps016 (tfa) to other relevant compounds.

Table 1: Degradation Efficacy of Jps016 (tfa) and Comparators against Class I HDACs in HCT116 Cells (24-hour treatment)

CompoundTarget HDACDC50 (µM)Dmax (%)
Jps016 (9) HDAC10.5577
HDAC2-45
HDAC30.5366
JPS014 (7) HDAC1>1~60
HDAC3~0.1~80
JPS036 (22) HDAC1>1~40
HDAC3~0.1~90
CI-994 HDAC1, 2, 3No DegradationNo Degradation

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation observed. Data compiled from multiple sources.[3][4][5]

Table 2: Inhibitory Activity of Jps016 (tfa) and CI-994 against HDAC Complexes

CompoundTarget ComplexIC50 (µM)
Jps016 (9) HDAC1-LSD1-CoREST0.57
HDAC2-LSD1-CoREST0.82
HDAC3-SMRT0.38
CI-994 HDAC1-LSD1-CoREST0.53[3][5]
HDAC2-LSD1-CoREST0.62[3][5]
HDAC3-SMRT0.13[3][5]

IC50: Concentration required to inhibit 50% of the enzyme's activity. Data from in vitro assays.[3][5]

Experimental Protocols

The validation of Jps016 (tfa)-induced HDAC degradation relies on established molecular biology techniques. The following are detailed methodologies for key experiments cited in the literature.

Quantitative Western Blotting for HDAC Degradation

This is the primary method used to quantify the reduction in HDAC protein levels following treatment with Jps016 (tfa).

  • Cell Culture and Treatment: HCT116 cells are cultured in an appropriate medium. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of Jps016 (tfa), a vehicle control (e.g., DMSO), and other comparator compounds for a specified duration (e.g., 24 hours).[3][5]

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample during electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HDAC1, HDAC2, and HDAC3. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize for protein loading.

  • Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting signal is captured using an imaging system. The band intensities are quantified using densitometry software, and the levels of HDACs are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[3][4][5][6]

In Vitro HDAC Inhibition Assay

These assays are performed to determine the direct inhibitory effect of Jps016 (tfa) on the enzymatic activity of HDACs.

  • Reagents: Purified recombinant HDAC1-LSD1-CoREST, HDAC2-LSD1-CoREST, and HDAC3-SMRT complexes are used. A fluorogenic HDAC substrate is also required.

  • Assay Procedure: The assay is typically performed in a multi-well plate format. The purified HDAC enzyme complexes are incubated with varying concentrations of Jps016 (tfa) or a control inhibitor (e.g., CI-994).

  • Enzymatic Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction. The HDAC enzyme deacetylates the substrate.

  • Signal Development: A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The intensity of the fluorescence is proportional to the HDAC activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][5]

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in Jps016 (tfa)-induced HDAC degradation, the following diagrams have been generated using the DOT language.

Jps016_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Jps016 Jps016 (tfa) HDAC Class I HDAC (e.g., HDAC1/2) Jps016->HDAC Binds to VHL VHL E3 Ligase Jps016->VHL Recruits PolyUb_HDAC Polyubiquitinated HDAC HDAC->PolyUb_HDAC Becomes Ub Ubiquitin VHL->Ub Mediates transfer of Proteasome Proteasome PolyUb_HDAC->Proteasome Targeted to Degraded_Products Degraded Peptides Proteasome->Degraded_Products Results in

Caption: Mechanism of Jps016 (tfa)-induced HDAC degradation.

Western_Blot_Workflow A 1. Cell Treatment (HCT116 cells + Jps016) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry & Analysis G->H

Caption: Workflow for validating HDAC degradation by Western Blot.

References

A Comparative Guide to Class I HDAC PROTACs: Jps016 (tfa), JPS014, and JPS036

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of three benzamide-based Proteolysis Targeting Chimeras (PROTACs): Jps016 (tfa), JPS014, and JPS036. These molecules are designed to induce the degradation of Class I histone deacetylases (HDACs) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The comparative analysis is based on experimental data from studies conducted in HCT116 colon cancer cells, offering valuable insights for researchers in oncology and drug development.

Performance Comparison

The efficacy and selectivity of Jps016 (tfa), JPS014, and JPS036 in degrading HDAC isoforms 1, 2, and 3 vary significantly due to subtle modifications in their linker and VHL ligand components.[1][2] JPS014 and JPS016 are potent degraders of HDAC1 and HDAC2, while JPS036 shows marked selectivity for HDAC3.[1][3][4][5]

Degradation Potency and Selectivity

The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) for each PROTAC against HDAC1, HDAC2, and HDAC3.

CompoundTargetDC50 (µM)[1][2]Dmax (%)[1][2]
JPS014 HDAC10.91 ± 0.02>50
HDAC30.64 ± 0.03>50
JPS016 (tfa) HDAC10.55 ± 0.1877
HDAC2-45
HDAC30.53 ± 0.1366
JPS036 HDAC1-41
HDAC2-18
HDAC30.44 ± 0.0377
CompoundTarget ComplexIC50 (µM)[1][2]
JPS014 HDAC1-CoREST-LSD1Submicromolar
HDAC2-CoREST-LSD1Submicromolar
HDAC3-SMRTSubmicromolar
JPS016 (tfa) HDAC1-CoREST-LSD1Submicromolar
HDAC2-CoREST-LSD1Submicromolar
HDAC3-SMRTSubmicromolar
JPS036 Not explicitly stated, but is a derivative of a pan-HDACi-
Cellular Effects in HCT116 Cells

The differential degradation profiles of these PROTACs translate to distinct downstream cellular effects. JPS014 and JPS016, being potent HDAC1/2 degraders, induce significant changes in global gene expression and are more effective at promoting apoptosis compared to the more selective HDAC3 degrader, JPS036.[1][6]

CompoundEffect on Gene Expression[1][7]Apoptosis Induction[1][7]
JPS014 High number of differentially expressed genesEnhanced apoptosis
JPS016 (tfa) Highest number of differentially expressed genesEnhanced apoptosis
JPS036 Modest impact on gene expressionLess pronounced apoptosis

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC Jps016 / JPS014 / JPS036 Ternary_Complex Ternary Complex (HDAC-PROTAC-VHL) PROTAC->Ternary_Complex HDAC HDAC1/2 or HDAC3 (Target Protein) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_HDAC Polyubiquitinated HDAC Ternary_Complex->Ub_HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_HDAC Proteasome Proteasome Ub_HDAC->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow cluster_1 Quantitative Western Blotting Workflow A HCT116 Cell Culture B Treat with PROTACs (0.1, 1, 10 µM for 24h) A->B C Cell Lysis and Protein Extraction B->C D SDS-PAGE and Protein Transfer C->D E Incubation with Primary Antibodies (anti-HDAC1, -HDAC2, -HDAC3) D->E F Incubation with Secondary Antibodies E->F G Fluorescent Signal Detection F->G H Data Analysis (Quantification of Protein Levels) G->H Cellular_Assay_Workflow cluster_2 Cellular Assay Workflow cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start HCT116 Cells Treated with PROTACs A1 CellTiter-Glo Assay start->A1 B1 Flow Cytometry start->B1 A2 Measure Luminescence A1->A2 A3 Determine EC50 A2->A3 B2 Analyze Sub-G1 Cell Population B1->B2

References

Jps016 (tfa) vs. CI-994: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, the targeting of histone deacetylases (HDACs) has emerged as a promising strategy in oncology and neuroscience. This guide provides a detailed comparison of a novel proteolysis targeting chimera (PROTAC), Jps016 (tfa), and its parent inhibitor, CI-994 (Tacedinaline). This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms and functional consequences of these two molecules.

Executive Summary

CI-994 is a well-established, orally active, and blood-brain barrier-permeable selective inhibitor of Class I HDACs.[1] It functions by binding to the active site of HDAC enzymes, leading to histone hyperacetylation and subsequent modulation of gene expression, which can induce cell cycle arrest, differentiation, and apoptosis.[1]

Jps016 (tfa) represents a next-generation approach, functioning as a PROTAC. It incorporates a derivative of CI-994 to bind to Class I HDACs and is linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This dual-functionality allows Jps016 (tfa) to not only inhibit but also induce the degradation of HDAC proteins via the ubiquitin-proteasome system. This leads to a more profound and sustained reduction of HDAC levels, resulting in a greater impact on gene expression and more potent induction of apoptosis in cancer cells compared to its parent inhibitor.[2][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Jps016 (tfa) and CI-994, highlighting their distinct pharmacological profiles.

Table 1: Inhibitory and Degradative Potency

CompoundTargetIC50 (Inhibition)DC50 (Degradation)Dmax (Max Degradation)
CI-994 HDAC1~0.9 µM[5][6]Not ApplicableNot Applicable
HDAC2~0.9 µM[5][6]Not ApplicableNot Applicable
HDAC3~1.2 µM[5][6]Not ApplicableNot Applicable
Jps016 (tfa) HDAC1570 nM[7]550 nM[7]77%[7]
HDAC2820 nM[7]-45%[7]
HDAC3380 nM[7]530 nM[7]66%[7]

Table 2: Selectivity Profile

CompoundTargetKi (Inhibition)
CI-994 HDAC10.41 µM[1]
HDAC30.75 µM[1]
HDAC6100 µM[1]
HDAC8100 µM[1]

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between CI-994 and Jps016 (tfa) lies in their mechanism of action. CI-994 acts as a traditional competitive inhibitor, occupying the active site of the HDAC enzyme. In contrast, Jps016 (tfa) induces the degradation of the target protein.

Signaling Pathway Diagram

cluster_CI994 CI-994 (Inhibitor) cluster_Jps016 Jps016 (tfa) (PROTAC) CI-994 CI-994 HDAC HDAC (Class I) CI-994->HDAC Inhibits Histones Histones HDAC->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones HATs Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Promotes Jps016 Jps016 HDAC_J HDAC (Class I) Jps016->HDAC_J Binds VHL VHL E3 Ligase Jps016->VHL Binds Ternary Complex HDAC-Jps016-VHL Ternary Complex HDAC_J->Ternary Complex VHL->Ternary Complex Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Recruits Ubiquitylated HDAC Ubiquitylated HDAC Ubiquitin->Ubiquitylated HDAC Proteasome Proteasome Ubiquitylated HDAC->Proteasome Degradation Cell Culture 1. Cell Culture (e.g., HCT116) Treatment 2. Treatment (Jps016 or CI-994) Cell Culture->Treatment Cell Lysis 3. Cell Lysis & Protein Quantification Treatment->Cell Lysis Western Blot 4. Western Blot (HDAC1, HDAC2, HDAC3) Cell Lysis->Western Blot Data Analysis 5. Densitometry & Data Analysis Western Blot->Data Analysis

References

A Comparative Guide to VHL-Based PROTACs: Jps016 (tfa) and its Analogs in Class I HDAC Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparison of Jps016 (tfa), a von Hippel-Lindau (VHL)-based PROTAC targeting class I histone deacetylases (HDACs), with another potent VHL-based class I HDAC degrader, PROTAC 4. This objective analysis is supported by experimental data to inform researchers on their respective performance and methodologies.

Mechanism of Action: VHL-Based PROTACs

VHL-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of three key components: a ligand that binds to the target protein (in this case, a class I HDAC), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

VHL_PROTAC_MOA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target_Protein Target Protein (e.g., HDAC1/2) PROTAC->Target_Protein Binds VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degraded_Protein Degraded Protein Fragments VHL_E3_Ligase->Target_Protein Ubiquitin Transfer Ubiquitin Ubiquitin Proteasome->Degraded_Protein Degrades

Mechanism of action for VHL-based PROTACs.

Performance Comparison: Jps016 (tfa) vs. PROTAC 4

Both Jps016 (tfa) and PROTAC 4 are potent degraders of class I HDACs, specifically HDAC1, HDAC2, and HDAC3. The following tables summarize their degradation performance in the HCT116 human colon cancer cell line.

Table 1: Degradation of HDAC1

CompoundDC50 (µM)Dmax (%)
Jps016 (tfa) 0.5577
PROTAC 4 0.55~100 (at 10 µM)

Table 2: Degradation of HDAC2

CompoundDC50 (µM)Dmax (%)
Jps016 (tfa) Not Reported45
PROTAC 4 Low µM~100 (at 10 µM)

Table 3: Degradation of HDAC3

CompoundDC50 (µM)Dmax (%)
Jps016 (tfa) 0.5366
PROTAC 4 0.53>50 (at 1 µM)

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Jps016 (tfa) and PROTAC 4 exhibit comparable submicromolar DC50 values for the degradation of HDAC1 and HDAC3.[1][2] Notably, PROTAC 4 achieves near-complete degradation of HDAC1 and HDAC2 at a concentration of 10 µM.[1] Jps016 (tfa) demonstrates a maximal degradation of 77% for HDAC1 and 66% for HDAC3.[2] An interesting phenomenon observed with PROTAC 4 is the "hook effect" for HDAC3, where at concentrations above 1 µM, the degradation efficiency decreases. This is a common characteristic of PROTACs and is attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which are non-productive for degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols used to characterize Jps016 (tfa) and similar VHL-based PROTACs.

Quantitative Western Blotting for Protein Degradation

This protocol is used to quantify the levels of target proteins following PROTAC treatment.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Quantification and Separation cluster_2 Immunodetection Cell_Seeding Seed HCT116 cells PROTAC_Treatment Treat with PROTAC (e.g., Jps016, 24h) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse cells in RIPA buffer PROTAC_Treatment->Cell_Lysis BCA_Assay Determine protein concentration (BCA Assay) Cell_Lysis->BCA_Assay SDS_PAGE Separate proteins by size (SDS-PAGE) BCA_Assay->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block with non-fat milk or BSA Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-HDAC1) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescent substrate Secondary_Ab->Detection Imaging Image and quantify bands Detection->Imaging

References

Jps016 (tfa) vs. Pan-HDAC Inhibitors in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic cancer therapies, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. They function by altering the acetylation state of histones and other proteins, leading to changes in gene expression and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed comparison of a novel targeted protein degrader, Jps016 (tfa), against traditional pan-HDAC inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and experimental validation.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between Jps016 (tfa) and pan-HDAC inhibitors lies in their mechanism of action.

Jps016 (tfa) is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of specific proteins.[1] It is designed to selectively target Class I HDACs, particularly HDAC1 and HDAC2.[1][2][3] Jps016 (tfa) achieves this by simultaneously binding to the target HDAC and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC protein by the proteasome.[1][3] This approach eliminates the entire protein, not just its enzymatic activity.

Pan-HDAC inhibitors , such as Vorinostat (SAHA) and Panobinostat, function by binding to the active site of a broad range of HDAC enzymes, thereby inhibiting their deacetylase activity.[4][5] This leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression and induces anti-cancer effects.[4][5] However, their lack of specificity can lead to off-target effects.[6]

Performance Comparison in HCT116 Colon Cancer Cells

The human colon cancer cell line HCT116 has been a key model for evaluating the efficacy of both Jps016 (tfa) and pan-HDAC inhibitors.

Quantitative Analysis of HDAC Degradation and Inhibition

Jps016 (tfa) has demonstrated potent and selective degradation of Class I HDACs in HCT116 cells. In contrast, pan-HDAC inhibitors primarily inhibit enzymatic activity without significantly affecting the protein levels of HDACs.

CompoundTargetDC50 (µM) in HCT116 cells[2][3][7]Dmax (%) in HCT116 cellsIC50 (µM)
Jps016 (tfa) HDAC10.55770.57
HDAC2-450.82
HDAC30.53660.38
SAHA (Vorinostat) Pan-HDACsNot ApplicableNot Applicable0.03-0.1 (in vitro)
Panobinostat Pan-HDACsNot ApplicableNot Applicable0.005-0.02 (in vitro)

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation. IC50: Concentration required to inhibit 50% of the enzyme's activity.

Induction of Apoptosis

Both Jps016 (tfa) and pan-HDAC inhibitors are effective inducers of apoptosis in HCT116 cells. Studies have shown that the degradation of HDAC1/2 by Jps016 (tfa) correlates with enhanced apoptosis.[1][2][3] Similarly, pan-HDAC inhibitors like SAHA have been shown to induce apoptosis in a dose-dependent manner.[8]

CompoundConcentration (µM)Apoptotic Cells (%) in HCT116 cells
Jps016 (tfa) 1Data not specifically quantified in primary literature, but described as "enhanced apoptosis"[1][2][3]
SAHA (Vorinostat) 5~40% (after 48h)[8]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of Jps016 (tfa) and pan-HDAC inhibitors are reflected in their impact on cellular signaling pathways and the workflows used to evaluate them.

Signaling_Pathway_Comparison Figure 1: Comparative Signaling Pathways cluster_Jps016 Jps016 (tfa) - Degradation cluster_PanHDACi Pan-HDAC Inhibitors - Inhibition Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC1/2-E3 Ligase) Jps016->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex HDAC1_2_J HDAC1/2 HDAC1_2_J->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HDAC1/2 Degradation Proteasome->Degradation Apoptosis_J Apoptosis Degradation->Apoptosis_J PanHDACi Pan-HDAC Inhibitor HDACs_P HDACs (Multiple Isoforms) PanHDACi->HDACs_P Binds to active site Inhibition Enzymatic Inhibition PanHDACi->Inhibition Acetylation Increased Histone & Protein Acetylation Inhibition->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis_P Apoptosis Gene_Expression->Apoptosis_P Cell_Cycle_Arrest->Apoptosis_P

Caption: Comparative signaling pathways of Jps016 (tfa) and pan-HDAC inhibitors.

Experimental_Workflow Figure 2: Experimental Workflow for Efficacy Evaluation cluster_protein Protein Level Analysis cluster_apoptosis Apoptosis Analysis start Cancer Cell Culture (e.g., HCT116) treatment Treatment with Jps016 (tfa) or Pan-HDACi start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis harvest->lysis staining Annexin V/PI Staining harvest->staining western_blot Western Blot lysis->western_blot quantification Densitometry Analysis western_blot->quantification dc50 DC50 Calculation (for Jps016) quantification->dc50 flow_cytometry Flow Cytometry staining->flow_cytometry apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: General experimental workflow for evaluating Jps016 (tfa) and pan-HDAC inhibitors.

Experimental Protocols

Western Blot for HDAC Degradation

This protocol is used to determine the levels of HDAC proteins following treatment.

  • Cell Culture and Treatment: HCT116 cells are cultured in appropriate media and treated with various concentrations of Jps016 (tfa) or a pan-HDAC inhibitor for a specified duration (e.g., 24 hours).[2][3]

  • Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of HDACs are normalized to the loading control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Culture and Treatment: HCT116 cells are seeded and treated with Jps016 (tfa) or a pan-HDAC inhibitor for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.[9][10][11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined using flow cytometry analysis software.

Conclusion

Jps016 (tfa) represents a novel and targeted approach to modulating HDAC function in cancer cells. Its ability to induce the degradation of specific Class I HDACs offers a potential advantage over the broad-spectrum inhibition of pan-HDAC inhibitors, possibly leading to a more favorable therapeutic window and reduced off-target effects. The quantitative data presented here, derived from studies on HCT116 cells, highlights the potent degradation activity of Jps016 (tfa) and its efficacy in inducing apoptosis. Further comparative studies are warranted to fully elucidate the therapeutic potential of this targeted protein degrader in comparison to established pan-HDAC inhibitors across a wider range of cancer models.

References

Jps016 (tfa): A Comparative Guide to a Selective HDAC1/2 Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jps016 (tfa), a potent and selective degrader of histone deacetylase 1 (HDAC1) and HDAC2, with other established HDAC1/2 inhibitors. Jps016 (tfa) operates as a proteolysis-targeting chimera (PROTAC), offering a distinct mechanism of action compared to traditional small molecule inhibitors. This document outlines its performance, supported by experimental data, and provides detailed methodologies for key assays.

Performance Comparison of HDAC1/2 Selective Inhibitors

The selectivity and potency of Jps016 (tfa) are best understood in the context of other well-characterized HDAC1/2 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and degradation concentrations (DC50) for Jps016 (tfa) and compares them with Romidepsin, Mocetinostat, and Entinostat. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Other HDACs IC50 (nM)DC50 HDAC1 (nM)DC50 HDAC2 (nM)DC50 HDAC3 (nM)
Jps016 (tfa) 570[1][2]820[1][2]380[1][2]-550[1][2]-530[1][2]
Romidepsin 36[3]47[3][4]510[3]HDAC4: 510, HDAC6: 1400[3][5]N/AN/AN/A
Mocetinostat 150[6][7][8][9]290[6][7][10][8][9]1660[6][7][10][8][9]HDAC11: 590[6][7][10]N/AN/AN/A
Entinostat 243-510[3][11][12]453[3][11]248-1700[2][3][11][12]-N/AN/AN/A

N/A: Not Applicable as these are inhibitors, not degraders.

Mechanism of Action: Jps016 (tfa) as a PROTAC

Jps016 (tfa) is a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase (Von Hippel-Lindau, VHL) and the target proteins, HDAC1 and HDAC2. This proximity induces the ubiquitination of HDAC1/2, marking them for degradation by the proteasome. This degradation-based mechanism is distinct from the enzymatic inhibition of traditional HDAC inhibitors.

PROTAC Mechanism Mechanism of Jps016 (tfa) Action Jps016 Jps016 (tfa) TernaryComplex Ternary Complex (Jps016-HDAC-VHL) Jps016->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex HDAC HDAC1/2 HDAC->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded HDAC1/2 Proteasome->Degradation Degradation

Caption: Jps016 (tfa) facilitates the degradation of HDAC1/2 via the ubiquitin-proteasome system.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

Workflow:

HDAC Inhibition Assay In Vitro HDAC Inhibition Assay Workflow Start Start Incubate Incubate HDAC enzyme with inhibitor (Jps016 or other) Start->Incubate AddSubstrate Add fluorogenic HDAC substrate Incubate->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 StopReaction Stop reaction and develop fluorescence Incubate2->StopReaction Measure Measure fluorescence StopReaction->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining the in vitro inhibitory activity of HDAC inhibitors.

Protocol:

  • Reagents: Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorescently labeled substrate (e.g., Boc-Lys(Ac)-AMC); assay buffer; test compounds (Jps016, Romidepsin, etc.) serially diluted in DMSO.

  • Procedure:

    • Add diluted compounds and HDAC enzyme to a 96-well plate.

    • Incubate for a specified time at room temperature to allow for compound binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction using a developer solution (e.g., trypsin in the presence of a pan-HDAC inhibitor like Trichostatin A).

    • Measure the fluorescence using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for HDAC Degradation

This technique is used to quantify the amount of a specific protein (HDAC1, HDAC2, or HDAC3) in cell lysates after treatment with a degrader like Jps016.

Protocol:

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., HCT116) to a desired confluency.

    • Treat cells with various concentrations of Jps016 (tfa) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software and normalize the HDAC protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 (half-maximal effective concentration) value.

References

Jps016 (tfa): A Comparative Analysis of a Selective Class I HDAC PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Jps016 (tfa), a selective proteolysis targeting chimera (PROTAC) designed to degrade Class I histone deacetylases (HDACs), against other HDAC-targeting compounds. The information presented herein is based on available experimental data to facilitate an objective assessment of its performance and potential applications in research and drug development.

Introduction to Jps016 (tfa)

Jps016 is a bifunctional molecule that operates as a selective degrader and inhibitor of Class I HDACs.[1][2] It is composed of a benzamide-based ligand that targets Class I HDACs, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows Jps016 to recruit the cellular ubiquitin-proteasome system to induce the degradation of its target proteins, primarily HDAC1, HDAC2, and HDAC3.[3][4][5] The degradation of these enzymes leads to significant downstream effects, including the upregulation or downregulation of nearly 4000 genes, cell cycle arrest at the sub-G1 phase, and the promotion of apoptosis in cancer cell lines such as HCT116.[1][2]

Performance Comparison

The efficacy of Jps016 as a Class I HDAC degrader has been quantified through various studies. The following tables summarize its performance in comparison to other HDAC-targeting molecules.

Table 1: In Vitro Potency of Jps016 (tfa)
TargetParameterValue (nM)
HDAC1IC50570[1][2]
HDAC2IC50820[1][2]
HDAC3IC50380[1][2]
HDAC1DC50550[1][2]
HDAC3DC50530[1][2]
Table 2: Maximum Degradation (Dmax) of Jps016 (tfa)
TargetDmax (%)
HDAC177[1][2]
HDAC366[1][2]
HDAC245[1][2]
Table 3: Comparative Degradation Profile of Jps016 and Related PROTACs
CompoundTargetDegradation at 1 µM (% of control)Degradation at 10 µM (% of control)
Jps016 (9) HDAC1~50%~20%
HDAC2~75%~50%
HDAC3~40%~30%
JPS014 (7) HDAC1~40%~10%
HDAC2~60%~40%
HDAC3~30%~20%
JPS036 (22) HDAC1~90%~80%
HDAC2~95%~90%
HDAC3~50%~20%

Data in Table 3 is estimated from graphical representations in the source material and is intended for comparative purposes.[5]

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

Cell Culture and Treatment: HCT116 human colon carcinoma cells were cultured in an appropriate medium. For degradation studies, cells were treated with Jps016 or other compounds at various concentrations (e.g., 0.1, 1.0, and 10 µM) for a specified duration, typically 24 hours.[5][6]

Western Blotting for Protein Degradation: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with specific primary antibodies against HDAC1, HDAC2, and HDAC3, followed by incubation with a secondary antibody. Protein bands were visualized and quantified to determine the extent of degradation relative to a vehicle control (e.g., DMSO).[5]

RNA Sequencing for Gene Expression Analysis: HCT116 cells were treated with Jps016 or control compounds. Total RNA was extracted, and library preparation was performed. RNA sequencing was then carried out to identify differentially expressed genes. Significant changes in gene expression were determined based on p-adjusted values and fold change.[6]

Cell Cycle Analysis: Treated cells were stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[6]

Visualizations

Mechanism of Action of Jps016

Caption: Mechanism of Jps016-mediated HDAC degradation.

Downstream Signaling Pathway of HDAC Degradation

HDAC_Downstream_Pathway Jps016 Jps016 HDAC1_2_3 HDAC1/2/3 Degradation Jps016->HDAC1_2_3 Histone_Acetylation Increased Histone Acetylation (e.g., H3K56ac) HDAC1_2_3->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (sub-G1) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis mTOR_Downregulation Downregulation of mTORC1/2 Complex Genes Gene_Expression->mTOR_Downregulation

Caption: Downstream effects of Jps016-induced HDAC degradation.

Conclusion

Jps016 (tfa) is a potent and selective degrader of Class I HDACs, with submicromolar DC50 values for HDAC1 and HDAC3.[1][2] Its ability to induce robust degradation of these key epigenetic regulators translates into significant downstream cellular effects, including widespread changes in gene expression and the induction of apoptosis in cancer cells.[1][2][6] The comparative data indicates that modifications to the linker and E3 ligase ligand can modulate the degradation profile of HDAC PROTACs, highlighting the tunability of this therapeutic modality.[5] While comprehensive off-target protein analyses are not yet publicly available, the on-target selectivity and potent biological activity of Jps016 make it a valuable tool for research into the roles of Class I HDACs in health and disease and a promising candidate for further therapeutic development.

References

Jps016 (tfa): A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jps016 (tfa) has emerged as a potent and selective degrader of class I histone deacetylases (HDACs), offering a promising therapeutic strategy in oncology. This guide provides a comparative overview of Jps016 (tfa) efficacy in different cancer cell lines, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeted Degradation of HDACs

Jps016 is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2][3] It is a benzamide-based compound linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] The primary mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to the target HDACs, leading to their polyubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition.

Quantitative Efficacy Data

The efficacy of Jps016 (tfa) has been evaluated in various cancer cell lines, with the most comprehensive data available for the human colon carcinoma cell line HCT116 and three diffuse large B-cell lymphoma (DLBCL) cell lines: OCI-LY19, RIVA, and U2932.

Cell LineCancer TypeParameterValue (µM)
HCT116Colon CarcinomaEC50 (48h)5.2[2]
DC50 (HDAC1)0.55
DC50 (HDAC3)0.53
Dmax (HDAC1)77%
Dmax (HDAC2)45%
Dmax (HDAC3)66%
IC50 (HDAC1)0.57
IC50 (HDAC2)0.82
IC50 (HDAC3)0.38
OCI-LY19DLBCLIC50 4.286[1]
RIVADLBCLIC50 4.496[1]
U2932DLBCLIC50 10.07[1]

DLBCL Cell Viability Reduction (at 10 µM Jps016):

  • OCI-LY19: ~60% reduction[1]

  • RIVA: ~50% reduction[1]

  • U2932: ~40% reduction[1]

Jps016 treatment has been shown to induce apoptosis and cell cycle arrest in HCT116 cells.[1] In DLBCL cell lines, Jps016 induced apoptosis at percentages higher than the conventional HDAC inhibitor CI-994.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Jps016 (tfa) and a typical experimental workflow for assessing its efficacy.

G cluster_cell Target Cell cluster_downstream Downstream Effects Jps016 Jps016 (tfa) HDAC HDAC1/2/3 Jps016->HDAC Binds VHL VHL E3 Ligase Jps016->VHL Recruits Proteasome Proteasome HDAC->Proteasome Targeted for Degradation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression Altered Gene Expression VHL->HDAC Ubiquitinates Proteasome->HDAC Degrades Ub Ubiquitin

Caption: Jps016 (tfa) mechanism of action.

G cluster_workflow Experimental Workflow cluster_assays Efficacy Assessment start Start cell_culture Cell Culture (e.g., HCT116, DLBCL lines) start->cell_culture treatment Treat with Jps016 (tfa) (Varying Concentrations) cell_culture->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability degradation HDAC Degradation Assay (Western Blot) incubation->degradation apoptosis Apoptosis Assay (Annexin V Staining) incubation->apoptosis data_analysis Data Analysis (IC50, DC50, Dmax, etc.) viability->data_analysis degradation->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Workflow for assessing Jps016 (tfa) efficacy.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of Jps016 (tfa) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The EC50 values are calculated by fitting the data to a dose-response curve.

Western Blot for HDAC Degradation
  • Cell Lysis: Treat cells with Jps016 (tfa) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The percentage of degradation (Dmax) and the concentration for 50% degradation (DC50) are determined.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment and Harvesting: Treat cells with Jps016 (tfa) for 24-48 hours. Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

References

JPS016 (tfa) Gene Expression Signature: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Transcriptomic Effects of the HDAC Degrader JPS016 and Alternative HDAC Inhibitors.

The novel benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC), JPS016, has emerged as a potent degrader of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2. This targeted degradation induces a distinct gene expression signature, leading to enhanced apoptosis in cancer cells. This guide provides a comprehensive validation and comparison of the JPS016-induced gene expression signature with other HDAC-targeting compounds, supported by experimental data and detailed protocols.

Performance Comparison: JPS016 vs. Alternative Compounds

Treatment of the human colorectal carcinoma cell line HCT116 with JPS016 results in a significant alteration of the transcriptome. The following table summarizes the quantitative impact of JPS016 on gene expression in comparison to the parental HDAC inhibitor CI-994 and another PROTAC, JPS026.

CompoundTargetCell LineDifferentially Expressed Genes (DEGs)Upregulated GenesDownregulated GenesReference
JPS016 HDAC1/2 DegraderHCT116394124641477[1][2]
CI-994 Class I HDAC InhibitorHCT116>2775Not specifiedNot specified[1]
JPS026 IAP-based PROTACHCT11627751836939[1]

Key Findings:

  • JPS016, a potent HDAC1/2 degrader, induces a greater number of differentially expressed genes compared to the parental HDAC inhibitor CI-994 and the IAP-based PROTAC JPS026 in HCT116 cells.[1]

  • The enhanced alteration of the transcriptome by JPS016 correlates with its increased ability to induce apoptosis in cancer cells.[3]

  • The gene expression signature induced by JPS016 is characterized by the downregulation of genes involved in the cell cycle and DNA replication machinery.[1]

Experimental Protocols

This section details the key experimental methodologies utilized for the validation of the JPS016 gene expression signature.

Cell Culture and Treatment

Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. For experimental treatment, cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with JPS016 (typically at a concentration of 10 µM), CI-994, or other comparator compounds for a specified duration, commonly 24 hours.[1]

RNA Sequencing and Analysis

1. RNA Isolation: Total RNA is extracted from treated and control HCT116 cells using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer and an automated electrophoresis system.

2. Library Preparation and Sequencing: RNA sequencing libraries are prepared from the isolated RNA. This process typically involves poly(A) RNA selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.[4]

3. Data Analysis: The raw sequencing reads are first assessed for quality. Following quality control, the reads are aligned to the human reference genome. The number of reads mapping to each gene is then quantified. Differential gene expression analysis is performed between the treatment and control groups to identify genes with statistically significant changes in expression. A common threshold for significance is a p-adjusted value of < 0.01 and a log2 fold change of > 1.[2]

Visualizing the Molecular Landscape

The following diagrams illustrate the mechanism of action of JPS016, the experimental workflow for gene expression analysis, and the key signaling pathways affected.

JPS016_Mechanism_of_Action JPS016 Mechanism of Action JPS016 JPS016 VHL VHL E3 Ligase JPS016->VHL binds HDAC HDAC1/2 JPS016->HDAC binds VHL->HDAC recruits Ub Ubiquitin HDAC->Ub polyubiquitination Proteasome Proteasome Ub->Proteasome targeting Degradation Degradation Proteasome->Degradation

Caption: Mechanism of JPS016 as a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of HDAC1/2.

Gene_Expression_Workflow Gene Expression Analysis Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture HCT116 Cell Culture Treatment Treatment with JPS016/ Comparators Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

Caption: A typical workflow for analyzing gene expression changes induced by JPS016 treatment.

Signaling_Pathways Key Signaling Pathways Affected by JPS016 JPS016 JPS016 HDAC1_2 HDAC1/2 Degradation JPS016->HDAC1_2 Cell_Cycle Cell Cycle Progression HDAC1_2->Cell_Cycle downregulates DNA_Replication DNA Replication HDAC1_2->DNA_Replication downregulates mTOR_Signaling mTOR Signaling HDAC1_2->mTOR_Signaling downregulates Apoptosis Apoptosis Cell_Cycle->Apoptosis DNA_Replication->Apoptosis mTOR_Signaling->Apoptosis

Caption: JPS016-induced HDAC1/2 degradation leads to the downregulation of key cellular processes and promotes apoptosis.

References

Jps016 (tfa): A Comparative Analysis of its Apoptosis-Inducing Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Jps016 (tfa) is a potent degrader of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, that has been demonstrated to induce apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of Jps016 (tfa)-induced apoptosis, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance against other apoptosis-inducing agents.

Mechanism of Action: Targeted Degradation of HDAC1/2

Jps016 is a benzamide-based proteolysis-targeting chimera (PROTAC) that utilizes the Von Hippel-Lindau (VHL) E3 ligase to target HDAC1 and HDAC2 for degradation.[1][2] By degrading these key enzymes, Jps016 leads to an increase in histone acetylation, alterations in gene expression, and ultimately, the induction of apoptosis in cancer cells.[2][3] This targeted degradation mechanism distinguishes it from traditional HDAC inhibitors (HDACi), which only block the enzymatic activity of HDACs.[2][4][5]

The signaling pathway for Jps016-induced apoptosis begins with its entry into the cell, where it forms a ternary complex with HDAC1/2 and the VHL E3 ligase. This proximity induces the ubiquitination of HDAC1/2, marking it for degradation by the proteasome. The subsequent increase in histone acetylation alters chromatin structure, leading to changes in the expression of genes that regulate the cell cycle and apoptosis, ultimately culminating in programmed cell death.

G Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC1/2-VHL) Jps016->Ternary_Complex HDAC HDAC1/2 HDAC->Ternary_Complex Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibits (normally) VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of HDAC1/2 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->HDAC Degrades Proteasome->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression (e.g., pro-apoptotic genes) Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of Jps016 (tfa)-induced apoptosis.

Comparative Performance in Inducing Apoptosis

Studies have shown that the degradation of HDAC1/2 by Jps016 correlates with enhanced apoptosis in HCT116 colon cancer cells when compared to traditional HDAC inhibitors and other PROTAC molecules.[2][3]

Quantitative Comparison of Apoptotic Induction

The following table summarizes the comparative efficacy of Jps016 (referred to as compound 9 in the study) and other compounds in inducing apoptosis in HCT116 cells after 72 hours of treatment. The data is presented as the percentage of apoptotic cells (Annexin V positive).

CompoundTarget(s)Concentration (µM)% Apoptotic Cells (Annexin V+)
Jps016 (9) HDAC1/2 Degrader 10 ~35%
CI-994HDAC1/2/3 Inhibitor10~20%
JPS004 (1)HDAC1/2/3 Degrader10~25%
JPS014 (7)HDAC1/2/3 Degrader10~28%
JPS035 (21)Weak HDAC1/2/3 Degrader10<10%
JPS036 (22)HDAC3 Degrader10<10%

Data synthesized from Smalley JP, et al. J Med Chem. 2022.[2]

As the data indicates, Jps016 is a more potent inducer of apoptosis compared to the HDAC inhibitor CI-994 and other PROTAC degraders with different specificities or weaker degradation capabilities.[2][3]

Experimental Protocols

To validate the pro-apoptotic effects of Jps016, several key experiments are typically performed.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with Jps016, a vehicle control, and other comparative compounds at the desired concentrations for 24, 48, or 72 hours.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark. The samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed HCT116 cells B Treat with Jps016/ Control A->B C Incubate (e.g., 72h) B->C D Harvest cells C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC and PI F->G H Incubate in dark G->H I Analyze by Flow Cytometry H->I

References

A Comparative Analysis of Jps016 (tfa) and Other Class I HDAC PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Jps016 (tfa), a potent proteolysis targeting chimera (PROTAC), and other related PROTACs designed to degrade class I histone deacetylases (HDACs). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.

Introduction to Jps016 (tfa) and HDAC Degraders

Jps016 (tfa) is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of class I HDACs, primarily HDAC1 and HDAC2.[1][2] These enzymes play a crucial role in chromatin remodeling and gene expression, and their dysregulation is implicated in various diseases, including cancer. By degrading these enzymes rather than merely inhibiting them, PROTACs like Jps016 (tfa) offer a novel therapeutic modality. This guide compares Jps016 (tfa) with other experimental HDAC-targeting PROTACs, including JPS014, JPS035, and JPS036, as well as the parent HDAC inhibitor, CI-994.

Comparative Performance Data

The following table summarizes the key performance metrics for Jps016 (tfa) and its comparators in HCT116 colon cancer cells. The data highlights their degradation efficiency (DC50 and Dmax) and their impact on cell viability (EC50).

CompoundTarget(s)DC50 (μM) for HDAC1Dmax (%) for HDAC1DC50 (μM) for HDAC3Dmax (%) for HDAC3EC50 (μM)E3 Ligase Ligand
Jps016 (9) HDAC1, HDAC2, HDAC30.55 ± 0.18~80% (estimated)0.53 ± 0.13~65% (estimated)5.2 ± 0.6VHL
JPS014 (7) HDAC1, HDAC30.91 ± 0.02~70% (estimated)0.64 ± 0.03~75% (estimated)7.3 ± 0.5VHL
JPS035 (21) HDAC1, HDAC3>10Not Reported0.82 ± 0.05~60% (estimated)>10VHL
JPS036 (22) HDAC3>1041%0.44 ± 0.0377%>10VHL
CI-994 HDAC1, HDAC2, HDAC3 (Inhibitor)Not ApplicableNot ApplicableNot ApplicableNot Applicable8.4 ± 0.8Not Applicable

Data sourced from studies on HCT116 cells.[1][3] Dmax values are estimated from graphical representations in the source material.

Mechanism of Action and Signaling Pathways

PROTACs like Jps016 (tfa) function by forming a ternary complex between the target protein (HDAC1/2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The degradation of HDAC1 and HDAC2 has been shown to induce apoptosis and cell cycle arrest.[1][2] This is mediated through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, and the activation of apoptotic pathways involving the cleavage of caspase-3 and PARP.[4]

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC Jps016 (tfa) Ternary_Complex Ternary Complex (HDAC-PROTAC-VHL) PROTAC->Ternary_Complex HDAC HDAC1/2 (Target Protein) HDAC->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_HDAC Poly-ubiquitinated HDAC1/2 Ternary_Complex->Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_HDAC->Proteasome Degradation Degraded_HDAC Degraded HDAC Peptides Proteasome->Degraded_HDAC

Figure 1: General mechanism of action for Jps016 (tfa) PROTAC.

HDAC_Signaling cluster_1 Downstream Effects of HDAC1/2 Degradation Jps016 Jps016 (tfa) HDAC1_2 HDAC1/2 Degradation Jps016->HDAC1_2 p21_p27 p21/p27 Upregulation HDAC1_2->p21_p27 leads to Apoptosis_Pathway Apoptotic Pathway Activation HDAC1_2->Apoptosis_Pathway leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) p21_p27->Cell_Cycle_Arrest Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis_Pathway->Caspase3_PARP Apoptosis Apoptosis Caspase3_PARP->Apoptosis

Figure 2: Signaling pathway affected by HDAC1/2 degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for HDAC Degradation

This protocol is used to quantify the levels of HDAC proteins following PROTAC treatment.

1. Cell Lysis:

  • Seed HCT116 cells and treat with varying concentrations of PROTACs for 24 hours.

  • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Gel Electrophoresis and Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software to determine the percentage of protein degradation relative to a vehicle control.

WB_Workflow start Start: PROTAC-treated cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Degradation Data analysis->end

Figure 3: Experimental workflow for Western Blotting.
Cell Viability (CellTiter-Glo®) Assay

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[5]

1. Cell Seeding:

  • Seed HCT116 cells in an opaque-walled 96-well plate at a desired density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTACs or control compounds.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

1. Cell Preparation:

  • Treat HCT116 cells with the PROTACs or control compounds for a specified duration (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

2. Fixation:

  • Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells.

  • Incubate on ice or at -20°C for at least 30 minutes.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically >600 nm).

  • Gate the cell populations based on their DNA content to distinguish between sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 population represents apoptotic cells with fragmented DNA.

5. Data Analysis:

  • Quantify the percentage of cells in the sub-G1 peak for each treatment condition to determine the level of apoptosis.

References

In Vivo Functional Validation of Jps016 (tfa): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jps016 (tfa), a proteolysis-targeting chimera (PROTAC), for its functional validation. While in vivo data for Jps016 (tfa) is not currently available in the public domain, this document summarizes its in vitro performance against relevant alternatives and offers a representative in vivo protocol based on studies of similar compounds.

Jps016 is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2] The degradation of these HDACs is associated with an increase in histone acetylation, leading to changes in gene expression that can induce apoptosis and cell cycle arrest in cancer cells.[1][3]

Mechanism of Action: Jps016 (tfa) Signaling Pathway

Jps016 functions by hijacking the ubiquitin-proteasome system to selectively degrade HDAC1 and HDAC2. The molecule consists of a ligand that binds to the target HDAC and another ligand that recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome. The subsequent reduction in HDAC levels leads to increased histone acetylation and the expression of tumor-suppressor genes.

Jps016 Signaling Pathway cluster_0 Jps016 (tfa) Action cluster_1 Cellular Machinery cluster_2 Downstream Effects Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (Jps016-HDAC-VHL) Jps016->Ternary_Complex HDAC HDAC1/2 HDAC->Ternary_Complex Proteasome Proteasome HDAC->Proteasome targeted to VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub recruits Ub->HDAC poly-ubiquitinates Degraded_HDAC Degraded HDAC1/2 Proteasome->Degraded_HDAC Histone_Acetylation Increased Histone Acetylation Degraded_HDAC->Histone_Acetylation leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Jps016 (tfa) mechanism of action.

Comparative In Vitro Performance

The following tables summarize the in vitro performance of Jps016 (tfa) in comparison to other HDAC-targeting PROTACs and a small molecule inhibitor, CI-994, in HCT116 colon cancer cells.

Table 1: In Vitro Degradation of HDACs

CompoundTarget(s)DC₅₀ (μM)Dₘₐₓ (%)Cell Line
Jps016 (tfa) HDAC1/2 HDAC1: 0.55, HDAC3: 0.53 HDAC1: 77, HDAC2: 45, HDAC3: 66 HCT116
JPS014HDAC1/2HDAC1: 0.81, HDAC3: 0.32HDAC1: 75, HDAC2: 50, HDAC3: 70HCT116
JPS036HDAC3HDAC3: 0.44HDAC3: 77HCT116

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Inhibition of HDACs and Effect on Cell Viability

CompoundIC₅₀ (μM)Effect on H3K56 Acetylation (vs. DMSO)Effect on Cell Viability (vs. DMSO)Cell Line
Jps016 (tfa) HDAC1: 0.57, HDAC2: 0.82, HDAC3: 0.38 ~20-fold increase Significant decrease HCT116
CI-994 (Inhibitor)HDAC1: 0.53, HDAC2: 0.62, HDAC3: 0.13~20-fold increaseSignificant decreaseHCT116
JPS036>10 (for HDAC1/2)Modest increaseLittle effectHCT116

IC₅₀: Half-maximal inhibitory concentration.

Representative In Vivo Experimental Protocol

The following is a detailed methodology for a potential in vivo study of Jps016 (tfa) based on protocols for similar compounds.

Objective: To evaluate the in vivo efficacy and pharmacodynamics of Jps016 (tfa) in a human tumor xenograft model.

Animal Model:

  • Species: Athymic Nude (nu/nu) or NSG mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneous injection of 5 x 10⁶ HCT116 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured with calipers, and volume is calculated using the formula: (Length x Width²)/2. Animals are randomized into treatment groups when tumors reach an average volume of 100-150 mm³.

Treatment Groups:

  • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Jps016 (tfa) at various dose levels (e.g., 10, 30, 100 mg/kg)

  • Positive control (e.g., an established HDAC inhibitor)

Administration:

  • Route: Intraperitoneal (IP) or oral (PO) gavage.

  • Frequency: Once daily (QD) or every other day (QOD).

  • Duration: 21-28 days.

Efficacy Endpoints:

  • Tumor growth inhibition (TGI).

  • Animal body weight (as an indicator of toxicity).

  • Overall survival.

Pharmacodynamic Analysis:

  • At specified time points after the final dose, tumors are harvested.

  • Western Blot: To measure levels of HDAC1, HDAC2, and acetylated histones (e.g., H3K56ac) in tumor lysates.

  • Immunohistochemistry (IHC): To assess protein levels and localization within the tumor tissue.

In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture HCT116 Cell Culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization dosing Daily Dosing (Vehicle, Jps016, Control) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring harvest Tumor & Tissue Harvest monitoring->harvest End of Study efficacy Efficacy Analysis (TGI, Survival) harvest->efficacy pd_analysis Pharmacodynamic Analysis (Western Blot, IHC) harvest->pd_analysis

A potential in vivo experimental workflow.

Conclusion

Jps016 (tfa) demonstrates potent in vitro degradation of HDAC1 and HDAC3, leading to increased histone acetylation and decreased cancer cell viability. Its performance is comparable to or, in some aspects, exceeds that of other PROTACs and small molecule inhibitors. While in vivo data is needed to fully assess its therapeutic potential, the provided in vitro data and representative experimental protocol offer a strong foundation for researchers to design and conduct such validation studies. The unique mechanism of action of PROTACs like Jps016 (tfa) presents a promising avenue for the development of novel cancer therapeutics.

References

Assessing the Specificity of Jps016 (TFA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Jps016 (TFA), a proteolysis targeting chimera (PROTAC), with other histone deacetylase (HDAC) degraders. The following sections present experimental data, detailed protocols, and visual diagrams to objectively assess the specificity and performance of Jps016 (TFA).

Jps016 (TFA) is a benzamide-based PROTAC designed to induce the degradation of class I histone deacetylases (HDACs).[1][2][3] It functions by forming a ternary complex between the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC.[2][3] This guide focuses on the specificity of Jps016, comparing its degradation efficiency and inhibitory activity against class I HDACs with other recently developed PROTACs.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory activity and cellular degradation efficiency of Jps016 and its analogs, JPS014 and JPS036. This data is extracted from a key study by Smalley et al. (2022) in the Journal of Medicinal Chemistry.[2][3][4] Jps016 is referred to as compound 9 , JPS014 as compound 7 , and JPS036 as compound 22 in this publication.

CompoundTargetIC50 (µM)¹DC50 (µM)²Dmax (%)³
Jps016 (9) HDAC10.22 ± 0.030.25 ± 0.03>95
HDAC20.35 ± 0.03-45
HDAC30.16 ± 0.020.44 ± 0.0360
JPS014 (7)HDAC10.18 ± 0.010.18 ± 0.01>95
HDAC20.32 ± 0.03-45
HDAC30.14 ± 0.010.35 ± 0.0280
JPS036 (22)HDAC10.16 ± 0.021.90 ± 0.0541
HDAC20.30 ± 0.02-18
HDAC30.12 ± 0.010.44 ± 0.0377

¹IC50: The half-maximal inhibitory concentration against purified HDAC-corepressor complexes. ²DC50: The concentration of the compound that results in 50% degradation of the target protein in HCT116 cells after a 24-hour treatment. ³Dmax: The maximum percentage of protein degradation observed in HCT116 cells after a 24-hour treatment.

Signaling Pathway and Mechanism of Action

Jps016 targets class I HDACs (HDAC1, 2, and 3), which are critical regulators of gene expression. These enzymes remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression. By inducing the degradation of these HDACs, Jps016 leads to histone hyperacetylation, a more open chromatin structure, and the activation of gene expression. This can subsequently trigger various cellular processes, including cell cycle arrest and apoptosis, which are crucial in cancer therapy.

Mechanism of Action of Jps016 Jps016 Jps016 (PROTAC) Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary_Complex HDAC Class I HDAC (1, 2, 3) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of HDAC Ternary_Complex->Ubiquitination recruits Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation HDAC Degradation Proteasome->Degradation Acetylation Histone Hyperacetylation Degradation->Acetylation leads to Histone Histone Tails Histone->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene_Expression Gene Expression (e.g., p21, BIM) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects

Mechanism of Jps016 Action

Experimental Protocols

Quantitative Western Blot for HDAC Degradation

This protocol is adapted from the methodologies described by Smalley et al. (2022) and general western blotting procedures.[3]

1. Cell Culture and Treatment:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Jps016 (TFA) or other compounds for 24 hours. Include a DMSO-treated vehicle control.

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Representative antibody dilutions: anti-HDAC1 (1:1000), anti-HDAC2 (1:1000), anti-HDAC3 (1:1000), anti-GAPDH (1:5000).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of each HDAC band to the corresponding loading control band.

  • Calculate the percentage of HDAC degradation relative to the vehicle-treated control.

Workflow for Quantitative Western Blot cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Quantification 10. Densitometry Quantification Detection->Quantification Normalization 11. Normalization to Loading Control Quantification->Normalization Analysis 12. Calculation of % Degradation Normalization->Analysis

Quantitative Western Blot Workflow

References

Jps016 (tfa): A Comparative Benchmarking Guide Against Known HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel histone deacetylase (HDAC) degrader, Jps016 (tfa), against established HDAC inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its potential for research and therapeutic applications.

Introduction to Jps016 (tfa)

Jps016 (tfa) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Class I histone deacetylases, particularly HDAC1 and HDAC2.[1] Unlike traditional HDAC inhibitors that block the enzyme's active site, Jps016 (tfa) functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Jps016 (tfa) is derived from the benzamide-based pan-HDAC inhibitor CI-994.[2]

Comparative Performance Data

The following tables summarize the quantitative performance of Jps016 (tfa) in comparison to its parent compound, CI-994, and other well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat.

Table 1: In Vitro Inhibitory and Degradation Activity of Jps016 (tfa) and Parent Compound CI-994
CompoundTargetIC50 (µM)¹DC50 (µM)²Dmax (%)³
Jps016 (tfa) HDAC10.570[3]0.55[4]77[3]
HDAC20.820[3]-45[3]
HDAC30.380[3]0.53[4]66[3]
CI-994 HDAC10.53[1][4]--
HDAC20.62[1][4]--
HDAC30.13[1][4]--

¹IC50: Half-maximal inhibitory concentration. Data for Jps016 (tfa) and CI-994 from assays with purified HDAC-corepressor complexes.[1][4] ²DC50: Half-maximal degradation concentration in HCT116 cells after 24 hours.[4] ³Dmax: Maximum percentage of degradation in HCT116 cells.[3]

Table 2: In Vitro Inhibitory Activity of Known HDAC Inhibitors
CompoundTargetIC50 (nM)
Vorinostat (SAHA) HDAC1~10
HDAC2Data not consistently reported
HDAC3~20
Romidepsin HDAC136
HDAC247
HDAC3Data not consistently reported
Panobinostat Pan-HDAC~5 (in a cell-free assay)

Note: IC50 values for Vorinostat, Romidepsin, and Panobinostat are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Table 3: Cellular Activity of Jps016 (tfa) and Parent Compound CI-994 in HCT116 Cells
CompoundEC50 (µM)¹
Jps016 (tfa) 5.2 ± 0.6[1][4]
CI-994 8.4 ± 0.8[1][4]

¹EC50: Half-maximal effective concentration for reducing cell viability after 48 hours, determined by CellTiter-Glo assay.[1][4]

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the general signaling pathway of HDAC inhibition and the specific mechanism of action for a PROTAC degrader like Jps016 (tfa).

HDAC_Inhibition_Pathway General HDAC Inhibition Signaling Pathway cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition HDAC Histone Deacetylase (HDAC) Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histone Histone Protein Histone->HDAC Deacetylation Chromatin Condensed Chromatin Histone->Chromatin Hyperacetylated_Histone Hyperacetylated Histone Histone->Hyperacetylated_Histone Acetylation > Deacetylation Gene_Repression Gene Repression Chromatin->Gene_Repression HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Blocks Open_Chromatin Relaxed Chromatin Hyperacetylated_Histone->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression PROTAC_Mechanism Jps016 (tfa) PROTAC Mechanism of Action Jps016 Jps016 (tfa) (PROTAC) HDAC Target HDAC (e.g., HDAC1/2) Jps016->HDAC Binds VHL VHL E3 Ligase Jps016->VHL Binds Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) HDAC->Ternary_Complex VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degradation HDAC Degradation Proteasome->Degradation Experimental_Workflow Experimental Workflow for Benchmarking HDAC Inhibitors Start Start: Select Compounds (e.g., Jps016, Vorinostat) Biochemical_Assay Biochemical HDAC Activity Assay (Determine IC50) Start->Biochemical_Assay Cell_Culture Cell Culture (e.g., HCT116) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cell_Based_Assay Cell-Based HDAC Activity Assay Cell_Culture->Cell_Based_Assay Western_Blot Western Blot Analysis (Protein Degradation/Acetylation) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine EC50) Cell_Culture->Cell_Viability Cell_Based_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Jps016 (tfa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Jps016 (tfa), a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) that degrades class I histone deacetylases. Due to the absence of a specific Safety Data Sheet (SDS) for Jps016 (tfa), these procedures are based on general guidelines for the disposal of hazardous chemical waste, with special consideration for its nature as a trifluoroacetate (TFA) salt and a novel bioactive compound.

Immediate Safety and Handling Precautions

Before handling Jps016 (tfa), it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Chemical and Physical Properties

A summary of the known quantitative data for Jps016 (tfa) is presented below for easy reference.

PropertyValueSource
Chemical Formula C₅₀H₆₄F₃N₇O₁₀S[1]
Molecular Weight 1012.14 g/mol [1]
Solubility Soluble in DMSO[1]

Step-by-Step Disposal Protocol

The proper disposal of Jps016 (tfa) and its associated waste is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol should be strictly adhered to.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired Jps016 (tfa) powder should be treated as hazardous chemical waste.

    • Do not mix with other solid wastes unless they are chemically compatible.

    • Place in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, spatulas, and disposable labware should also be collected in this container.

  • Liquid Waste:

    • Solutions containing Jps016 (tfa), such as those prepared in DMSO, must be collected as hazardous liquid waste.

    • Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "Jps016 (tfa)," and the solvent used (e.g., DMSO).

    • Never pour Jps016 (tfa) solutions down the drain.

  • Contaminated Sharps:

    • Needles, syringes, or any other sharps contaminated with Jps016 (tfa) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling and Storage:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Jps016 (trifluoroacetate)."

    • The approximate concentration and volume of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

  • Keep waste containers securely closed except when adding waste.

3. Request for Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Jps016 (tfa) waste.

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Jps016 (tfa) Waste (e.g., unused powder, contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Collect Liquid_Waste Liquid Jps016 (tfa) Waste (e.g., solutions in DMSO) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Collect SAA Designated Satellite Accumulation Area Solid_Container->SAA Store Securely Liquid_Container->SAA Store Securely EHS Contact Environmental Health & Safety (EHS) SAA->EHS Request Pickup Pickup Scheduled Hazardous Waste Pickup EHS->Pickup Arrange

Caption: Disposal workflow for Jps016 (tfa).

Signaling Pathway Context

While not directly related to disposal, understanding the mechanism of action of Jps016 (tfa) can inform its potential biological hazards. Jps016 is a PROTAC that induces the degradation of Class I histone deacetylases (HDACs) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

G Jps016 Jps016 (tfa) Ternary_Complex Ternary Complex (HDAC-Jps016-VHL) Jps016->Ternary_Complex HDAC Class I HDAC (Target Protein) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of HDAC Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation HDAC Degradation Proteasome->Degradation Results in

Caption: Mechanism of action of Jps016.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of Jps016 (tfa), minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Handling Precautions for Jps016 (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Jps016 (TFA), a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC), stringent safety protocols are paramount.[1][2][3] The trifluoroacetic acid (TFA) salt form of this compound necessitates specific personal protective equipment (PPE) and handling procedures due to the corrosive nature of TFA.[4][5][6] Adherence to these guidelines is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When working with Jps016 (TFA), a comprehensive PPE strategy is required to prevent exposure through inhalation, ingestion, or skin and eye contact.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves are mandatory. For low-volume applications, nitrile gloves are recommended. For high-volume (>500 mL) applications, heavy-duty gloves such as butyl rubber or Viton are required. Double gloving is recommended.To prevent skin contact with the corrosive TFA component.[4][7]
Eye and Face Protection ANSI-approved chemical splash goggles are required. A face shield should be worn for high-volume (>500 mL) applications or when there is a splash hazard.[7]To protect the eyes and face from splashes of the chemical, which can cause severe burns and eye damage.[4][8]
Body Protection A lab coat, fully buttoned, along with long pants and closed-toed shoes are mandatory. For high-volume applications, a chemical-resistant apron may be necessary.[4][7]To protect the skin from accidental spills and contamination.
Respiratory Protection Work with Jps016 (TFA) should be conducted in a certified chemical fume hood.[4][7] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[7] In case of emergencies or significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[5][6]To prevent inhalation of harmful vapors or aerosols. Trifluoroacetic acid fumes can be suffocating and destructive to the respiratory tract.[7]

Operational and Disposal Plans

Handling:

  • Always handle Jps016 (TFA) within a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]

  • Before beginning work, ensure that safety devices such as an eyewash station and safety shower are accessible.[4]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Disposal:

  • Dispose of Jps016 (TFA) and any contaminated materials as hazardous waste.

  • It is crucial to ensure that the waste is compatible with other hazardous materials it may be combined with; avoid mixing with oxidizing agents, reducing agents, bases, or acids.[4]

  • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) the required personal protective equipment to ensure maximum safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wear Lab Coat and Long Pants Don2 Put on Nitrile Gloves (First Pair) Don1->Don2 Don3 Put on Second Pair of Gloves (Optional but Recommended) Don2->Don3 Don4 Wear Chemical Splash Goggles Don3->Don4 Don5 Wear Face Shield (If Necessary) Don4->Don5 Doff1 Remove Face Shield Doff2 Remove Outer Pair of Gloves Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Goggles Doff3->Doff4 Doff5 Remove Inner Pair of Gloves Doff4->Doff5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.